molecular formula C8H19NO5 B1662375 Bistris CAS No. 6976-37-0

Bistris

Katalognummer: B1662375
CAS-Nummer: 6976-37-0
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: OWMVSZAMULFTJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-Tris (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol) is a high-purity, zwitterionic buffer belonging to the "Good's Buffers" family . With a pKa of 6.5 at 25°C, it provides effective buffering in the physiologically crucial range of pH 5.8 to 7.2, making it indispensable for a wide array of biochemical and cell biology applications . A primary application of Bis-Tris is in protein research. Its superior performance in polyacrylamide gel electrophoresis (SDS-PAGE) is well-documented. Unlike traditional Tris-glycine systems that operate at a harsh alkaline pH (~9.5), Bis-Tris gels run at a neutral pH of approximately 7 . This neutral environment is critical for preserving sample integrity; it minimizes protein degradation and unwanted modifications, such as aspartyl-prolyl peptide bond cleavage and deamidation, which are exacerbated at high pH . Consequently, researchers obtain sharper bands, better resolution, and more reliable western blot results with minimal protein degradation . In cell culture, Bis-Tris is valuable for maintaining stable pH conditions. It demonstrates good pH stability in culture media, ensuring the growth and metabolic activity of cells, including yeasts like Saccharomyces cerevisiae, are supported in a consistent environment . Proper pH control with buffers like Bis-Tris can even extend the reproductive lifespan of yeast cells, enhancing the accuracy and repeatability of experiments . Furthermore, Bis-Tris is known for its low absorbance in the UV spectrum and exhibits minimal complex formation with metal ions, although it does bind strongly to Cu and Pb ions and weakly to others like Mg and Zn . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2
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InChI Key

OWMVSZAMULFTJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19NO5
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DSSTOX Substance ID

DTXSID6064537
Record name 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
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Molecular Weight

209.24 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, White crystalline powder; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
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Record name 2,2-Bis(hydroxymethyl)-2,2',2"-nitrilotriethanol
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CAS No.

6976-37-0
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Foundational & Exploratory

A Comprehensive Technical Guide to the Temperature-Dependent pKa of Bis-Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of Bis-Tris buffer and its variability with temperature. An accurate understanding of this relationship is critical for ensuring the reliability and reproducibility of experimental results in various biochemical, molecular biology, and drug development applications.

Introduction to Bis-Tris Buffer

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile buffering agent widely used in biological and biochemical research. With a pKa value near neutrality, it is particularly suitable for applications requiring a stable pH environment in the range of 6 to 8.[1][2] Its utility spans across various techniques, including protein purification, enzyme assays, electrophoresis, and cell culture.[2] However, like many amine-based buffers, the pKa of Bis-Tris is significantly influenced by temperature.[3][4]

The Effect of Temperature on the pKa of Bis-Tris

The pKa of a buffer is not a fixed constant but rather a thermodynamic parameter that varies with temperature. This temperature dependence is described by the van't Hoff equation, which relates the change in the equilibrium constant to the change in enthalpy of the ionization reaction. For practical purposes, this relationship is often expressed as the temperature coefficient, dpKa/dT, which quantifies the change in pKa for every one-degree Celsius change in temperature.

For Bis-Tris, the pKa decreases as the temperature increases. This is a crucial consideration for experiments conducted at temperatures other than the standard 25°C at which pKa values are typically reported. The temperature coefficient (dpKa/dT) for Bis-Tris is approximately -0.02 K⁻¹.

A precise calculation of the pKa of Bis-Tris at a given temperature can be made using the following formula, where T is the absolute temperature in Kelvin:

pKa = 1.87 + (1386.7 / T)

Quantitative Data: pKa of Bis-Tris at Various Temperatures

To facilitate easy reference, the following table summarizes the calculated pKa values of Bis-Tris buffer at temperatures commonly encountered in the laboratory.

Temperature (°C)Temperature (K)pKa
4277.156.87
20293.156.59
25298.156.48
30303.156.43
37310.156.29
50323.156.15

Note: The pKa value at 25°C is widely cited as approximately 6.46 to 6.5.[5][6] The values in this table are derived from the formula provided above and are consistent with experimentally determined values, such as a pKa of 6.4828 at 298.15 K and 6.2906 at 310.15 K.[1]

Experimental Protocol for Determining the Temperature-Dependent pKa of a Buffer

The following outlines a detailed methodology for the experimental determination of a buffer's pKa as a function of temperature, a technique that can be applied to Bis-Tris.

4.1. Principle

The pKa of a buffer can be determined by measuring the pH of a solution containing equimolar concentrations of the acidic and basic forms of the buffer at various temperatures. This is often achieved through potentiometric titration or by direct pH measurement of a prepared buffer solution.

4.2. Materials and Equipment

  • Bis-Tris base

  • Hydrochloric acid (HCl), standardized solution

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter with a temperature probe

  • Temperature-controlled water bath or circulator

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

4.3. Procedure

  • Buffer Preparation: Prepare a solution of the buffer at a known concentration (e.g., 50 mM). To create a solution with equimolar amounts of the conjugate acid and base, add a standardized solution of a strong acid (like HCl) to the Bis-Tris base solution until half of the Bis-Tris has been protonated. The pH of this solution will be equal to the pKa at that specific temperature.

  • Temperature Control: Place the buffer solution in a jacketed beaker connected to a temperature-controlled water bath.

  • pH Measurement: Immerse the calibrated pH electrode and temperature probe into the buffer solution. Allow the temperature of the solution to equilibrate to the desired setpoint.

  • Data Collection: Once the temperature and pH readings have stabilized, record both values.

  • Temperature Variation: Adjust the temperature of the water bath to the next desired setpoint and repeat the measurement process. It is recommended to collect data over a range of temperatures relevant to the intended application.

  • Data Analysis: Plot the measured pKa values as a function of temperature. This data can then be used to calculate the dpKa/dT value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of a buffer at different temperatures.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffer Prepare Buffer Solution (e.g., 50 mM Bis-Tris) mix Mix to Equimolar Acid/Base Ratio prep_buffer->mix prep_acid Prepare Standardized HCl prep_acid->mix setup Setup Apparatus: pH Meter, Temp Probe, Water Bath mix->setup equilibrate Equilibrate to Target Temperature setup->equilibrate measure Record Stable pH and Temperature equilibrate->measure repeat_temp Adjust to New Temperature and Repeat Measurement measure->repeat_temp Iterate for all temperatures plot_data Plot pKa vs. Temperature measure->plot_data repeat_temp->equilibrate calculate Calculate dpKa/dT plot_data->calculate

Figure 1: Experimental workflow for pKa determination.

Logical Relationship in Buffer pH Adjustment

The choice of acid or base for pH adjustment of a Bis-Tris buffer solution follows a clear logical pathway to achieve the desired target pH.

ph_adjustment_logic start Start with Bis-Tris Solution measure_initial_ph Measure Initial pH start->measure_initial_ph decision Initial pH vs. Target pH? measure_initial_ph->decision add_acid Add Strong Acid (e.g., HCl) decision->add_acid Initial > Target add_base Add Strong Base (e.g., NaOH) decision->add_base Initial < Target end Target pH Achieved decision->end Initial = Target remeasure_ph Re-measure pH add_acid->remeasure_ph add_base->remeasure_ph remeasure_ph->decision

Figure 2: Logic for adjusting Bis-Tris buffer pH.

Conclusion

The pKa of Bis-Tris buffer exhibits a significant and predictable dependence on temperature. For researchers, scientists, and drug development professionals, a thorough understanding and consideration of this property are paramount for maintaining precise pH control in experimental systems. By utilizing the data and protocols presented in this guide, scientists can ensure the accuracy and reproducibility of their results, ultimately contributing to the robustness of their research and development endeavors. It is always recommended to calibrate pH meters and adjust the pH of Bis-Tris buffer at the temperature at which the experiment will be performed.

References

An In-depth Technical Guide to Bis-Tris Buffer: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile zwitterionic buffering agent widely employed in biochemical and molecular biology research.[1] Its unique properties make it a valuable tool for a variety of applications, from protein electrophoresis to enzyme assays. This guide provides a comprehensive overview of the Bis-Tris buffer, including its pH range, buffering capacity, and detailed experimental protocols.

Core Properties of Bis-Tris Buffer

Bis-Tris is favored for its effective buffering capacity in the slightly acidic to neutral pH range.[2] Its chemical structure, which combines elements from both the bis(2-hydroxyethyl)amine and Tris families, contributes to its distinct characteristics.[2][3]

pH Range and pKa: The effectiveness of a buffer is determined by its pKa, the pH at which the buffer is in equilibrium between its protonated and deprotonated forms. For Bis-Tris, the pKa at 25°C is approximately 6.46, providing an optimal buffering range of 5.8 to 7.2.[2][4] This makes it an excellent choice for experiments requiring stable pH conditions within this window, which encompasses the physiological pH of many biological systems.[2]

Temperature Dependence: The pH of a buffer solution can be influenced by temperature. For amine-based buffers like Bis-Tris, this effect can be significant.[5] The change in pKa per degree Celsius (ΔpKa/°C) for Bis-Tris propane is -0.031, indicating that the pH will decrease as the temperature increases. It is crucial to consider the experimental temperature when preparing and using Bis-Tris buffers to ensure the desired pH is maintained.

PropertyValue
pKa (25°C) 6.46[2][4]
Effective pH Range 5.8 - 7.2[2][6]
Molecular Weight 209.24 g/mol [1]
ΔpKa/°T -0.031 (for Bis-Tris propane)

Buffering Capacity and Considerations

The buffering capacity of Bis-Tris is a key advantage, particularly in its effective pH range.[6] Generally, a higher buffer concentration provides a stronger buffering capacity.[7] However, it's important to select a concentration that does not interfere with the experimental system.[7]

Metal Ion Interactions: A notable characteristic of Bis-Tris is its ability to interact with metal ions. It forms strong complexes with divalent cations such as Pb²⁺ and Cu²⁺ and has weaker interactions with other common metals.[3][8] This chelating property makes it unsuitable for use with the Bicinchoninic Acid (BCA) protein assay.[3][8] Researchers should consider these interactions when designing experiments involving metal ions.

Alternatives to Other Buffers: Bis-Tris is often considered a superior alternative to several other buffers. It is a non-toxic substitute for cacodylate and does not exhibit the high UV absorption of maleic acid.[3] It is also a good choice over citrate buffers, which can bind to some proteins and form complexes with certain metals.[3]

Applications in Research and Drug Development

The unique properties of Bis-Tris lend it to a wide array of applications in scientific research and the development of pharmaceuticals.

  • Electrophoresis: Bis-Tris is extensively used in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins and nucleic acids.[2][9] Bis-Tris gels, which operate at a neutral pH, offer advantages over traditional Tris-glycine gels, including sharper bands and improved resolution, especially for low molecular weight proteins.[10][11] They are also beneficial for preventing protein degradation that can occur under the alkaline conditions of Tris-glycine gels.[11]

  • Chromatography: In anion exchange chromatography, Bis-Tris is used as a buffer to maintain a stable pH within the column, facilitating the separation and purification of biomolecules.[2][4]

  • Enzyme Assays: Maintaining a stable pH is critical for the optimal activity and stability of enzymes.[12] Bis-Tris is a suitable buffer for many enzyme assays that function within its buffering range.[2]

  • Cell Culture: It can be used as a buffer in cell culture media to maintain the pH stability required for cell growth.[2][7]

Experimental Protocols

1. Preparation of a 1 M Bis-Tris Stock Solution (pH 6.5)

This protocol outlines the preparation of a 1 M stock solution of Bis-Tris buffer, which can be diluted to the desired working concentration.

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )[1]

  • Deionized water (dH₂O)[9]

  • Concentrated hydrochloric acid (HCl)[9]

  • Analytical balance[9]

  • Volumetric flask (1 L)[9]

  • Stirrer[9]

  • pH meter[9]

  • Filter sterilization apparatus or autoclave[9]

Procedure:

  • Weigh out 209.24 g of Bis-Tris powder.[13]

  • In a suitable container, dissolve the Bis-Tris powder in approximately 800 mL of dH₂O.[14] Stir until fully dissolved. The initial pH of the solution will be around 9.90.[14]

  • Carefully add concentrated HCl to the solution to adjust the pH to 6.5.[14] Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.[14]

  • Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[9][14]

  • Store the stock solution at 4°C.[13]

2. Casting Bis-Tris Polyacrylamide Gels for Protein Electrophoresis

This protocol provides a method for casting Bis-Tris gels, which are ideal for achieving high-resolution separation of proteins.[10]

Materials:

  • 3x Bis-Tris gel buffer (1 M Bis-Tris, pH adjusted to 6.5-6.8 with HCl)[15]

  • 40% Acrylamide/Bis-acrylamide solution[15]

  • 10% Ammonium persulfate (APS)[15]

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)[15]

  • Deionized water (dH₂O)[15]

Gel Casting Workflow:

G cluster_resolving Resolving Gel Preparation cluster_stacking Stacking Gel Preparation Mix_Resolving Mix Resolving Buffer: - 3x Bis-Tris Gel Buffer - 40% Acrylamide - dH₂O Add_APS_Resolving Add 10% APS Mix_Resolving->Add_APS_Resolving Add_TEMED_Resolving Add TEMED Add_APS_Resolving->Add_TEMED_Resolving Pour_Resolving Pour Resolving Gel Add_TEMED_Resolving->Pour_Resolving Overlay_Water Overlay with Water Pour_Resolving->Overlay_Water Polymerize_Resolving Polymerize Overlay_Water->Polymerize_Resolving Mix_Stacking Mix Stacking Buffer: - 3x Bis-Tris Gel Buffer - 40% Acrylamide - dH₂O Polymerize_Resolving->Mix_Stacking After Polymerization Add_APS_Stacking Add 10% APS Mix_Stacking->Add_APS_Stacking Add_TEMED_Stacking Add TEMED Add_APS_Stacking->Add_TEMED_Stacking Pour_Stacking Pour Stacking Gel Add_TEMED_Stacking->Pour_Stacking Insert_Comb Insert Comb Pour_Stacking->Insert_Comb Polymerize_Stacking Polymerize Insert_Comb->Polymerize_Stacking G Start Start: Buffer Selection pH_Range What is the required experimental pH range? Start->pH_Range Metal_Ions Does the experiment involve metal ions? pH_Range->Metal_Ions pH 5.8 - 7.2 Other_Buffer Consider another buffer pH_Range->Other_Buffer Outside 5.8 - 7.2 Assay_Type What is the application? Metal_Ions->Assay_Type No significant interfering ions Metal_Ions->Other_Buffer Yes, strong chelators interfere BisTris_Choice Consider Bis-Tris Assay_Type->BisTris_Choice Electrophoresis, Chromatography, Enzyme Assay Assay_Type->Other_Buffer e.g., BCA Assay

References

Chemical structure and properties of Bis-Tris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis-Tris: Structure, Properties, and Applications

Introduction

Bis-Tris, with the full chemical name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a tertiary amine that serves as a critical buffering agent in a wide array of biochemical and molecular biology applications.[1] Its unique chemical structure, combining functional groups from both the bis(2-hydroxyethyl)amine and Tris families, makes it a versatile tool for researchers.[2][3] Often utilized for its stable pKa near physiological pH, Bis-Tris is indispensable in protein analysis, electrophoresis, and chromatography.[1] It is particularly valued as a non-toxic alternative to buffers like cacodylate.[3][4]

Chemical Structure and Physicochemical Properties

The structure of Bis-Tris features a central methane carbon bonded to a tertiary amine and three hydroxymethyl groups, with the amine being further substituted with two hydroxyethyl groups.[1] This abundance of hydroxyl groups contributes significantly to its high solubility in water.[1] Bis-Tris is a zwitterionic buffer, meaning it possesses both positive and negative charges, which enhances its buffering capacity.[4][5]

Table 1: Physicochemical Properties of Bis-Tris
PropertyValueReferences
IUPAC Name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol[1][6]
Synonyms Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, Bis-Tris Methane[4][7]
CAS Number 6976-37-0[7][8]
Molecular Formula C₈H₁₉NO₅[2][8]
Molecular Weight 209.24 g/mol [8][9]
Appearance White crystalline powder[1][4][10]
pKa at 25°C 6.46[2][6][8]
Buffering Range pH 5.8 - 7.2[2][6][11]
Melting Point 102 - 105°C[4][9]
Solubility in Water 209.2 mg/mL[4][6]

Core Applications in Research and Drug Development

Bis-Tris is widely employed in various laboratory procedures due to its excellent buffering performance and chemical stability.[2] Its ability to maintain a stable pH in the slightly acidic to neutral range is particularly beneficial for the stability of many proteins and nucleic acids.[1][2]

Key applications include:

  • Gel Electrophoresis : Bis-Tris is a core component of buffer systems for protein and nucleic acid electrophoresis, ensuring pH stability during the separation process.[2][4] Bis-Tris gels are run at a neutral pH, which minimizes protein modifications and promotes stability, leading to sharper band resolution. They are an excellent choice for separating low molecular weight proteins.[12]

  • Anion Exchange Chromatography : It is used as a buffer to maintain a stable pH within the chromatographic column, facilitating the separation and purification of negatively charged biomolecules.[2][13]

  • Cell Culture : Bis-Tris can be used to adjust the pH of cell culture media, providing a stable growth environment for pH-sensitive cell lines.[2][5]

  • Enzyme Activity Assays : The buffering range of Bis-Tris is well-suited for many enzyme activity studies.[2]

It's important to note that Bis-Tris can form complexes with several metal ions, including strong complexes with Cu(II) and Pb(II), which should be considered when designing experiments.[3][6][8]

Experimental Protocols

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

This protocol outlines the steps to prepare a 1 M stock solution of Bis-Tris buffer.[1]

Materials:

  • Bis-Tris powder (>99% purity)[1]

  • Deionized water (dH₂O)[13]

  • Concentrated Hydrochloric Acid (HCl)[13]

  • Analytical balance[13]

  • 1 L Volumetric flask[13]

  • pH meter[13]

  • Stir plate and stir bar

  • Sterile container

Methodology:

  • Weighing : Accurately weigh 209.24 grams of Bis-Tris powder.[14]

  • Dissolution : Add approximately 750-800 mL of dH₂O to a sterile container on a stir plate.[1][14] Slowly add the weighed Bis-Tris powder while stirring to ensure it fully dissolves.[13]

  • pH Adjustment : Once the powder is completely dissolved, use a calibrated pH meter to monitor the solution. Carefully add concentrated HCl dropwise to titrate the solution to the desired pH of 6.5.[1][15]

  • Final Volume Adjustment : Transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 liter.[16]

  • Sterilization and Storage : Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[13] Store the sterilized solution at 4°C.[13][14]

Protocol for Bis-Tris Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris gels provide superior protein separation compared to traditional Tris-Glycine gels, especially for low to mid-molecular weight proteins. They operate at a neutral pH, which enhances protein stability.

Materials:

  • Bis-Tris Gels (e.g., 4-12% or 4-16% gradient gels)[17]

  • 1X MES SDS or MOPS SDS Running Buffer

  • 4X LDS Sample Buffer

  • 10X Sample Reducing Agent (if needed for reduced samples)

  • Protein sample and molecular weight standards

  • Electrophoresis cell (e.g., XCell SureLock® Mini-Cell)[17]

  • Power supply

Methodology:

  • Sample Preparation :

    • For a 20 µL final sample volume, combine: 10 µL of protein sample, 5 µL of 4X LDS Sample Buffer, and 2 µL of 10X Sample Reducing Agent (for reduced samples). Add deionized water to a final volume of 20 µL.

    • Heat the samples at 70°C for 10 minutes. Do not boil.[18]

  • Running Buffer Preparation :

    • Prepare 1X Running Buffer by diluting the 20X stock (either MES or MOPS) with deionized water. For example, add 50 mL of 20X running buffer to 950 mL of deionized water.[18]

  • Gel Apparatus Assembly :

    • Assemble the pre-cast Bis-Tris gel(s) into the electrophoresis tank according to the manufacturer's instructions.[17]

  • Loading Buffers and Samples :

    • Fill the upper (cathode) and lower (anode) buffer chambers with the prepared 1X Running Buffer.[18]

    • Carefully load the prepared protein samples and molecular weight standards into the wells of the gel.[17]

  • Electrophoresis :

    • Connect the electrophoresis cell to the power supply.

    • Run the gel at a constant voltage. For mini-gels, a constant voltage of 150V or 200V is typically used.[17][18] Run times will vary depending on the gel percentage and the running buffer used (MES provides faster run times for smaller proteins, while MOPS is better for resolving a broader range of protein sizes).[18]

  • Post-Electrophoresis :

    • After the run is complete (when the dye front reaches the bottom of the gel), turn off the power supply.

    • Disassemble the apparatus and carefully remove the gel. The gel is now ready for staining (e.g., Coomassie) or Western blotting procedures.

Visualizations

Buffer_Selection_Logic Start Determine Experimental pH Requirement Decision Required pH Range? Start->Decision BisTris Bis-Tris (pH 5.8 - 7.2) Decision->this compound Slightly Acidic to Neutral Tris Tris (pH 7.0 - 9.0) Decision->Tris Neutral to Alkaline Other Select Other Buffer Decision->Other Other Range

Caption: Logical diagram for buffer selection based on experimental pH.

BisTris_Buffer_Preparation_Workflow cluster_prep Preparation Phase cluster_mixing Mixing and Adjustment cluster_final Final Steps weigh 1. Weigh 209.24g Bis-Tris Powder dissolve 3. Dissolve Powder in Water with Stirring weigh->dissolve measure_water 2. Measure ~800 mL Deionized Water measure_water->dissolve adjust_ph 4. Titrate with HCl to desired pH (e.g., 6.5) dissolve->adjust_ph final_volume 5. Adjust Final Volume to 1 L adjust_ph->final_volume sterilize 6. Sterilize via Filtration or Autoclave final_volume->sterilize store 7. Store at 4°C sterilize->store

Caption: Experimental workflow for preparing a 1M Bis-Tris stock solution.

SDS_PAGE_Workflow cluster_setup Setup & Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_samples 1. Prepare Protein Samples (with LDS Buffer + Reducing Agent) heat_samples 2. Heat Samples (70°C for 10 min) prep_samples->heat_samples load_samples 6. Load Samples and Standards into Gel Wells heat_samples->load_samples prep_buffer 3. Prepare 1X Running Buffer (MES or MOPS) load_buffer 5. Fill Tank with Running Buffer prep_buffer->load_buffer assemble 4. Assemble Gel in Electrophoresis Tank assemble->load_buffer load_buffer->load_samples run_gel 7. Apply Voltage (e.g., 150-200V) load_samples->run_gel remove_gel 8. Remove Gel from Cassette run_gel->remove_gel analyze 9. Proceed to Staining or Western Blot remove_gel->analyze

Caption: Workflow for a Bis-Tris based SDS-PAGE experiment.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-Tris as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-Tris, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a versatile and widely used buffer in biochemical and molecular biology research.[1][2] Its popularity stems from its effective buffering capacity in a slightly acidic to a neutral pH range, making it suitable for a variety of biological experiments, including protein and nucleic acid electrophoresis, enzyme assays, and cell culture.[3][4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and important considerations for using Bis-Tris in a research setting.

Physicochemical Properties of Bis-Tris

Bis-Tris is a zwitterionic buffer, meaning it possesses both positive and negative charges, which contributes to its high water solubility and minimal interaction with biological macromolecules.[3][5] Key quantitative properties of Bis-Tris are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₉NO₅[1][3][4]
Molecular Weight 209.24 g/mol [1][3]
pKa at 25°C 6.46[3][4][5]
Useful pH Range 5.8 – 7.2[1][3][4]
ΔpKa/°C -0.016[6]
CAS Number 6976-37-0[1][5]

Mechanism of Action

The buffering capacity of Bis-Tris is centered around its pKa of 6.46 at 25°C.[3][4][5] This value represents the pH at which the protonated (acidic) and deprotonated (basic) forms of the buffer are present in equal concentrations. The tertiary amine group in the Bis-Tris molecule is responsible for accepting or donating a proton (H⁺) to resist changes in pH.

The equilibrium that governs the buffering action of Bis-Tris can be represented as follows:

Bis-Tris-H⁺ (protonated) ⇌ Bis-Tris (deprotonated) + H⁺

When an acid is introduced into the buffered solution, the deprotonated form of Bis-Tris accepts the excess protons, shifting the equilibrium to the left. Conversely, when a base is added, the protonated form donates protons to neutralize the excess hydroxide ions, shifting the equilibrium to the right. This dynamic equilibrium allows the solution to maintain a relatively stable pH within its effective buffering range of approximately 5.8 to 7.2.[1][3][4]

G cluster_equilibrium Bis-Tris Buffering Equilibrium cluster_conditions System Perturbations Protonated Bis-Tris-H⁺ (Protonated Form) Deprotonated Bis-Tris (Deprotonated Form) Protonated->Deprotonated Donates H⁺ (in response to base) Deprotonated->Protonated Accepts H⁺ (in response to acid) Proton H⁺ Add_Acid Addition of Acid (e.g., HCl) Add_Acid->Protonated Shifts Equilibrium Left Add_Base Addition of Base (e.g., NaOH) Add_Base->Deprotonated Shifts Equilibrium Right

Caption: The chemical equilibrium of the Bis-Tris buffer system.

Considerations for Use in Research

While Bis-Tris is a robust buffer, researchers must be aware of several factors that can influence its performance and interaction with experimental systems.

1. Temperature Dependence: The pKa of Bis-Tris is sensitive to temperature changes. For every degree Celsius increase, the pKa decreases by approximately 0.016 units. This is a critical consideration for experiments conducted at temperatures other than 25°C, as the pH of the buffer will need to be adjusted accordingly to maintain the desired experimental conditions.

2. Metal Ion Chelation: Bis-Tris is known to form complexes with certain metal ions. It forms strong complexes with Pb²⁺ and Cu²⁺ and has weaker interactions with other divalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺.[1][5][7] This chelation can be problematic in studies involving metalloenzymes or other processes that are dependent on specific metal ion concentrations.[8][9] Researchers should exercise caution and consider alternative buffers if metal ion interference is a concern.[7]

3. Assay Compatibility: Bis-Tris can interfere with certain biochemical assays. For instance, it is not compatible with the Bicinchoninic Acid (BCA) assay for protein quantification.[5] Additionally, it has been shown to interact with the human liver fatty acid-binding protein, potentially affecting protein dynamics.[5]

Experimental Protocols

Preparation of a 1 M Bis-Tris Stock Solution (pH 6.5)

  • Dissolution: Dissolve 209.24 g of Bis-Tris powder in 800 mL of deionized water.

  • pH Adjustment: Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 6.5 at room temperature.[10] The initial pH of the solution will be alkaline.[10]

  • Final Volume: Adjust the final volume to 1 L with deionized water.

  • Sterilization: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave.[10] Store at room temperature.[10]

Potentiometric Titration for pKa Determination

This protocol provides a general framework for experimentally verifying the pKa of Bis-Tris.

  • Prepare a Bis-Tris Solution: Prepare a solution of Bis-Tris of known concentration (e.g., 0.1 M) in deionized water.

  • Calibrate pH Meter: Calibrate the pH meter using standard buffers at pH 4.0 and 7.0.

  • Initial pH Measurement: Measure the initial pH of the Bis-Tris solution.

  • Titration: Gradually add a strong acid of known concentration (e.g., 0.1 M HCl) in small, precise increments.

  • Record Data: Record the pH of the solution after each addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the Bis-Tris has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

G start Start prep_solution Prepare 0.1 M Bis-Tris Solution start->prep_solution calibrate_ph Calibrate pH Meter (pH 4.0 & 7.0) prep_solution->calibrate_ph measure_initial_ph Measure Initial pH calibrate_ph->measure_initial_ph titrate Titrate with 0.1 M HCl in Small Increments measure_initial_ph->titrate record_data Record pH and Volume of Titrant titrate->record_data record_data->titrate Repeat until equivalence point is passed plot_data Plot pH vs. Volume record_data->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka end End determine_pka->end

Caption: Experimental workflow for the determination of the pKa of Bis-Tris.

References

Bis-Tris: A Technical Guide to its Discovery, Properties, and Application in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Bis-Tris [bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane], a pivotal buffering agent in modern biochemical and molecular biology research. We will cover its historical context, detailed physicochemical properties, and established experimental protocols, offering a comprehensive resource for laboratory professionals.

Discovery and History

The development of Bis-Tris is rooted in the mid-20th century quest for improved biological buffers. Early research was often hampered by reactive or precipitating buffers like phosphates and carbonates. This led to the seminal work of Norman E. Good and his colleagues in the 1960s, who systematically synthesized and characterized a series of zwitterionic buffers with properties ideal for biological research: pKa values near physiological pH, high solubility, and minimal interaction with biological systems.

Although not one of the original "Good's buffers," Bis-Tris emerged from this era of chemical innovation.[1][2] Its structure, combining functional groups from the Tris and bis(2-hydroxyethyl)amine families, provided a unique and advantageous pKa of approximately 6.5.[2][3][4] This made it exceptionally well-suited for a slightly acidic to neutral pH range, an area where many biological systems and enzymes operate.[3] A significant advantage of Bis-Tris was its utility as a non-toxic substitute for the highly toxic cacodylate buffer, which was previously common in applications like electron microscopy.[2][5][6]

Physicochemical Properties

Bis-Tris is a zwitterionic organic tertiary amine valued for its chemical stability and buffering performance.[3][4] Its properties are summarized below.

Table 1: Core Physicochemical Properties of Bis-Tris

PropertyValueReference
Full Chemical Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol[4]
CAS Number 6976-37-0[7]
Molecular Formula C₈H₁₉NO₅[5]
Molecular Weight 209.24 g/mol [3][4][7]
pKa at 25°C 6.46[2][3][4][8]
Effective pH Range 5.8 – 7.2[2][3][4][5]
Melting Point 100 – 104°C[7][9]

Temperature Dependence of pKa

The pH of a buffer solution can be sensitive to temperature changes, primarily due to the temperature dependence of the buffer's pKa (ΔpKa/°C). Amine-based buffers like Tris are known to be particularly sensitive. For Tris, the pKa decreases by approximately 0.025-0.03 units for every 1°C increase in temperature.[10] While specific thermodynamic data for Bis-Tris is less commonly published, it is generally considered to exhibit a smaller shift in its dissociation constant with respect to temperature compared to Tris, making it a more stable choice for experiments conducted at varying temperatures.[11]

Table 2: Temperature Dependence of pKa for Tris Buffer (for comparison)

TemperaturepKa of TrisReference
0°C 8.4[12]
25°C 8.06[3][13]
37°C 7.4[12]

Interaction with Metal Ions

A critical consideration in buffer selection is the potential for interaction with metal ions, which can be essential cofactors for enzymes.[14] Bis-Tris is known to form complexes with several divalent metal ions.[5][14] Researchers should exercise caution when using Bis-Tris in assays involving metal-dependent enzymes, as the buffer can chelate the ions and inhibit activity.[15] The stability constants for these complexes are detailed in Table 3.

Table 3: Stability Constants (log K) for M(Bis-Tris)²⁺ Complexes at 25°C

Metal Ion (M²⁺)log KReference
Mg²⁺ 0.34[15]
Ca²⁺ 2.25[15]
Mn²⁺ 0.70[15]
Cu²⁺ 5.27[15]
Zn²⁺ 2.38[15]
Pb²⁺ Strong binding noted[4][5]
Cd²⁺ Weak binding noted[4]

Note: Data from a study conducted in aqueous solution at I = 1.0 M (KNO₃).[15]

Visualized Logic and Workflows

The selection of an appropriate buffer is a critical first step in experimental design. The following diagram illustrates the decision-making process that often leads to the selection of Bis-Tris.

Buffer_Selection_Logic start Start: Define Experimental Needs ph_range What is the target pH range? start->ph_range ph_low pH < 6.0 ph_range->ph_low < 6.0 ph_mid pH 5.8 - 7.2 ph_range->ph_mid 5.8 - 7.2 ph_high pH > 7.2 ph_range->ph_high > 7.2 select_other Consider other buffers (e.g., MES, PIPES, HEPES, Tris) ph_low->select_other metal_ions Are divalent metal ions critical for activity? ph_mid->metal_ions ph_high->select_other metal_yes Yes metal_ions->metal_yes Yes metal_no No, or chelation is acceptable metal_ions->metal_no No metal_yes->select_other temp_var Significant temperature variation expected? metal_no->temp_var temp_yes Yes temp_var->temp_yes Yes temp_no No temp_var->temp_no No select_bis_tris Select Bis-Tris temp_yes->select_bis_tris Bis-Tris has lower ΔpKa/°C than Tris temp_no->select_bis_tris check_cu Caution: Bis-Tris strongly chelates Cu²⁺ and Pb²⁺ select_bis_tris->check_cu

Caption: Logical flowchart for selecting a biological buffer.

One of the most prominent applications of Bis-Tris is in polyacrylamide gel electrophoresis (PAGE), where it provides superior resolution for small to medium-sized proteins compared to traditional Tris-Glycine systems.

PAGE_Workflow cluster_prep 1. Gel Preparation cluster_sample 2. Sample Preparation cluster_run 3. Electrophoresis cluster_analysis 4. Analysis prep_gel Cast Polyacrylamide Gel (Bis-Tris Buffer, pH 6.5) polymerize Allow Gel to Polymerize prep_gel->polymerize setup_rig Assemble Gel in Electrophoresis Rig prep_sample Mix Protein Sample with LDS Sample Buffer heat_sample Heat at 70°C for 10 min (Denature & Reduce) prep_sample->heat_sample load_sample Load Prepared Samples and Molecular Weight Marker heat_sample->load_sample add_buffer Fill Inner and Outer Chambers with Running Buffer (e.g., MOPS or MES) setup_rig->add_buffer add_buffer->load_sample run_gel Apply Constant Voltage (e.g., 200V) for ~50 min load_sample->run_gel stain_gel Stain Gel (e.g., Coomassie Blue) run_gel->stain_gel destain_gel Destain to Visualize Bands stain_gel->destain_gel analyze Analyze Protein Separation destain_gel->analyze

Caption: Experimental workflow for Bis-Tris PAGE.

Key Applications and Experimental Protocols

Bis-Tris is widely employed in various biochemical techniques due to its buffering capacity and stability.[3] Key applications include its use as a running, gel, and sample buffer in electrophoresis, as a buffer for anion exchange chromatography, and in protein crystallization.[2][3][16]

This protocol outlines the preparation of a 1 M stock solution, which can be diluted for working solutions.

Materials:

  • Bis-Tris (M.W. 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a beaker

  • 0.22 µm sterile filter unit (optional)

Methodology:

  • Weighing: Weigh out 209.24 g of Bis-Tris powder for a 1 L final volume.

  • Dissolving: In a beaker, add the Bis-Tris powder to approximately 800 mL of dH₂O.[17] Place on a stir plate to dissolve completely. The initial pH of the solution will be highly alkaline, around 9.5-11.0.[7][17]

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add concentrated HCl dropwise to the solution. Stir continuously. The large volume of acid required will generate heat, so proceed cautiously.

  • Titration: Continue adding HCl until the pH of the solution reaches 6.5 at room temperature (20-25°C).

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder or volumetric flask. Add dH₂O to bring the final volume to exactly 1 L.

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, the solution can be filter-sterilized using a 0.22 µm filter or autoclaved.[17] Store the buffer at room temperature.

This protocol provides a representative methodology for separating small- to mid-sized proteins (5-150 kDa) using a Bis-Tris gel system.

Materials:

  • Gel Components: Acrylamide/Bis-acrylamide solution, 1 M Bis-Tris (pH 6.5), TEMED, 10% (w/v) Ammonium Persulfate (APS).

  • Buffers: MES or MOPS SDS Running Buffer (1X), LDS Sample Buffer (4X), Sample Reducing Agent (e.g., DTT).

  • Protein Samples & Ladder: Protein of interest, pre-stained molecular weight standard.

  • Apparatus: Gel casting supplies, electrophoresis tank and power supply.

Methodology:

  • Casting the Gel (10% Resolving Gel):

    • In a conical tube, combine dH₂O, 1 M Bis-Tris (pH 6.5), and the acrylamide/bis-acrylamide solution.

    • Initiate polymerization by adding fresh 10% APS and TEMED.

    • Immediately pour the solution into the gel cassette, insert the comb, and allow it to polymerize for at least 30 minutes.

  • Preparing the Samples:

    • For each sample, combine the protein solution, dH₂O, 4X LDS Sample Buffer, and a reducing agent (if desired).

    • Heat the samples at 70°C for 10 minutes to denature the proteins. Do not boil.

  • Running the Gel:

    • Remove the comb from the polymerized gel and assemble the cassette in the electrophoresis tank.

    • Fill the inner and outer chambers of the tank with 1X Running Buffer (use MES for smaller proteins, MOPS for mid-range proteins).

    • Load the prepared protein samples and a molecular weight ladder into the wells.

    • Connect the power supply and run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel (typically 35-50 minutes).

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel using a Coomassie-based stain or proceed with a Western blot transfer.

Conclusion

Bis-Tris has established itself as a versatile and reliable buffer in the biochemical sciences. Its favorable pKa, relative temperature stability, and role as a safe alternative to hazardous chemicals have cemented its place in fundamental laboratory techniques. While its interaction with metal ions requires careful consideration, its advantages in applications like electrophoresis make it an indispensable tool for researchers and drug development professionals aiming for precision and reproducibility in their experimental outcomes.

References

Bis-Tris buffer advantages and disadvantages for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the advantages, disadvantages, and practical applications of Bis-Tris buffer for researchers, scientists, and drug development professionals.

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile zwitterionic buffering agent commonly employed in biochemical and molecular biology research.[1] Its unique chemical structure, combining elements from both the bis(2-hydroxyethyl)amine and Tris families, provides it with a distinct set of properties that offer both advantages and disadvantages in various experimental contexts.[1][2] This technical guide provides a comprehensive overview of Bis-Tris buffer, including its core properties, a comparative analysis with other common buffers, detailed experimental protocols, and a discussion of its limitations to aid researchers in making informed decisions for their experimental designs.

Core Properties and Comparative Analysis

Bis-Tris is particularly valued for its pKa of approximately 6.5 at 25°C, which gives it an effective buffering range of pH 5.8 to 7.2.[3][4] This near-neutral pH range is a key advantage in many biological applications, as it closely mimics physiological conditions and can enhance the stability of proteins and nucleic acids.[4]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data for Bis-Tris and other commonly used biological buffers.

BufferpKa at 20°CpKa at 25°CpKa at 37°CTemperature Coefficient (d(pKa)/dT)
Bis-Tris ~6.656.506.36-0.017
MES6.166.105.97-
PIPES6.806.766.66-
MOPS7.287.207.02-
HEPES-7.5--0.014
Tris-8.067.72-0.028 to -0.031

Table 1: Comparison of pKa values and temperature dependence of common biological buffers.[5][6][7][8]

Metal IonLog K (Stability Constant) with Bis-Tris
Cu²⁺5.27
Pb²⁺Strong Complexation
Ni²⁺-
Zn²⁺2.38
Co²⁺-
Cd²⁺-
Ca²⁺2.25
Mg²⁺0.34
Mn²⁺0.70
Sr²⁺1.44
Ba²⁺0.85

Table 2: Metal ion binding characteristics of Bis-Tris buffer.[9][10][11]

Advantages of Bis-Tris Buffer

The primary advantages of Bis-Tris buffer stem from its near-neutral buffering capacity and its chemical properties that are beneficial for specific applications.

  • Enhanced Protein Stability and Resolution in Electrophoresis: One of the most significant applications of Bis-Tris is in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.[12] The near-neutral pH of Bis-Tris gels (around pH 7.0) minimizes protein modifications like deamidation and hydrolysis that can occur at the higher pH of traditional Tris-glycine systems (pH 8.3-9.5).[12] This leads to sharper bands and improved resolution.

  • Longer Gel Shelf Life: The neutral pH of Bis-Tris gels slows down the rate of acrylamide hydrolysis, resulting in a longer shelf life for pre-cast gels.[12]

  • Versatility in Chromatography: Bis-Tris is a suitable buffer for various chromatography techniques, including anion exchange chromatography.[4][13] Its buffering range allows for precise pH control, which is critical for the binding and elution of molecules.

  • Good Biocompatibility: Bis-Tris generally exhibits good biocompatibility, making it a suitable choice for cell culture and enzyme activity assays where maintaining cellular integrity and protein function is paramount.[3]

  • Alternative to Toxic Buffers: Bis-Tris can serve as a non-toxic substitute for cacodylate buffer.[10]

Disadvantages and Considerations

Despite its advantages, Bis-Tris has several limitations that researchers must consider.

  • Metal Chelation: Bis-Tris is known to chelate certain metal ions, particularly divalent cations like Cu²⁺, Pb²⁺, Ni²⁺, Zn²⁺, and Ca²⁺.[9][10][11] This can be a significant drawback in experiments where the activity of metalloenzymes is being studied or when metal ions are essential cofactors. The chelating properties of Bis-Tris can, however, be advantageous in specific applications, such as selectively probing high-affinity metal binding sites on proteins.[9]

  • Incompatibility with Certain Assays: Bis-Tris buffer is not compatible with the Bicinchoninic Acid (BCA) protein assay.[1] The buffer interacts with the assay reagents, leading to inaccurate protein concentration measurements.

  • Temperature Sensitivity: Like Tris, the pKa of Bis-Tris is temperature-dependent.[6] As the temperature increases, the pKa decreases. This is an important consideration when preparing and using the buffer for experiments conducted at different temperatures.

  • Interaction with Proteins: There is evidence that Bis-Tris can interact with certain proteins, such as the human liver fatty acid binding protein, potentially affecting protein dynamics.[1]

Experimental Protocols

Preparation of 1 M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated hydrochloric acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask (1 L)

Methodology:

  • Weigh 209.24 g of Bis-Tris powder and add it to a beaker containing approximately 800 mL of dH₂O.[14]

  • Place the beaker on a magnetic stirrer and add the stir bar. Stir until the Bis-Tris powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the solution and monitor the pH. The initial pH will be alkaline.

  • Slowly add concentrated HCl to the solution while continuously stirring. Monitor the pH closely.

  • Continue adding HCl until the pH of the solution reaches 6.5.

  • Transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • The 1 M Bis-Tris stock solution is now ready for use or can be stored at room temperature.[14]

Protocol for Bis-Tris SDS-PAGE

This protocol is for casting and running a Bis-Tris polyacrylamide gel for protein separation.

Materials:

  • 1 M Bis-Tris, pH 6.8

  • 30% Acrylamide/Bis-acrylamide solution

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • MES or MOPS SDS Running Buffer (see below for recipes)

  • Sample Buffer (e.g., LDS Sample Buffer)

  • Protein standards

  • Gel casting apparatus

  • Electrophoresis tank and power supply

Methodology:

a. Gel Casting:

  • Separating Gel (10%):

    • In a 15 mL conical tube, combine the following:

      • 4.0 mL dH₂O

      • 3.3 mL 30% Acrylamide/Bis-acrylamide

      • 2.5 mL 1 M Bis-Tris, pH 6.8

      • 100 µL 10% SDS

    • Gently mix the components.

    • Add 50 µL of 10% APS and 10 µL of TEMED. Mix gently by inverting the tube.

    • Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

    • Overlay the gel with water or isopropanol to ensure a flat surface.

    • Allow the gel to polymerize for at least 30 minutes.

  • Stacking Gel (4%):

    • In a separate tube, combine the following:

      • 3.05 mL dH₂O

      • 0.67 mL 30% Acrylamide/Bis-acrylamide

      • 1.25 mL 1 M Bis-Tris, pH 6.8

      • 50 µL 10% SDS

    • Gently mix the components.

    • Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently.

    • Pour off the overlay from the separating gel and pour the stacking gel solution on top.

    • Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.

b. Sample Preparation and Electrophoresis:

  • Prepare protein samples by mixing with an appropriate volume of sample buffer and heating if necessary.

  • Assemble the gel cassette in the electrophoresis tank.

  • Fill the inner and outer chambers of the tank with the appropriate running buffer (MES for small to medium proteins, MOPS for medium to large proteins).[15]

  • Carefully remove the comb from the stacking gel.

  • Load the protein samples and molecular weight standards into the wells.

  • Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

Running Buffer Recipes (1X):

  • MES SDS Running Buffer: 50 mM MES, 50 mM Tris, 0.1% SDS, 1 mM EDTA, pH 7.3

  • MOPS SDS Running Buffer: 50 mM MOPS, 50 mM Tris, 0.1% SDS, 1 mM EDTA, pH 7.7

Protocol for Anion Exchange Chromatography using Bis-Tris Buffer

This protocol outlines a general procedure for anion exchange chromatography using a Bis-Tris buffer system.

Materials:

  • Anion exchange column (e.g., DEAE or Q-sepharose)

  • Bis-Tris buffer (e.g., 20 mM Bis-Tris, pH 6.8 - Binding Buffer)

  • Elution Buffer (e.g., 20 mM Bis-Tris, pH 6.8 with a high salt concentration, such as 1 M NaCl)

  • Protein sample, dialyzed against the Binding Buffer

  • Chromatography system (e.g., FPLC or manual setup)

Methodology:

  • Column Equilibration: Equilibrate the anion exchange column by washing it with 5-10 column volumes of Binding Buffer. This ensures that the column is at the desired pH and ionic strength for protein binding.[13]

  • Sample Loading: Load the protein sample onto the equilibrated column. The low ionic strength of the Binding Buffer facilitates the binding of negatively charged proteins to the positively charged resin.[13]

  • Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound proteins from the column. This is typically achieved by creating a salt gradient, where the concentration of NaCl in the Elution Buffer is gradually increased. The chloride ions compete with the bound proteins for the charged sites on the resin, causing the proteins to elute. Alternatively, a step gradient with increasing salt concentrations can be used.

  • Fraction Collection: Collect the eluted protein in fractions.

  • Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE or activity assay).

Visualizations

experimental_workflow cluster_gel_casting Gel Casting cluster_electrophoresis Electrophoresis cluster_analysis Downstream Analysis prep_sep Prepare Separating Gel (Bis-Tris, Acrylamide, SDS, APS, TEMED) pour_sep Pour Separating Gel prep_sep->pour_sep prep_stack Prepare Stacking Gel (Bis-Tris, Acrylamide, SDS, APS, TEMED) pour_sep->prep_stack pour_stack Pour Stacking Gel & Insert Comb prep_stack->pour_stack prep_sample Prepare Protein Samples (with LDS Sample Buffer) pour_stack->prep_sample load_sample Load Samples & Standards prep_sample->load_sample run_gel Run Gel (MES or MOPS Running Buffer) load_sample->run_gel stain Stain Gel (e.g., Coomassie) run_gel->stain run_gel->stain western Western Blotting run_gel->western ms_analysis Mass Spectrometry western->ms_analysis

Caption: Workflow for Bis-Tris SDS-PAGE.

buffering_ranges cluster_ranges Effective Buffering Ranges (pH) ph_axis pH 3       4       5       6       7       8       9       10 MES MES MES_range BisTris Bis-Tris BisTris_range PIPES PIPES PIPES_range MOPS MOPS MOPS_range HEPES HEPES HEPES_range Tris Tris Tris_range

Caption: Comparison of buffering ranges.

Conclusion

Bis-Tris is a valuable buffering agent for researchers, particularly in the field of protein analysis. Its ability to provide a stable, near-neutral pH environment makes it a superior choice for high-resolution SDS-PAGE of small to medium-sized proteins and for applications where protein integrity is critical. However, researchers must be mindful of its potential to chelate metal ions and its incompatibility with certain protein quantification assays. By understanding both the advantages and disadvantages of Bis-Tris and following detailed experimental protocols, scientists and drug development professionals can effectively utilize this buffer to achieve reliable and reproducible results.

References

Solubility of Bis-Tris: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, commonly known as Bis-Tris, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its pKa of approximately 6.5 at 25°C makes it an excellent buffering agent for maintaining a stable pH in the range of 5.8 to 7.2.[1][2][3] This range is particularly relevant for many physiological and enzymatic studies. This technical guide provides a comprehensive overview of the solubility of Bis-Tris in water and common organic solvents, along with detailed experimental protocols for its use and solubility determination. This information is crucial for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.

Physicochemical Properties of Bis-Tris

A clear understanding of the fundamental properties of Bis-Tris is essential for its effective application.

PropertyValue
Chemical Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
CAS Number 6976-37-0
Molecular Formula C₈H₁₉NO₅
Molecular Weight 209.24 g/mol [1][4]
pKa (at 25°C) ~6.5[3][5]
Useful pH Range 5.8 - 7.2[1][2][3][5]
Appearance White crystalline powder

Solubility of Bis-Tris

The solubility of a buffer is a critical parameter for preparing stock solutions and ensuring its compatibility with various experimental systems.

Aqueous Solubility

Bis-Tris is known for its high solubility in water.[4] This property is a key advantage for a biological buffer, allowing for the preparation of concentrated stock solutions.

SolventTemperatureSolubility
WaterNot Specified20 g / 100 mL[6]
Water20°C1 M (clear, colorless solution)[7]
Organic Solvent Solubility

Quantitative data on the solubility of Bis-Tris in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) is not widely reported in scientific literature. This general lack of data suggests that Bis-Tris has limited solubility in most non-aqueous and organic solvents. For comparison, a related buffer, Tris, exhibits the following solubilities:

SolventSolubility of Tris
Ethylene glycol79.1 mg/mL
Methanol26 mg/mL
95% ethanol22 mg/mL
Acetone20 mg/mL

This table is provided for comparative purposes only and represents the solubility of Tris, not Bis-Tris.[9][10][11]

Researchers requiring the use of Bis-Tris in mixed aqueous-organic solvent systems should empirically determine its solubility at the desired solvent composition to avoid precipitation, which can adversely affect experimental outcomes.[12][13][14]

Experimental Protocols

Protocol for Determining the Solubility of Bis-Tris

This protocol outlines a general method for determining the saturation solubility of Bis-Tris in a given solvent.

Materials:

  • Bis-Tris powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • A suitable analytical method for quantifying Bis-Tris concentration (e.g., HPLC, titration)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Bis-Tris powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled environment (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification:

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of Bis-Tris in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of Bis-Tris in the saturated solution, accounting for the dilution factor. The result represents the solubility of Bis-Tris in the specific solvent at the tested temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for Preparation of a 1 M Bis-Tris Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a commonly used stock solution of Bis-Tris buffer.

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized or distilled water

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L graduated cylinder

  • Weighing scale and spatula

Procedure:

  • Weighing: Accurately weigh 209.24 g of Bis-Tris powder.

  • Initial Dissolution: Add the weighed Bis-Tris powder to approximately 800 mL of deionized water in a 1 L beaker with a magnetic stir bar. Stir until the powder is completely dissolved.

  • pH Adjustment:

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add concentrated HCl dropwise while continuously monitoring the pH.

    • Continue adding HCl until the pH of the solution stabilizes at 6.8.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving. Store the buffer at 4°C.

Application: Bis-Tris in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris based buffer systems are frequently used in SDS-PAGE for the separation of proteins, offering advantages such as a neutral operating pH which minimizes protein modifications during electrophoresis.[5]

Experimental Workflow for SDS-PAGE using a Bis-Tris Buffer System

The following diagram illustrates a typical workflow for performing SDS-PAGE using a Bis-Tris buffer system.

SDS_PAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_post Post-Electrophoresis gel_casting 1. Gel Casting (Resolving & Stacking Gels with Bis-Tris Buffer) sample_prep 2. Sample Preparation (Protein Denaturation & Reduction) assembly 4. Gel Apparatus Assembly gel_casting->assembly buffer_prep 3. Buffer Preparation (Running & Sample Buffers) loading 5. Sample Loading sample_prep->loading buffer_prep->assembly assembly->loading electrophoresis 6. Electrophoresis Run (Constant Voltage) loading->electrophoresis staining 7. Gel Staining (e.g., Coomassie Blue) electrophoresis->staining destaining 8. Destaining staining->destaining analysis 9. Gel Imaging & Analysis destaining->analysis

Caption: Workflow for SDS-PAGE using a Bis-Tris buffer system.

Conclusion

Bis-Tris is a versatile and highly valuable buffer for a wide range of applications in life sciences and drug development. Its high solubility in water facilitates the preparation of concentrated stock solutions, while its buffering range is ideal for many biological experiments. Although quantitative data on its solubility in organic solvents is scarce, the provided protocols for solubility determination can aid researchers in assessing its suitability for specific applications involving mixed solvent systems. A thorough understanding of the properties and handling of Bis-Tris, as outlined in this guide, is paramount for achieving reliable and reproducible experimental results.

References

The Versatility of Bis-Tris: A Technical Guide to its Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological buffers, Bis-Tris, chemically known as bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, stands out as a versatile and widely used zwitterionic buffer. Its utility spans a broad range of applications in biochemistry, molecular biology, and biopharmaceutical development. This technical guide provides an in-depth overview of Bis-Tris, including its synonyms, physicochemical properties, and detailed protocols for its application in common laboratory techniques.

Unveiling the Aliases: Synonyms and Chemical Identity

Bis-Tris is known by several synonyms, which are often used interchangeably in scientific literature and commercial products. Understanding these alternative names is crucial for accurately identifying this compound.

Common synonyms for Bis-Tris include:

  • Bis-Tris Methane[1]

  • 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol[2]

  • 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol[3]

  • Bis(2-hydroxyethyl)iminotris(hydroxymethyl)methane[4][5]

Its unique chemical structure, incorporating functional groups from both the bis(2-hydroxyethyl)amine and Tris families, underpins its distinct buffering characteristics.[6][7]

Physicochemical Properties: A Quantitative Overview

The effectiveness of a buffer is determined by its physicochemical properties. Bis-Tris exhibits a favorable profile for a variety of biological experiments. The following table summarizes its key quantitative data.

PropertyValueReferences
Molecular Formula C₈H₁₉NO₅[1][2]
Molecular Weight 209.24 g/mol [1][2][3]
pKa at 25°C 6.46 - 6.5[2][6][8]
Useful pH Range 5.8 - 7.2[2][6][9]
Melting Point 100 - 105 °C[1][2][3]
Appearance White crystalline powder[2]
Solubility in Water Highly soluble[3][7][10]

Applications in Research and Development

Bis-Tris is a preferred buffer in numerous applications due to its inert nature, zwitterionic properties, and its ability to maintain a stable pH in the slightly acidic to neutral range.[1][6][11] It serves as a less toxic alternative to cacodylate buffers.[1][9][12]

Key applications include:

  • Gel Electrophoresis: Widely used in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins and nucleic acids.[3][6][13] Bis-Tris gels are often run at a neutral pH, which can improve band sharpness and resolution, especially for low molecular weight proteins.[1]

  • Western Blotting: Employed in transfer buffers for the efficient transfer of proteins from the gel to a membrane.[8]

  • Protein Purification: Utilized in various chromatography techniques, including anion exchange and affinity chromatography, to maintain pH stability during the purification process.[6]

  • Cell Culture: Can be used as a component of cell culture media to maintain a stable pH environment for cell growth.[3]

  • Enzyme Assays: Provides a stable pH environment for studying enzyme kinetics and activity.[6]

Experimental Protocols

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Analytical balance

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 209.24 g of Bis-Tris powder and transfer it to a 1 L volumetric flask.[12]

  • Add approximately 800 mL of dH₂O to the flask.[12]

  • Place a magnetic stir bar in the flask and stir the solution until the Bis-Tris powder is completely dissolved.[3]

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add concentrated HCl to the solution while continuously monitoring the pH. Adjust the pH to 6.5.[12]

  • Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.[12]

  • Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.[3][12]

  • Store the stock solution at room temperature.

Protocol for SDS-PAGE using Bis-Tris Gels

This protocol outlines the general steps for casting and running a Bis-Tris polyacrylamide gel for protein separation.

Materials:

  • 1M Bis-Tris stock solution (pH 6.5)

  • 30% Acrylamide/Bis-acrylamide solution

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • MES or MOPS SDS Running Buffer

  • Protein samples prepared in a suitable sample buffer (e.g., NuPAGE LDS Sample Buffer)

  • Vertical electrophoresis system

Procedure:

  • Casting the Resolving Gel:

    • For a 12% resolving gel, mix the 1M Bis-Tris stock solution, 30% acrylamide/bis-acrylamide solution, 10% SDS, and dH₂O in the appropriate proportions.

    • Initiate polymerization by adding fresh 10% APS and TEMED.

    • Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

    • Overlay with water or isopropanol to ensure a flat surface and allow the gel to polymerize.

  • Casting the Stacking Gel:

    • Prepare the stacking gel solution using a lower percentage of acrylamide and the Bis-Tris buffer.

    • After the resolving gel has polymerized, remove the overlay and pour the stacking gel solution on top.

    • Insert the comb and allow the stacking gel to polymerize.

  • Running the Gel:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer (MES for smaller proteins, MOPS for larger proteins).[2]

    • Load the prepared protein samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 200V) until the dye front reaches the bottom of the gel.[13]

Visualizing the Workflow: Western Blotting

The following diagram illustrates a typical workflow for a Western Blotting experiment, a common downstream application following SDS-PAGE with Bis-Tris gels.

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE (Bis-Tris Gel) Sample_Prep->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

References

Bis-Tris: A Comprehensive Technical Review for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biochemical properties, experimental applications, and comparison of Bis-Tris to the canonical Good's buffers for professionals in research and drug development.

Introduction

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The utility of a buffer system is dictated by its chemical characteristics and its compatibility with the experimental milieu. Among the plethora of buffering agents, Bis-Tris [bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane] has emerged as a versatile and widely utilized compound. This technical guide provides a comprehensive overview of Bis-Tris, evaluating its properties against the established criteria for "Good's buffers," and offers detailed protocols for its application in key laboratory techniques.

Dr. Norman Good and his colleagues, in a series of seminal papers from 1966 to 1980, established a set of criteria for ideal biological buffers.[1][2] These criteria, designed to minimize interference in biochemical systems, have become the benchmark against which other buffering agents are measured.[1][3] Although not one of the original buffers selected by Good, Bis-Tris exhibits many similar and desirable characteristics, making it a subject of interest for in-depth evaluation.[4][5]

Bis-Tris: A Comparative Analysis with Good's Buffers

While not officially designated as a Good's buffer, Bis-Tris aligns with many of the core principles laid out by Good and his colleagues.[4][5] A critical examination of its properties reveals its strengths and limitations for various research applications.

A logical diagram comparing the properties of Bis-Tris to the established criteria for a Good's buffer is presented below.

BisTris_vs_GoodsBuffer cluster_GoodsCriteria Good's Buffer Criteria cluster_BisTrisProperties Bis-Tris Properties pKa pKa between 6.0 and 8.0 bis_pKa pKa = 6.46 @ 25°C pKa->bis_pKa Meets Criterion solubility High Water Solubility bis_solubility Highly Soluble in Water solubility->bis_solubility Meets Criterion membrane_impermeability Low Membrane Permeability bis_membrane Considered to have Low Permeability membrane_impermeability->bis_membrane Generally Meets Criterion metal_chelation Minimal Metal Ion Chelation bis_chelation Forms Complexes with Divalent Cations metal_chelation->bis_chelation Does Not Meet Criterion uv_absorbance Low UV Absorbance bis_uv Low Absorbance > 260 nm uv_absorbance->bis_uv Meets Criterion stability Chemical and Enzymatic Stability bis_stability Chemically Stable stability->bis_stability Meets Criterion temp_dependence Minimal pKa Change with Temperature bis_temp dpKa/dT = -0.02 to -0.03 temp_dependence->bis_temp Moderate Dependence

Caption: Comparison of Bis-Tris properties to Good's buffer criteria.

Quantitative Data Summary

For ease of comparison and practical application, the key quantitative properties of Bis-Tris are summarized in the tables below.

Table 1: Physicochemical Properties of Bis-Tris

PropertyValueReference(s)
Molecular Formula C₈H₁₉NO₅[6][7]
Molecular Weight 209.24 g/mol [7][8]
pKa at 25°C 6.46[6][7]
Useful pH Range 5.8 - 7.2[6][7]
dpKa/dT (°C⁻¹) -0.02 to -0.03[9][10]
Solubility in Water Highly soluble (e.g., 1 M solution is clear)[9][11]

Table 2: Metal Ion Binding of Bis-Tris

Metal Ion (M²⁺)log K (Stability Constant)Reference(s)
Ca²⁺ 2.25[6][12]
Mg²⁺ 0.34[6][12]
Mn²⁺ 0.70[6][12]
Cu²⁺ 5.27[6][12]
Zn²⁺ 2.38[6][12]
Pb²⁺ Forms a strong complex

Note: The stability constants indicate that Bis-Tris can significantly interact with divalent cations, a critical consideration in enzymatic assays or other metal-dependent biological systems.

Experimental Protocols

Bis-Tris is a cornerstone buffer in several routine and advanced laboratory procedures. Detailed methodologies for two key applications are provided below.

Protocol 1: Protein Electrophoresis using Bis-Tris Gels (Adapted for SDS-PAGE)

Bis-Tris gels, run at a slightly acidic to neutral pH, offer enhanced resolution of proteins, particularly those with low molecular weights, and can improve the stability of proteins during electrophoresis.[4]

Materials:

  • Bis-Tris powder

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS)

  • TEMED

  • MES or MOPS SDS running buffer

  • LDS sample buffer

  • Deionized water

Procedure:

  • Casting the Resolving Gel:

    • Prepare the resolving gel solution by combining deionized water, Bis-Tris buffer stock (pH 6.4), and acrylamide/bis-acrylamide solution.

    • Initiate polymerization by adding fresh 10% (w/v) APS and TEMED.

    • Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

    • Overlay with water or isopropanol to ensure a flat surface and allow polymerization for at least 30 minutes.

  • Casting the Stacking Gel:

    • Prepare the stacking gel solution using a Tris-HCl buffer at pH 6.8.

    • After the resolving gel has polymerized, pour off the overlay and add the stacking gel solution.

    • Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.

  • Sample Preparation and Loading:

    • Mix protein samples with LDS sample buffer and heat if required for denaturation (do not heat for native PAGE).

    • Load the prepared samples into the wells of the polymerized gel.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate running buffer (MES for smaller proteins, MOPS for larger proteins).

    • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

The following diagram illustrates the general workflow for protein electrophoresis using a Bis-Tris gel system.

Protein_Electrophoresis_Workflow cluster_GelCasting Gel Casting cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis Resolving Prepare and Pour Resolving Gel Stacking Prepare and Pour Stacking Gel Resolving->Stacking Assemble Assemble Gel in Tank Stacking->Assemble SampleBuffer Mix Protein with LDS Sample Buffer Denature Heat Samples (for SDS-PAGE) SampleBuffer->Denature LoadSamples Load Samples into Wells Denature->LoadSamples AddBuffer Fill with Running Buffer Assemble->AddBuffer AddBuffer->LoadSamples Run Apply Voltage LoadSamples->Run

Caption: Workflow for protein electrophoresis with Bis-Tris gels.
Protocol 2: Anion Exchange Chromatography using Bis-Tris Buffer

Bis-Tris is an effective buffer for anion exchange chromatography due to its buffering range being suitable for maintaining a pH below the isoelectric point (pI) of many proteins, thus ensuring a net negative charge for binding to the positively charged stationary phase.[7][13]

Materials:

  • Bis-Tris powder

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) for pH adjustment

  • Anion exchange column

  • Deionized water

Procedure:

  • Buffer Preparation:

    • Binding Buffer: Prepare a solution of 50 mM Bis-Tris and adjust the pH to 6.5 with HCl.

    • Elution Buffer: Prepare a solution of 50 mM Bis-Tris, pH 6.5, containing 1 M NaCl.

  • Column Equilibration:

    • Equilibrate the anion exchange column with 5-10 column volumes of the Binding Buffer to ensure the column environment is at the desired pH and low ionic strength.

  • Sample Preparation and Loading:

    • Prepare the protein sample in the Binding Buffer. It is crucial that the sample's pH and ionic strength match the Binding Buffer for efficient binding.

    • Load the prepared sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the Binding Buffer to remove any unbound proteins.

  • Elution:

    • Elute the bound proteins by applying a linear gradient of increasing salt concentration, created by mixing the Binding Buffer and the Elution Buffer, or by a step-wise increase in the salt concentration.

    • Collect fractions and analyze for the protein of interest.

Below is a diagram outlining the logical steps in an anion exchange chromatography experiment using a Bis-Tris buffer system.

Anion_Exchange_Workflow start Start equilibration Equilibrate Column with Binding Buffer start->equilibration sample_loading Load Protein Sample equilibration->sample_loading wash Wash with Binding Buffer sample_loading->wash elution Elute with Salt Gradient wash->elution analysis Analyze Fractions elution->analysis end End analysis->end

Caption: Logical workflow for anion exchange chromatography.

Conclusion

Bis-Tris is a robust and versatile zwitterionic buffer that, while not formally one of Good's original buffers, fulfills many of the essential criteria for use in biological and biochemical research. Its pKa of 6.46 makes it particularly suitable for applications requiring a slightly acidic to neutral pH range.[6][7] Its high water solubility and low UV absorbance are advantageous properties.[9][11] However, researchers and drug development professionals must exercise caution due to its significant interaction with divalent metal cations, which can interfere with metal-dependent enzymatic reactions.[6][12] By understanding its specific properties and following detailed protocols, Bis-Tris can be a valuable tool in the modern laboratory for techniques such as electrophoresis and chromatography, contributing to the generation of reliable and reproducible data.

References

Methodological & Application

Application Note and Protocol: Preparation of a 1M Bis-Tris Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile biological buffer widely used in biochemistry, molecular biology, and biopharmaceutical research.[1][2][3] With a pKa value of approximately 6.5, it is an excellent buffering agent for maintaining a stable pH in the slightly acidic to neutral range of 5.8 to 7.2.[4][5][6] This makes it particularly suitable for a variety of applications, including protein and nucleic acid electrophoresis, anion-exchange chromatography, and cell culture.[2][6][7] Bis-Tris is considered a non-toxic alternative to buffers like cacodylate.[1][3] This document provides a detailed protocol for the preparation of a 1M Bis-Tris stock solution.

Materials and Equipment

2.1 Materials

  • Bis-Tris powder (Molecular Weight: 209.24 g/mol )[1][2][3][8]

  • High-purity, deionized (dH₂O) or Milli-Q water

  • Concentrated Hydrochloric Acid (HCl) for pH adjustment

  • 0.22 µm or 0.45 µm sterile filter (optional, for sterilization)

2.2 Equipment

  • Analytical balance

  • Beaker or flask of appropriate volume

  • Graduated cylinders

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Autoclave (optional, for sterilization)

  • Sterile storage bottles

Quantitative Data Summary

To prepare a 1M Bis-Tris stock solution, use the molecular weight (MW) of 209.24 g/mol . The required mass of Bis-Tris powder for various final volumes is summarized in the table below.

Final Volume of 1M SolutionMass of Bis-Tris Powder (g)
100 mL20.92 g
250 mL52.31 g
500 mL104.62 g
1 L209.24 g
2 L418.48 g

Experimental Protocol

This protocol describes the preparation of 1 liter of a 1M Bis-Tris stock solution. The quantities can be scaled according to the data in the table above.

  • Weighing Bis-Tris: Accurately weigh 209.24 g of Bis-Tris powder using an analytical balance.[7][9]

  • Dissolving: Add the weighed Bis-Tris powder to a beaker containing approximately 800 mL of deionized water.[9][10] Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.[7] Bis-Tris is highly soluble in aqueous solutions.[2][3]

  • pH Adjustment (If Required): The initial pH of a 1M Bis-Tris solution will be alkaline, typically between 9.0 and 11.0.[1][2][8] For most applications, the pH will need to be adjusted downwards.

    • Place the calibrated pH meter electrode into the solution.

    • Slowly add concentrated Hydrochloric Acid (HCl) dropwise while continuously stirring.[7][9][10]

    • Monitor the pH closely and continue adding acid until the desired pH (typically within the 6.0-7.0 range) is reached. Proceed with caution as the acid is concentrated.

  • Final Volume Adjustment: Once the desired pH is set, carefully transfer the solution into a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.[7][9]

  • Sterilization: Sterilize the solution using one of the following methods:

    • Autoclaving: Transfer the solution to an autoclave-safe bottle and autoclave on a liquid cycle.[7][11]

    • Sterile Filtration: Pass the solution through a 0.22 µm or 0.45 µm sterile filter into a sterile storage bottle. This is the preferred method for heat-sensitive applications.[7][9]

  • Storage: Store the sterilized 1M Bis-Tris stock solution in a clearly labeled, airtight bottle at 4°C.[7][9]

Workflow Visualization

The following diagram illustrates the key steps in the preparation of a 1M Bis-Tris stock solution.

G cluster_prep Preparation Workflow: 1M Bis-Tris Stock Solution A 1. Weigh Bis-Tris Powder (209.24 g for 1L) B 2. Dissolve in ~800 mL dH₂O with magnetic stirring A->B C 3. Adjust to Target pH (e.g., pH 6.5) with conc. HCl B->C D 4. Adjust Final Volume to 1 L with dH₂O C->D E 5. Sterilize Solution D->E F Autoclave E->F Method 1 G Sterile Filter (0.22 µm) E->G Method 2 H 6. Store at 4°C F->H G->H

Caption: Workflow for preparing a 1M Bis-Tris stock solution.

References

Application Notes and Protocols for Bis-Tris Buffer in Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bis-Tris buffer system for polyacrylamide gel electrophoresis (PAGE) offers significant advantages over the traditional Laemmli (Tris-Glycine) system, particularly for applications requiring high resolution and protein integrity. Operating at a neutral pH, the Bis-Tris system minimizes protein modifications that can occur in the alkaline environment of Laemmli gels, resulting in sharper bands and improved protein stability.[1] This makes it an ideal choice for sensitive downstream applications such as mass spectrometry, sequencing, and the analysis of post-translational modifications.[2]

Key Advantages of the Bis-Tris System:
  • Enhanced Resolution and Sharper Bands: The neutral pH (around 7.0) operating conditions of the Bis-Tris system reduce protein degradation and modification during electrophoresis, leading to sharper, more focused bands.[1]

  • Increased Protein Stability: By avoiding the highly alkaline conditions of the Laemmli system, which can reach pH 9.5, Bis-Tris gels help maintain the native structure of proteins, preventing deamination and alkylation.[3]

  • Longer Gel Shelf Life: Bis-Tris gels are cast at a slightly acidic pH of 6.4, which enhances their stability and provides a longer shelf life compared to Tris-HCl gels that are cast at a basic pH and are prone to hydrolysis.[3]

  • Versatile Separation Ranges: The separation profile of proteins on Bis-Tris gels can be modulated by using either MES or MOPS as the trailing ion in the running buffer.[2][3][4] MES is suitable for resolving low molecular weight proteins, while MOPS is ideal for mid- to large-sized proteins.[4]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions, which can be diluted to the final working concentration as needed. Store all stock solutions at 4°C.

Stock SolutionComponentsInstructions for 1 Liter
1M Bis-Tris, pH 6.5 Bis-TrisDissolve 209.24 g of Bis-Tris in 800 mL of deionized water. Adjust the pH to 6.5 with concentrated HCl. Bring the final volume to 1 L with deionized water. Sterilize by autoclaving or filtration.[5][6][7]
40% Acrylamide/Bis-Acrylamide (29:1 or 37.5:1) Acrylamide, Bis-AcrylamideCommercially available pre-mixed solutions are recommended for consistency and safety.
10% (w/v) Sodium Dodecyl Sulfate (SDS) SDSDissolve 100 g of SDS in 900 mL of deionized water. Gently heat to dissolve. Bring the final volume to 1 L.
10% (w/v) Ammonium Persulfate (APS) Ammonium PersulfateDissolve 1 g of APS in 10 mL of deionized water. Prepare fresh daily.
TEMED (N,N,N',N'-Tetramethylethylenediamine) TEMEDStore at 4°C, protected from light.
Gel Casting Protocol (for a 1.0 mm mini-gel)

This protocol is for hand-casting polyacrylamide gels. Precast gels are also a convenient option.

ComponentResolving Gel (10%)Stacking Gel (4%)
Deionized Water4.0 mL3.05 mL
1M Bis-Tris, pH 6.53.0 mL1.25 mL
40% Acrylamide/Bis-Acrylamide2.5 mL0.5 mL
10% SDS100 µL50 µL
10% APS (fresh)50 µL25 µL
TEMED10 µL5 µL
Total Volume ~10 mL ~5 mL

Procedure:

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • Prepare the resolving gel solution. Add APS and TEMED last, just before pouring the gel, as they initiate polymerization.

  • Pour the resolving gel into the cassette, leaving enough space for the stacking gel (approximately 1.5 cm).

  • Overlay the resolving gel with water or isopropanol to ensure a flat surface.

  • Allow the resolving gel to polymerize for 30-60 minutes.

  • Pour off the overlay and rinse with deionized water.

  • Prepare the stacking gel solution, adding APS and TEMED last.

  • Pour the stacking gel on top of the polymerized resolving gel and insert the comb.

  • Allow the stacking gel to polymerize for at least 30 minutes.

Buffer and Sample Preparation

Running Buffers (1X):

Buffer TypeApplication20X Stock Solution Recipe (for 1 Liter)1X Working Solution (from 20X Stock)
MES SDS Running Buffer Optimal for small to medium-sized proteins (<50 kDa)[4]104.6 g MES, 121.1 g Tris Base, 20 g SDS, 7.4 g EDTA. Bring to 1 L with deionized water. Do not adjust pH.Dilute 50 mL of 20X stock into 950 mL of deionized water.[8][9]
MOPS SDS Running Buffer Optimal for medium to large-sized proteins (>50 kDa)[4]209.3 g MOPS, 121.1 g Tris Base, 20 g SDS, 7.4 g EDTA. Bring to 1 L with deionized water. Do not adjust pH.Dilute 50 mL of 20X stock into 950 mL of deionized water.[9]

For reduced samples, it is recommended to add an antioxidant to the 1X running buffer in the cathode (upper) chamber to prevent re-oxidation of proteins during the run.[9][10]

Sample Buffer (4X LDS):

ComponentAmount for 10 mL
1M Bis-Tris, pH 6.54 mL
Glycerol4 mL
10% SDS1.6 mL
Serva Blue G2500.005 g
Phenol Red0.0025 g
Deionized Waterto 10 mL

Sample Preparation:

  • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

  • For reduced samples, add a reducing agent (e.g., DTT to 50 mM or BME to 2%) to the sample mixture.

  • Heat the samples at 70°C for 10 minutes.[11] Avoid boiling, as the acidic pH of traditional Laemmli sample buffer upon heating can cause protein degradation, a problem minimized with the Bis-Tris system.

Electrophoresis Protocol

Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_post Post-Electrophoresis prep_sample Prepare Sample (Mix with LDS buffer & reducing agent) heat_sample Heat Sample (70°C for 10 min) prep_sample->heat_sample load_sample Load Samples & Ladder heat_sample->load_sample prep_gel Prepare Gel (Remove comb, rinse wells) assemble_tank Assemble Tank & Fill with Buffer assemble_tank->load_sample run_gel Run Gel (Constant Voltage) load_sample->run_gel stop_run Stop Electrophoresis (Dye front at bottom) run_gel->stop_run remove_gel Remove Gel from Cassette stop_run->remove_gel stain_destain Stain & Destain remove_gel->stain_destain imaging Image Gel stain_destain->imaging

Caption: Experimental workflow for Bis-Tris protein electrophoresis.

Procedure:

  • Remove the comb from the polymerized gel and rinse the wells with 1X running buffer.[8][9]

  • Place the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate 1X running buffer (MES or MOPS).[8][10] For reduced samples, use running buffer containing an antioxidant in the inner (cathode) chamber.[9]

  • Load your prepared samples and a molecular weight marker into the wells.

  • Connect the electrophoresis unit to a power supply and run the gel at a constant voltage, typically 150-200V.[4][8]

  • Run time will vary depending on the gel percentage and running buffer used. For MES running buffer, a typical run time is 35-50 minutes, while for MOPS, it is 50-60 minutes at 200V.[9]

  • Stop the electrophoresis once the dye front has reached the bottom of the gel.

  • Proceed with downstream applications such as protein staining (e.g., Coomassie Blue), Western blotting, or mass spectrometry.

References

Application Notes and Protocols for High-Resolution Protein Separation Using Bis-Tris Buffer in SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and application of Bis-Tris buffer systems in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for high-resolution protein separation. This technology offers significant advantages over traditional Laemmli (Tris-Glycine) systems, particularly for applications requiring high sensitivity, protein integrity, and enhanced resolution of small to medium-sized proteins.

Introduction: The Advantages of Bis-Tris SDS-PAGE

The Bis-Tris SDS-PAGE system utilizes a discontinuous buffer system with a near-neutral operating pH (around 7.0), which minimizes protein modifications that can occur in the alkaline environment of traditional Tris-Glycine gels.[1][2][3] This key difference leads to several distinct advantages:

  • Enhanced Protein Stability: The neutral pH environment of the Bis-Tris system reduces the risk of protein degradation, deamination, and alkylation during electrophoresis, resulting in sharper bands and improved resolution.[1][3][4]

  • Improved Resolution of Low and Medium Molecular Weight Proteins: This system provides superior separation of proteins, especially those with lower molecular weights.[3][5]

  • Longer Gel Shelf Life: The neutral pH of Bis-Tris gels slows the rate of polyacrylamide hydrolysis, leading to a significantly longer shelf life for precast gels.[3][6]

  • Faster Run Times: Bis-Tris gel technology can offer faster run times compared to traditional Tris-Glycine gels.[1]

  • Maintained Reducing Environment: The inclusion of antioxidants in the running buffer helps to maintain a reducing environment throughout the gel run, preventing the re-oxidation of sulfhydryl groups and potential protein cross-linking.[6]

The Principle of Separation in a Bis-Tris System

The Bis-Tris system is a discontinuous buffer system where the ions in the gel buffer differ from those in the running buffer.[1] In this system:

  • Chloride acts as the leading ion.

  • MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) in the running buffer act as the trailing ions.[5][7][8]

  • Bis-Tris provides the common cation.[7][8]

This composition creates a moving voltage gradient that effectively stacks the proteins in the stacking gel before they are separated in the resolving gel based on their molecular weight. The choice between MES and MOPS running buffer allows for the optimization of protein separation in different molecular weight ranges.[1][5]

Data Presentation: System Components and Running Conditions

Table 1: Comparison of Tris-Glycine and Bis-Tris Gel Chemistries
FeatureTris-Glycine SystemBis-Tris System
Operating pH ~9.5 (alkaline)~7.0 (neutral)
Sample Buffer pH ~6.8~8.5
Leading Ion ChlorideChloride
Trailing Ion GlycineMOPS or MES
Protein Stability Prone to deamination and alkylationHigh stability, minimized modifications
Peptide Bond Integrity Asp-Pro bond cleavage can occur with heatingAsp-Pro bonds remain intact with milder heating
Run Time ModerateFast
Shelf Life LimitedExtended (up to 12 months for precast)

Source: Adapted from multiple sources.[1][9]

Table 2: Recommended Acrylamide Percentage for Protein Separation
Acrylamide %Protein Size Range (kDa)
8%25 - 250
10%15 - 200
12%10 - 150
4-12% Gradient10 - 300
4-20% Gradient4 - 200

Note: The optimal percentage may vary depending on the specific proteins of interest.

Table 3: Running Buffer Selection Guide
Running BufferRecommended for Separation of
MES SDS Running Buffer Small molecular weight proteins (≤50 kDa)
MOPS SDS Running Buffer Medium to large molecular weight proteins (≥50 kDa)

Source: Adapted from multiple sources.[1][5]

Experimental Protocols

Preparation of Bis-Tris Gels (Hand-casting)

While precast Bis-Tris gels are widely available and offer convenience and consistency, it is also possible to hand-cast these gels.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40%)

  • Resolving Gel Buffer (see recipe below)

  • Stacking Gel Buffer (see recipe below)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) - Prepare fresh

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • Deionized water

Buffer Recipes:

BufferComponents
Resolving Gel Buffer (4X) 1.0 M Bis-Tris, 0.1 M HCl, pH 6.4
Stacking Gel Buffer (4X) 0.5 M Tris-HCl, pH 6.8

Procedure:

  • Assemble Gel Cassette: Thoroughly clean and assemble the gel casting plates and spacers.

  • Prepare Resolving Gel Solution: In a small beaker, combine the appropriate volumes of acrylamide/bis-acrylamide solution, 4X Resolving Gel Buffer, 10% SDS, and deionized water to achieve the desired gel percentage.

  • Initiate Polymerization: Add 10% APS and TEMED to the resolving gel solution. Gently swirl to mix.

  • Pour Resolving Gel: Immediately pour the solution into the gel cassette, leaving sufficient space for the stacking gel. Overlay with isopropanol or water to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.

  • Prepare Stacking Gel Solution: In a separate beaker, combine the acrylamide/bis-acrylamide solution, 4X Stacking Gel Buffer, 10% SDS, and deionized water to create a 4-5% stacking gel.

  • Pour Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Add 10% APS and TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel. Insert the comb and allow it to polymerize for 30-45 minutes.

Sample Preparation

Materials:

  • 4X LDS (Lithium Dodecyl Sulfate) Sample Buffer

  • Reducing Agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol (BME))

  • Deionized water

Procedure:

  • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

  • For reduced samples, add the reducing agent to the recommended final concentration (e.g., 50 mM DTT).

  • Add deionized water to reach the final desired volume.

  • Heat the samples at 70°C for 10 minutes. Do not boil , as this can lead to protein degradation.[10]

  • Centrifuge the samples briefly to pellet any insoluble material before loading.

Electrophoresis

Materials:

  • Prepared Bis-Tris Gel

  • 1X MES or MOPS SDS Running Buffer

  • Antioxidant (optional, for reduced samples)

  • Electrophoresis apparatus and power supply

Running Buffer Preparation:

  • Prepare 1X running buffer by diluting a 20X stock of either MES or MOPS SDS Running Buffer with deionized water.

  • For running reduced samples, it is recommended to add an antioxidant to the 1X running buffer in the cathode (upper) chamber to maintain a reducing environment.[11]

Procedure:

  • Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis tank.

  • Add Running Buffer: Fill the inner (cathode) and outer (anode) chambers with the appropriate 1X running buffer.

  • Load Samples: Carefully load the prepared protein samples and a molecular weight marker into the wells.

  • Run the Gel: Connect the electrophoresis unit to the power supply and run at a constant voltage, typically around 150-200V.[6][12] The run is complete when the dye front reaches the bottom of the gel.

  • Post-Electrophoresis: After the run is complete, carefully remove the gel from the cassette for staining (e.g., Coomassie Blue, silver stain) or western blotting.

Visualizations

BisTris_SDS_PAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis gel_prep 1. Gel Preparation (Bis-Tris Resolving Gel, Tris-HCl Stacking Gel) assembly 4. Assemble Electrophoresis Unit gel_prep->assembly sample_prep 2. Sample Preparation (LDS Sample Buffer + Reducing Agent, 70°C Heat) loading 5. Load Samples and Marker sample_prep->loading buffer_prep 3. Running Buffer Preparation (1X MES or MOPS SDS Buffer) buffer_prep->assembly assembly->loading electrophoresis 6. Run Gel (Constant Voltage) loading->electrophoresis staining 7a. Staining (e.g., Coomassie Blue) electrophoresis->staining western_blot 7b. Western Blotting electrophoresis->western_blot

Caption: Workflow for Bis-Tris SDS-PAGE.

BisTris_Separation_Principle cluster_gel Polyacrylamide Gel stacking_gel Stacking Gel (pH 6.8, Large Pores) resolving_gel Resolving Gel (pH 6.4, Small Pores) stacking_gel->resolving_gel Protein Migration power Electric Field (+) resolving_gel->power Separation by Size leading_ion Leading Ion: Chloride (Cl-) (High Mobility) sds_protein SDS-Coated Proteins (Intermediate Mobility) leading_ion->sds_protein trailing_ion Trailing Ion: MES or MOPS (Low Mobility) sds_protein->trailing_ion Stacks

Caption: Principle of Protein Separation in Bis-Tris SDS-PAGE.

References

Application Notes and Protocols: Bis-Tris as a Buffer for Anion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-Tris as a buffer system in anion exchange chromatography (AEX) for the purification of biomolecules. Detailed protocols, data presentation, and troubleshooting guidance are included to facilitate the successful application of this versatile buffer.

Introduction to Bis-Tris

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic biological buffer with a pKa of approximately 6.5 at 25°C.[1][2] This property makes it an excellent choice for maintaining a stable pH in the range of 5.8 to 7.2.[1][2][3] Its chemical structure, combining elements from both the bis(2-hydroxyethyl)amine and Tris families, contributes to its utility in various biochemical applications, including anion exchange chromatography.[1][3]

Advantages and Considerations for Use in Anion Exchange Chromatography

The selection of a buffer is critical for the success of anion exchange chromatography, as pH control directly influences the charge of the target molecule and its interaction with the stationary phase.[4][5][6]

Advantages of Bis-Tris:

  • Optimal pH Range: The buffering range of Bis-Tris (pH 5.8-7.2) is particularly suitable for proteins that are stable and negatively charged in a slightly acidic to neutral environment.[1][2][3]

  • Good Biocompatibility: Bis-Tris is generally considered biocompatible and is a suitable alternative to potentially toxic buffers like cacodylate.[1][7][8]

  • High Solubility: It is highly soluble in water, facilitating the preparation of concentrated stock solutions.[3][8]

  • Chemical Stability: Bis-Tris exhibits good chemical stability, which is essential for reproducible chromatographic separations.[3]

Considerations and Potential Disadvantages:

  • Metal Chelation: Bis-Tris is known to chelate certain metal ions, particularly divalent cations like Cu²⁺ and Pb²⁺.[7][9] This can be a concern when working with metalloproteins or enzymes whose activity depends on these ions.

  • Temperature Dependence: Like many buffers, the pKa of Bis-Tris is temperature-dependent, which can lead to slight pH shifts with temperature changes.[6] It is advisable to prepare and use the buffer at the working temperature.

  • Not Suitable for BCA Assay: Bis-Tris can interfere with the Bicinchoninic Acid (BCA) protein assay.[8]

Buffer Selection and Preparation

The choice of buffer and its pH is a critical first step in developing an anion exchange chromatography protocol. The following diagram illustrates a logical workflow for deciding if Bis-Tris is a suitable buffer for your application.

G Decision Workflow for Using Bis-Tris in Anion Exchange Chromatography cluster_0 Initial Considerations cluster_1 Buffer Selection Logic cluster_2 Final Checks pI Determine Isoelectric Point (pI) of Target Protein stability Assess Protein Stability Across a pH Range pH_choice Select a working pH at least 1 pH unit above the pI stability->pH_choice bis_tris_range Is the optimal pH between 5.8 and 7.2? pH_choice->bis_tris_range select_bis_tris Bis-Tris is a suitable candidate bis_tris_range->select_bis_tris Yes other_buffer Consider other buffers (e.g., Tris, HEPES) bis_tris_range->other_buffer No metal_ion Does the protein require divalent metal ions for activity? select_bis_tris->metal_ion proceed Proceed with Bis-Tris metal_ion->proceed No caution Use Bis-Tris with caution or consider an alternative buffer metal_ion->caution Yes

Caption: Decision workflow for selecting Bis-Tris buffer.

Protocol for Preparing a 1 M Bis-Tris Stock Solution

This protocol describes the preparation of a 1 M stock solution of Bis-Tris buffer.

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Sterile filter unit (0.22 µm) or autoclave

Procedure:

  • Weigh 209.24 g of Bis-Tris powder and add it to a beaker containing approximately 800 mL of dH₂O.[10]

  • Dissolve the powder completely using a stir plate.

  • Once dissolved, carefully adjust the pH to the desired value (e.g., 6.5) by adding concentrated HCl dropwise while continuously monitoring with a calibrated pH meter.[10] The initial pH of the solution will be alkaline.[11]

  • Transfer the solution to a 1 L volumetric flask and add dH₂O to the mark.

  • Sterilize the buffer by filtering it through a 0.22 µm filter or by autoclaving.[1][12]

  • Store the stock solution at 2-8°C.

Experimental Protocol for Anion Exchange Chromatography using Bis-Tris Buffer

This section provides a general protocol for protein purification using anion exchange chromatography with a Bis-Tris buffer system. The specific concentrations and gradient profiles will need to be optimized for each particular protein.

Buffer Preparation
  • Binding Buffer (Buffer A): 20-50 mM Bis-Tris, pH 6.5[9][11]

  • Elution Buffer (Buffer B): 20-50 mM Bis-Tris, pH 6.5, with 1 M NaCl[11]

The following diagram outlines the general workflow for this protocol.

G Anion Exchange Chromatography Workflow using Bis-Tris Buffer cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis prep_buffers Prepare Binding (A) and Elution (B) Buffers prep_sample Prepare and Clarify Protein Sample prep_buffers->prep_sample equilibration Equilibrate AEX Column with Buffer A prep_sample->equilibration load_sample Load Sample onto the Column equilibration->load_sample wash Wash with Buffer A to Remove Unbound Proteins load_sample->wash elute Elute Bound Proteins with a Gradient of Buffer B wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., SDS-PAGE, UV Absorbance) collect->analyze pool Pool Fractions Containing the Target Protein analyze->pool

Caption: General experimental workflow for AEX with Bis-Tris.

Chromatography Procedure
  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer (Buffer A) until the pH and conductivity of the effluent are the same as the buffer.[11]

  • Sample Preparation and Loading: The protein sample should be in a low ionic strength buffer, ideally the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[7] Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any proteins that did not bind to the resin.[11]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. This is typically achieved by mixing the Binding Buffer and Elution Buffer. A common gradient is from 0% to 100% Buffer B over 10-20 column volumes.[11] Collect fractions throughout the elution process.

  • Column Regeneration: After elution, regenerate the column by washing it with several column volumes of the high-salt Elution Buffer, followed by re-equilibration with the Binding Buffer for future use.[11]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for anion exchange chromatography using Bis-Tris and related buffers.

Table 1: Recommended Bis-Tris and Bis-Tris Propane Buffer Parameters for Anion Exchange Chromatography

Buffer SubstancepH IntervalTypical Concentration (mM)Counter-ionpKa (25 °C)
Bis-Tris5.8 - 6.420Cl⁻6.50
Bis-Tris propane6.4 - 7.320Cl⁻6.80

Source: Adapted from Amersham Biosciences recommendations.[13]

Table 2: Example Application - Separation of AAV8 Empty and Full Capsids

ParameterCondition
Buffer70 mM Bis-Tris propane, pH 9
Additive2 mM Mg²⁺
Elution Salt80–280 mM tetramethylammonium chloride
Gradient25 minutes
Flow Rate0.35 mL/min

This example demonstrates the use of Bis-Tris propane at a higher pH for the separation of viral capsids.

Troubleshooting

This section addresses common issues encountered during anion exchange chromatography with Bis-Tris buffer.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor protein binding Ionic strength of the sample or binding buffer is too high.Decrease the salt concentration in the binding buffer or desalt the sample.[11]
pH of the buffer is too close to or below the protein's pI.Increase the buffer pH to be at least one pH unit above the protein's pI.[11]
Protein elutes unexpectedly Incorrect buffer pH or ionic strength.Verify the pH and conductivity of your buffers.
Column not fully equilibrated.Extend the equilibration step until pH and conductivity are stable.
Poor resolution Gradient is too steep.Use a shallower salt gradient for elution.
Flow rate is too high.Reduce the flow rate to allow for better separation.

The following diagram illustrates the chemical principle of Bis-Tris as a buffer, showing its protonation and deprotonation equilibrium.

G Chemical Equilibrium of Bis-Tris Buffer cluster_0 Bis-Tris Equilibrium Protonated R-N⁺H(CH₂CH₂OH)₂ (Protonated Form) Deprotonated R-N(CH₂CH₂OH)₂ (Deprotonated Form) Protonated->Deprotonated H_plus + H⁺

Caption: Bis-Tris buffer equilibrium.

By understanding the properties of Bis-Tris and following these guidelines, researchers can effectively employ this buffer to achieve high-resolution separations in anion exchange chromatography.

References

Applications of Bis-Tris in Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) is a versatile biological buffer effective in the pH range of 5.8 to 7.2, with a pKa of 6.46 at 25°C.[1][2] Its utility in enzyme assays is particularly noteworthy for studies requiring a slightly acidic to neutral pH environment. This buffer is an excellent alternative to more reactive or toxic buffers such as cacodylate, maleic acid, and citrate.[2] Bis-Tris is known for its high solubility in water and good biocompatibility, making it suitable for a variety of biochemical and molecular biology applications, including enzyme kinetics, anion exchange chromatography, and electrophoresis.[1][2]

A key advantage of Bis-Tris is its relatively low interaction with many metal ions, which is a common issue with phosphate and some amine-containing buffers that can chelate essential cofactors and inhibit enzyme activity.[3][4] However, it is important to note that Bis-Tris can form strong complexes with lead (Pb²⁺) and copper (Cu²⁺) ions.[2] Additionally, Bis-Tris is not compatible with the bicinchoninic acid (BCA) protein assay.[2] Careful consideration of these properties is crucial when selecting a buffer for a specific enzyme assay.

This document provides detailed application notes and protocols for the use of Bis-Tris in enzyme assays, including quantitative data comparing its performance with other common buffers and a protocol for an enzyme assay where Bis-Tris is a suitable buffer.

Data Presentation: Comparative Analysis of Buffers in Enzyme Kinetics

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes the kinetic data for human cis-aconitate decarboxylase (hACOD1) in Bis-Tris, MOPS, and HEPES buffers at pH 7.5.[5] This data highlights the importance of empirical determination of the optimal buffer for a given enzyme system.

Buffer (50 mM)EnzymeK_M_ (µM)k_cat_ (s⁻¹)k_cat_/K_M_ (µM⁻¹s⁻¹)
Bis-Tris hACOD110.3 ± 0.90.93 ± 0.030.090 ± 0.009
MOPS hACOD110.8 ± 0.90.92 ± 0.030.085 ± 0.008
HEPES hACOD111.2 ± 1.10.94 ± 0.040.084 ± 0.009

Data adapted from a study on cis-aconitate decarboxylase.[5]

Experimental Protocols

General Considerations for Using Bis-Tris Buffer in Enzyme Assays
  • pH Adjustment: The pH of Bis-Tris solutions is temperature-dependent. It is essential to adjust the pH of the buffer at the temperature at which the enzyme assay will be performed.

  • Concentration: The optimal buffer concentration should be determined empirically for each enzyme, typically ranging from 20 mM to 100 mM.

  • Purity: Use high-purity Bis-Tris to avoid contamination with interfering substances.

Protocol 1: Spectrophotometric Assay for Acid Phosphatase

This protocol is adapted for the use of Bis-Tris buffer for the assay of acid phosphatase, an enzyme that is active in the pH range of Bis-Tris. The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product at alkaline pH.

Materials:

  • Bis-Tris buffer (1 M, pH 6.5 stock solution)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in water)

  • Acid Phosphatase enzyme solution (diluted in an appropriate buffer)

  • Stop solution (e.g., 1 M NaOH)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare the Assay Buffer: Prepare a working solution of 100 mM Bis-Tris buffer at the desired pH (e.g., pH 6.5) by diluting the 1 M stock solution with deionized water. Adjust the pH at the assay temperature.

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the following in order:

    • 800 µL of 100 mM Bis-Tris buffer (pH 6.5)

    • 100 µL of 10 mM pNPP substrate solution

  • Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 100 µL of the diluted enzyme solution to the reaction mixture and mix gently. Start a timer immediately.

  • Incubation: Incubate the reaction at the assay temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Stop the reaction by adding 500 µL of the stop solution (1 M NaOH). The addition of a strong base will raise the pH and stop the enzyme activity, while also causing the p-nitrophenol product to develop a yellow color.

  • Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer. Use a blank containing all components except the enzyme to zero the instrument.

  • Calculate Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at alkaline pH.

Visualizations

Experimental Workflow for a General Enzyme Assay in Bis-Tris Buffer

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Bis-Tris Buffer, Substrate, Enzyme) reaction_setup Set up Reaction Mixture (Buffer + Substrate) reagent_prep->reaction_setup pre_incubation Pre-incubate at Assay Temperature reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add Enzyme) pre_incubation->initiate_reaction incubation Incubate for a Defined Time initiate_reaction->incubation stop_reaction Stop Reaction (e.g., Add Stop Solution) incubation->stop_reaction measurement Measure Signal (e.g., Absorbance) stop_reaction->measurement calculation Calculate Enzyme Activity measurement->calculation

Caption: General workflow for a spectrophotometric enzyme assay using Bis-Tris buffer.

Signaling Pathway with an Enzyme Active in the Bis-Tris pH Range

The epidermal growth factor receptor (EGFR) signaling pathway is crucial for cell proliferation and survival. Some enzymes in this pathway are active at a near-neutral pH, making Bis-Tris a potentially suitable buffer for in vitro studies of their activity. For instance, pepsin has been shown to activate EGFR signaling at a pH of 6.0-7.0.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS Activation at pH 6.0-7.0 RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway, which can be activated at pH 6.0-7.0.

References

Bis-Tris Buffer: Application Notes and Protocols for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein purification, the choice of buffering agent is critical for maintaining the stability and biological activity of the target protein. Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) has emerged as a versatile and advantageous zwitterionic buffer for a wide range of protein purification protocols. With a pKa of approximately 6.5 at 25°C, Bis-Tris provides excellent buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2.[1] This characteristic makes it particularly suitable for proteins that are sensitive to alkaline conditions, offering a gentler alternative to traditional Tris-based buffers which buffer at a higher pH range.

These application notes provide a comprehensive guide to the use of Bis-Tris buffer in various protein purification and analysis techniques, including detailed protocols for chromatography and electrophoresis.

Properties and Advantages of Bis-Tris Buffer

Bis-Tris offers several key advantages in protein purification workflows:

  • Optimal pH Range: Its effective buffering range of pH 5.8-7.2 is ideal for maintaining the native structure and function of many proteins.[1]

  • Reduced Protein Modification: The near-neutral pH of Bis-Tris systems minimizes protein modifications such as deamidation and hydrolysis, which can occur at the more alkaline pH of Tris-glycine buffers.[2]

  • High Resolution in Electrophoresis: Bis-Tris gels are known for providing sharper bands and improved resolution, especially for low to medium molecular weight proteins in SDS-PAGE.[2][3]

  • Versatility: It can be employed as a buffer component in various chromatographic techniques, including ion exchange, affinity, and size exclusion chromatography, as well as in electrophoresis and Western blotting.[1][4][5]

However, it is important to note that Bis-Tris can chelate certain metal ions, particularly divalent cations like Cu²⁺ and Pb²⁺.[4] This should be taken into consideration when working with metalloproteins or in applications where metal ion concentration is critical.

Quantitative Data Summary

The following tables summarize key quantitative data for Bis-Tris buffer and its comparison with the commonly used Tris buffer.

Table 1: Physicochemical Properties of Bis-Tris vs. Tris Buffer

PropertyBis-TrisTris
Full Namebis(2-hydroxyethyl)amino-tris(hydroxymethyl)methanetris(hydroxymethyl)aminomethane
Molecular Weight209.24 g/mol 121.14 g/mol
pKa (at 25°C)~6.5~8.1
Useful pH Range5.8 – 7.27.2 – 9.0

Table 2: Recommended Buffer Systems for Bis-Tris SDS-PAGE

Running BufferPrimary ApplicationTypical Protein Size Range
MES SDSSeparation of low molecular weight proteins≤50 kDa
MOPS SDSSeparation of high molecular weight proteins≥50 kDa

Table 3: Example Buffer Compositions for a Two-Step Antibody Purification Protocol

Buffer TypeBis-Tris ConcentrationNaCl ConcentrationpHAdjusting AcidApplication
Equilibration Buffer20 mM20 mM7.4Acetic AcidProtein A & Multi-modal Chromatography
Wash & Sanitation Buffer20 mM1 M7.4Acetic AcidProtein A Chromatography
Elution Buffer 120 mM20 mM3.5Acetic AcidProtein A Chromatography
Elution Buffer 220 mM20 mM4.5Acetic AcidMulti-modal Chromatography

This table is based on a patented protocol and serves as an illustrative example.[4]

Experimental Protocols

Protocol 1: Preparation of 1 M Bis-Tris Stock Solution

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

  • Autoclave or 0.22 µm sterile filter

Methodology:

  • To prepare 1 liter of a 1 M Bis-Tris stock solution, weigh out 209.24 g of Bis-Tris powder.[6]

  • Add the powder to a beaker containing approximately 750 mL of dH₂O.[6]

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Carefully adjust the pH to the desired value (e.g., 6.5) using concentrated HCl. Monitor the pH continuously with a calibrated pH meter.[6]

  • Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 liter.[6]

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm sterile filter.[6]

  • Store the buffer at 4°C.[6]

Protocol 2: Bis-Tris SDS-PAGE for Protein Analysis

This protocol is optimized for the separation of proteins using a Bis-Tris gel system, which provides enhanced resolution, particularly for low to medium molecular weight proteins.

Materials:

  • Bis-Tris precast gels or hand-casting reagents (Acrylamide/Bis-acrylamide solution, 1 M Bis-Tris pH 6.8, 10% SDS, 10% APS, TEMED)

  • Protein samples

  • 4X LDS Sample Buffer

  • 10X Sample Reducing Agent (e.g., DTT)

  • 20X MES or MOPS SDS Running Buffer

  • Molecular weight standard

  • Electrophoresis apparatus and power supply

Methodology:

  • Sample Preparation:

    • To 10 µL of protein sample, add 4 µL of 4X LDS Sample Buffer and 1 µL of 10X Sample Reducing Agent.[2]

    • Heat the samples at 70°C for 10 minutes.[2]

  • Gel Electrophoresis:

    • Assemble the precast or hand-cast Bis-Tris gel in the electrophoresis apparatus.

    • Prepare 1X running buffer by diluting the 20X stock with deionized water. Use MES SDS Running Buffer for small to medium proteins and MOPS SDS Running Buffer for medium to large proteins.[2]

    • Fill the inner and outer buffer chambers with the 1X running buffer.

    • Load the prepared protein samples and a molecular weight standard into the wells.

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis Sample Protein Sample Heat Heat at 70°C for 10 min Sample->Heat LDS_Buffer 4X LDS Sample Buffer LDS_Buffer->Heat Reducing_Agent 10X Reducing Agent Reducing_Agent->Heat Prepared_Sample Prepared Sample Heat->Prepared_Sample Load_Sample Load Samples and Marker Prepared_Sample->Load_Sample Assemble_Gel Assemble Bis-Tris Gel Add_Buffer Add 1X MES or MOPS Running Buffer Assemble_Gel->Add_Buffer Add_Buffer->Load_Sample Run_Gel Run at Constant Voltage Load_Sample->Run_Gel Separated_Proteins Proteins Separated by Size Run_Gel->Separated_Proteins

Workflow for Bis-Tris SDS-PAGE.
Protocol 3: Western Blotting with Bis-Tris Buffer System

Materials:

  • PVDF or nitrocellulose membrane

  • Bis-Tris based transfer buffer (e.g., 25 mM Bicine, 25 mM Bis-Tris, 1 mM EDTA, pH 7.2)

  • Methanol (for PVDF membrane activation)

  • Wash buffer (e.g., TBST or PBST)

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Transfer:

    • Following SDS-PAGE, equilibrate the gel in 1X Bis-Tris transfer buffer for 10-15 minutes.

    • Activate the PVDF membrane in methanol for 30 seconds, then rinse with dH₂O and equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

    • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry).

  • Immunodetection:

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer.[2]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

    • Wash the membrane three times for 5-10 minutes each with wash buffer.[2]

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.[2]

    • Capture the signal using an imaging system.[2]

Western_Blot_Workflow Start Separated Proteins on Bis-Tris Gel Transfer Electrotransfer to Membrane Start->Transfer Block Block with 5% Milk or 3% BSA Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash (3x with TBST) Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Wash2 Wash (3x with TBST) Secondary_Ab->Wash2 Detect Add Chemiluminescent Substrate Wash2->Detect Image Image Capture Detect->Image

Standard workflow for Western blotting.
Protocol 4: Ion Exchange Chromatography (IEX) with Bis-Tris Buffer

Bis-Tris is an excellent buffer for anion exchange chromatography.[1][4][5] The choice of buffer pH relative to the protein's isoelectric point (pI) is crucial for successful separation.

Materials:

  • Anion exchange column

  • Binding Buffer (e.g., 50 mM Bis-Tris, pH 6.5)

  • Elution Buffer (e.g., 50 mM Bis-Tris, pH 6.5, with 1 M NaCl)

  • Protein sample, dialyzed or desalted into Binding Buffer

  • Chromatography system

Methodology:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared protein sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by applying a linear gradient of increasing ionic strength, from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein (e.g., by measuring absorbance at 280 nm and performing SDS-PAGE).

IEX_Logic cluster_anion Anion Exchange cluster_cation Cation Exchange Anion_Condition Buffer pH > Protein pI Anion_Result Protein has net negative charge Binds to anion exchanger Anion_Condition->Anion_Result Cation_Condition Buffer pH < Protein pI Cation_Result Protein has net positive charge Binds to cation exchanger Cation_Condition->Cation_Result Protein_pI Protein Isoelectric Point (pI) Protein_pI->Anion_Condition Protein_pI->Cation_Condition Buffer_pH Buffer pH Selection Buffer_pH->Anion_Condition Buffer_pH->Cation_Condition

Buffer selection for ion exchange chromatography.
Protocol 5: Affinity Chromatography with Bis-Tris Buffer

While less common than Tris or phosphate buffers in affinity chromatography, Bis-Tris can be used, particularly when a near-neutral pH is required for protein stability. The following is a general protocol for antibody purification using Protein A affinity chromatography, which can be adapted for Bis-Tris.

Materials:

  • Protein A affinity column

  • Equilibration/Binding Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 7.4)

  • Wash Buffer (e.g., 20 mM Bis-Tris, 1 M NaCl, pH 7.4)

  • Elution Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 3.5, adjusted with acetic acid)

  • Neutralization Buffer (e.g., 1 M Bis-Tris, pH 8.0-9.0)

  • Antibody-containing sample (e.g., serum or cell culture supernatant)

  • Chromatography system

Methodology:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Equilibration/Binding Buffer.

  • Sample Loading: Load the clarified, pH-adjusted sample onto the column.

  • Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. Follow with a wash of 2-3 column volumes of Equilibration/Binding Buffer to remove the high salt.

  • Elution: Elute the bound antibody with Elution Buffer.

  • Neutralization: Collect the eluted fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve antibody activity.

  • Analysis: Analyze the eluted fractions for antibody content and purity.

Protocol 6: Size Exclusion Chromatography (SEC) with Bis-Tris Buffer

SEC separates proteins based on their size. The buffer's primary role is to maintain protein stability and prevent interactions with the chromatography resin.

Materials:

  • Size exclusion column appropriate for the molecular weight range of the target protein.

  • Running Buffer (e.g., 20 mM Bis-Tris, 150 mM NaCl, pH 7.0)

  • Protein sample, concentrated and clarified

  • Chromatography system

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Running Buffer.

  • Sample Loading: Inject the clarified protein sample onto the column. The sample volume should typically be 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with one column volume of Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the proteins elute from the column. Larger proteins will elute first, followed by smaller proteins.

  • Analysis: Analyze the collected fractions to identify those containing the purified protein of interest.

Conclusion

Bis-Tris is a valuable buffering agent for a multitude of protein purification and analysis applications. Its ability to maintain a stable, near-neutral pH environment makes it an excellent choice for preserving the integrity of sensitive proteins. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage the advantages of Bis-Tris to achieve high-purity, active protein preparations.

References

Application Notes: Utilizing Bis-Tris Buffers for Enhanced Western Blot Protein Transfer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. A critical step in this workflow is the electrophoretic transfer of proteins from a polyacrylamide gel to a solid-phase membrane, such as polyvinylidene fluoride (PVDF) or nitrocellulose. The efficiency and fidelity of this transfer directly impact the sensitivity and reliability of the final results.[1] While traditional transfer buffers, like Towbin buffer (Tris-Glycine), are widely used, they possess limitations, particularly related to their alkaline pH.[2][3] Bis-Tris-based transfer buffers offer a compelling alternative, providing a near-neutral pH environment that enhances protein stability and improves transfer efficiency, especially for a broad range of protein sizes.[4][5]

Advantages of Bis-Tris Transfer Buffer

The primary advantage of Bis-Tris buffer systems stems from their ability to maintain a near-neutral pH (typically between 6.5 and 7.3).[4][6][7][8] This contrasts sharply with traditional Tris-Glycine buffers, which operate at a more alkaline pH of approximately 8.3.[2]

Key benefits include:

  • Improved Protein Stability: The near-neutral pH of Bis-Tris buffers minimizes protein modifications, such as deamidation and hydrolysis, which can occur at the higher pH of Tris-Glycine systems.[4] This leads to sharper bands and better resolution.

  • Enhanced Transfer of High Molecular Weight (HMW) Proteins: The less alkaline environment can be advantageous for the transfer of certain proteins, particularly HMW proteins (>150 kDa), which may be sensitive to high pH conditions.[2][4]

  • Versatility: Bis-Tris buffers are compatible with proteins separated on various gel chemistries, including Bis-Tris and Tris-Acetate gels.[5][9]

Quantitative Data & Buffer Composition

For reproducible results, precise buffer composition and standardized transfer conditions are paramount. The following tables provide a comparison between a common Bis-Tris transfer buffer formulation and the traditional Towbin buffer, along with typical transfer parameters.

Table 1: Comparison of 1X Transfer Buffer Compositions

ComponentBis-Tris BufferTowbin Buffer
Buffering Agent 25 mM Bis-Tris, 25 mM Bicine25 mM Tris, 192 mM Glycine
pH (approx.) 7.28.3
Methanol 10-20% (v/v)20% (v/v)
Other 1 mM EDTAN/A

Note: The pH of these buffers should not be adjusted with acid or base.[10]

Table 2: Recommended Wet/Tank Transfer Conditions

ParameterBis-Tris SystemTris-Glycine System
Voltage (Constant) 10-20 V30 V (overnight) or 100 V (1 hour)
Current (Start) ~160-340 mAVariable
Current (End) ~60-130 mAVariable
Duration 60 minutes60 minutes to overnight
Membrane Type PVDF or NitrocellulosePVDF or Nitrocellulose

Current readings can vary depending on the power supply and number of gels being run.[10] Transfer conditions should be optimized for the specific protein of interest and equipment used.

Experimental Protocols

Protocol 1: Preparation of 20X Bis-Tris Transfer Buffer

This protocol provides instructions for preparing a 20X stock solution of Bis-Tris transfer buffer.

Materials:

  • Bicine

  • Bis-Tris (free base)

  • EDTA

  • Ultrapure water

Procedure:

  • In a suitable container, dissolve the following reagents in 100 mL of ultrapure water:

    • Bicine: 10.2 g

    • Bis-Tris (free base): 13.1 g

    • EDTA: 0.75 g

  • Mix thoroughly until all components are dissolved.

  • Adjust the final volume to 125 mL with ultrapure water.

  • Store the 20X stock solution at 4°C; it is stable for up to 6 months.[10]

Protocol 2: Western Blot Wet Transfer Using Bis-Tris Buffer

This protocol outlines the steps for performing a wet tank transfer of proteins from a polyacrylamide gel to a membrane using the prepared Bis-Tris buffer.

Materials:

  • 20X Bis-Tris Transfer Buffer

  • Methanol

  • Ultrapure water

  • PVDF or Nitrocellulose membrane

  • Filter paper

  • Pre-run polyacrylamide gel with separated proteins

  • Wet/tank transfer apparatus

Procedure:

  • Prepare 1X Transfer Buffer:

    • For 1 liter of 1X buffer, combine 50 mL of 20X Bis-Tris Transfer Buffer, 200 mL of methanol (for a final concentration of 20%), and 750 mL of ultrapure water.

    • Prepare the buffer fresh for each use and chill at 4°C.

  • Prepare the Membrane:

    • Cut the PVDF or nitrocellulose membrane and filter paper to the dimensions of the gel.

    • If using PVDF, briefly immerse the membrane in methanol to activate it, then soak it in 1X transfer buffer for at least 5-10 minutes.

    • If using nitrocellulose, soak the membrane directly in 1X transfer buffer for 5-10 minutes.

  • Equilibrate the Gel:

    • Carefully remove the gel from its cassette and briefly rinse with deionized water.

    • Equilibrate the gel in 1X transfer buffer for 10-15 minutes to remove residual electrophoresis buffer salts.[3]

  • Assemble the Transfer Sandwich:

    • Assemble the transfer "sandwich" in a tray filled with 1X transfer buffer, ensuring no air bubbles are trapped between the layers. The typical order is:

      • Cassette Cathode (-)

      • Fiber Pad

      • Filter Paper

      • Gel

      • Membrane

      • Filter Paper

      • Fiber Pad

      • Cassette Anode (+)

  • Perform the Transfer:

    • Place the assembled cassette into the transfer tank, ensuring the correct orientation relative to the electrodes (proteins migrate from the negative cathode to the positive anode).

    • Fill the tank with cold 1X transfer buffer.

    • Connect the power supply and run the transfer according to the recommended conditions (e.g., 10-20 V constant for 60 minutes).[10] A cooling unit or performing the transfer in a cold room is recommended to dissipate heat.[3]

  • Post-Transfer:

    • After the transfer is complete, disassemble the sandwich.

    • The membrane can be briefly rinsed with wash buffer (e.g., TBST) and proceed to the blocking step.

    • To verify transfer efficiency, the gel can be stained with Coomassie Blue to visualize any remaining protein.[1]

Visualized Workflows and Concepts

The following diagrams illustrate the experimental workflow and the key chemical advantages of the Bis-Tris buffer system.

G cluster_prep Preparation cluster_assembly Assembly cluster_transfer Transfer cluster_post Post-Transfer prep_buffer Prepare 1X Bis-Tris Transfer Buffer assemble_stack Assemble Transfer Sandwich prep_buffer->assemble_stack prep_membrane Activate/Soak Membrane prep_membrane->assemble_stack prep_gel Equilibrate Gel prep_gel->assemble_stack run_transfer Perform Wet Electrotransfer assemble_stack->run_transfer disassemble Disassemble Sandwich run_transfer->disassemble block_membrane Proceed to Blocking Step disassemble->block_membrane G cluster_towbin Traditional Towbin Buffer cluster_bistris Bis-Tris Buffer towbin_ph High pH (~8.3) protein_mod Potential Protein Modification (Deamidation, Hydrolysis) towbin_ph->protein_mod can lead to outcome_bad Reduced Resolution & Diffuse Bands protein_mod->outcome_bad bistris_ph Near-Neutral pH (~7.2) protein_stab Enhanced Protein Stability bistris_ph->protein_stab promotes outcome_good Improved Transfer Fidelity & Sharper Bands protein_stab->outcome_good

References

Application Notes and Protocols: Bis-Tris Buffer for Cell Lysis and Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity and stability of extracted proteins are paramount for reliable downstream applications in research and drug development. The choice of lysis buffer is a critical determinant of experimental success, influencing protein yield, functionality, and stability. While Tris-HCl and RIPA buffers are widely used, Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) buffer offers distinct advantages, particularly its ability to maintain a stable, near-neutral pH, which can be crucial for preserving protein structure and function. This document provides detailed application notes and protocols for utilizing Bis-Tris buffer in cell lysis and protein extraction for various downstream applications.

Bis-Tris is a tertiary amine with a pKa of approximately 6.5 at 25°C, providing a robust buffering range of 5.8 to 7.2.[1] This near-neutral pH environment minimizes protein modifications such as deamidation and hydrolysis that can occur at the more alkaline pH of traditional Tris-based buffers.[2]

Key Advantages of Bis-Tris Buffer

  • Enhanced Protein Stability: The near-neutral pH of Bis-Tris buffer helps to preserve the native conformation and activity of many proteins, which is especially critical for sensitive applications like enzyme assays and co-immunoprecipitation.[1]

  • Improved Resolution in Electrophoresis: In SDS-PAGE, Bis-Tris gels provide sharper bands and better resolution of proteins, particularly those of low to medium molecular weight.[2]

  • Reduced Protein Degradation: By maintaining a neutral pH, Bis-Tris buffer can help to minimize pH-induced protein degradation during sample preparation.[2]

  • Good Biocompatibility: Bis-Tris is generally considered to have good biocompatibility, making it suitable for studies involving cell culture and enzyme activity.[1]

Data Presentation

Table 1: Physicochemical Properties of Common Lysis Buffers
PropertyBis-TrisTris-HClRIPA Buffer
pKa (at 25°C) ~6.5~8.1Typically uses Tris-HCl (pH 7.4-8.0)
Buffering Range 5.8 - 7.27.1 - 9.1Dependent on Tris-HCl concentration
pH Stability with Temperature Minimal shiftsSignificant decrease with increasing temperatureDependent on Tris-HCl
Metal Chelation Can chelate divalent cations (e.g., Cu²⁺, Pb²⁺)Weaker chelatorContains EDTA, a strong chelator
Table 2: Compatibility of Bis-Tris Buffer with Downstream Applications
ApplicationCompatibilityNotes
SDS-PAGE & Western Blotting ExcellentProvides superior resolution for small to medium-sized proteins.
Co-Immunoprecipitation (Co-IP) GoodThe mild, near-neutral pH helps preserve protein-protein interactions.
Kinase Assays GoodHelps maintain the activity of many kinases. Avoid adding sodium deoxycholate.[3]
Mass Spectrometry (MS) ModerateNon-volatile buffers like Bis-Tris can interfere with ESI-MS.[4] A desalting step is recommended.
BCA Protein Assay Compatible up to 33 mMHigher concentrations may interfere with the assay.[5][6]

Experimental Protocols

General Workflow for Cell Lysis and Protein Extraction

G start Start: Cultured Cells wash Wash cells with ice-cold PBS start->wash lysis Add Bis-Tris Lysis Buffer wash->lysis scrape Scrape and collect cell lysate lysis->scrape incubate Incubate on ice scrape->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (protein extract) centrifuge->collect quantify Quantify protein concentration collect->quantify downstream Proceed to Downstream Application quantify->downstream

Caption: General workflow for protein extraction using Bis-Tris buffer.

Protocol 1: Preparation of 1 M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh 209.24 g of Bis-Tris powder and dissolve it in 800 mL of dH₂O in a suitable container.[7][8]

  • Place the container on a magnetic stirrer to facilitate dissolution.

  • Once fully dissolved, slowly add concentrated HCl to adjust the pH to 6.5. Monitor the pH continuously with a calibrated pH meter.[7][8]

  • Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 L.[7][8]

  • Filter sterilize the solution using a 0.22 µm filter.

  • Store the stock solution at room temperature.

Protocol 2: General Cell Lysis for Soluble Proteins using Bis-Tris Buffer

This protocol is a general starting point and can be adapted for specific cell types and downstream applications.

Materials:

  • 1 M Bis-Tris stock solution (pH 6.5)

  • Sodium Chloride (NaCl)

  • Detergent (e.g., NP-40 or Triton X-100)

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

Bis-Tris Lysis Buffer Formulation (for 10 mL):

ComponentStock ConcentrationFinal ConcentrationVolume to Add
Bis-Tris (pH 6.5)1 M50 mM500 µL
NaCl5 M150 mM300 µL
NP-40 or Triton X-10010%1%1 mL
dH₂O--8.2 mL
Protease Inhibitor Cocktail100x1x100 µL
Phosphatase Inhibitor Cocktail100x1x100 µL

Procedure:

  • Prepare the Bis-Tris Lysis Buffer on ice and add protease and phosphatase inhibitors immediately before use.

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Aspirate the final PBS wash and add the appropriate volume of ice-cold Bis-Tris Lysis Buffer (e.g., 500 µL for a 10 cm dish).

  • For adherent cells, use a cell scraper to gently scrape the cells into the lysis buffer. For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay with appropriate standards and controls).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 3: Co-Immunoprecipitation (Co-IP) using Bis-Tris Lysis Buffer

This protocol is adapted from standard Co-IP protocols, substituting Tris-HCl with Bis-Tris for enhanced protein complex stability.

Bis-Tris Co-IP Lysis Buffer Formulation (for 10 mL):

ComponentStock ConcentrationFinal ConcentrationVolume to Add
Bis-Tris (pH 7.0)1 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M1 mM20 µL
NP-4010%0.5%500 µL
dH₂O--8.68 mL
Protease Inhibitor Cocktail100x1x100 µL
Phosphatase Inhibitor Cocktail100x1x100 µL

Procedure:

  • Prepare the Bis-Tris Co-IP Lysis Buffer on ice, adding inhibitors just before use.

  • Perform cell lysis as described in Protocol 2 (Steps 2-8).

  • Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Bis-Tris Co-IP Lysis Buffer (or a more stringent wash buffer if necessary).

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

G lysate Cell Lysate in Bis-Tris Buffer preclear Pre-clear with Protein A/G Beads lysate->preclear antibody Incubate with Primary Antibody preclear->antibody capture Capture with Protein A/G Beads antibody->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analyze Analyze by WB or MS elute->analyze G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation substrate Substrate Protein kinase3->substrate Phosphorylation response Cellular Response substrate->response

References

Application Notes and Protocols: Bis-Tris Buffer in Nucleic Acid Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophoresis is a fundamental technique for the separation of nucleic acids. The choice of buffer system is critical as it influences the resolution, migration speed, and stability of DNA and RNA molecules. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most commonly used buffers for agarose and polyacrylamide gel electrophoresis, Bis-Tris-based buffer systems offer a compelling alternative, particularly for high-resolution separation of small to medium-sized nucleic acid fragments.[1] This application note provides a comprehensive overview of the principles, applications, and protocols for using Bis-Tris buffer in nucleic acid electrophoresis.

Principles of Bis-Tris Buffer Systems

Bis-Tris, [bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane, is a zwitterionic buffer with a pKa of approximately 6.5 at 25°C, providing an effective buffering range of 5.8 to 7.2.[2] This near-neutral pH operating condition is a key advantage over traditional TAE (pH ~8.3) and TBE (pH ~8.3) buffers. The lower pH of the Bis-Tris system minimizes the potential for acid-induced degradation of nucleic acids, which can be a concern during long electrophoresis runs or when recovering fragments for downstream applications.

The lower conductivity of Bis-Tris buffers compared to TAE and TBE also results in reduced heat generation during electrophoresis. This allows for the use of higher voltages, leading to shorter run times without compromising gel integrity or resolution. The reduced background current in Bis-Tris systems can also contribute to clearer visualization of nucleic acid bands.[1]

Advantages of Bis-Tris Buffer in Nucleic Acid Electrophoresis

The use of Bis-Tris buffer for the separation of DNA and RNA offers several advantages over conventional buffer systems:

  • Enhanced Resolution of Small Nucleic Acid Fragments: The near-neutral pH and lower ionic strength of Bis-Tris buffers can provide sharper bands and improved resolution of smaller DNA and RNA fragments (< 2 kb) compared to TAE and TBE.[3][4][5]

  • Increased Nucleic Acid Stability: The milder pH environment of Bis-Tris buffers helps to maintain the integrity of nucleic acids during electrophoresis, which is particularly important for sensitive samples or when the nucleic acids are to be used in downstream applications.

  • Faster Run Times: Due to lower conductivity and reduced heat generation, higher voltages can be applied, significantly decreasing the time required for separation.

  • Versatility: Bis-Tris buffers are compatible with both agarose and polyacrylamide gel matrices, making them suitable for a wide range of nucleic acid separation applications.[1]

Data Presentation: Comparative Overview of Electrophoresis Buffers

The following table summarizes the key properties and recommended applications of Bis-Tris, TAE, and TBE buffers for nucleic acid electrophoresis.

PropertyBis-Tris BufferTAE BufferTBE Buffer
Buffering Agent Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methaneTris-acetateTris-borate
Typical pH 6.5 - 7.08.38.3
Buffering Capacity GoodLowHigh
Conductivity LowHighHigh
Resolution of Small Fragments (<2kb) ExcellentGoodVery Good
Resolution of Large Fragments (>10kb) GoodExcellentFair
DNA/RNA Stability ExcellentGoodGood
Suitability for Downstream Enzymatic Reactions Good (purification recommended)ExcellentPoor (borate can be inhibitory)
Typical Running Voltage High (e.g., 10-15 V/cm)Low (e.g., 5-8 V/cm)Low (e.g., 5-8 V/cm)

Experimental Protocols

Preparation of Bis-Tris Buffers and Reagents

5.1.1. 10X Bis-Tris Running Buffer (pH 6.5)

ComponentFor 1 Liter
Bis-Tris209.2 g
1 M HClAdjust to pH 6.5
Nuclease-free waterTo 1 L

Dissolve the Bis-Tris in 800 mL of nuclease-free water. Adjust the pH to 6.5 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving or filtration.

5.1.2. 6X DNA Loading Dye for Bis-Tris Gels

ComponentFor 10 mL
Glycerol3 mL
1 M Bis-Tris, pH 6.50.6 mL
0.5 M EDTA, pH 8.01.2 mL
Bromophenol Blue25 mg
Xylene Cyanol FF25 mg
Nuclease-free waterTo 10 mL

Store at 4°C.

Protocol for Agarose Gel Electrophoresis of DNA

This protocol is a starting point for the separation of DNA fragments in the range of 100 bp to 10 kb. Optimization of gel percentage and running conditions may be required for specific applications.

  • Prepare a 1X Bis-Tris running buffer by diluting the 10X stock solution with nuclease-free water.

  • Cast an agarose gel of the desired percentage (e.g., 1-2%) using 1X Bis-Tris running buffer. Ensure the agarose is completely dissolved before casting. A fluorescent nucleic acid stain (e.g., ethidium bromide or a safer alternative) can be added to the molten agarose.

  • Submerge the gel in an electrophoresis tank containing 1X Bis-Tris running buffer.

  • Prepare the DNA samples by mixing 5 parts of the sample with 1 part of 6X DNA loading dye.

  • Load the samples into the wells of the gel. Include a DNA ladder for size estimation.

  • Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. For a standard mini-gel, a starting point of 10-15 V/cm of the gel length is recommended.

  • Monitor the migration of the tracking dyes. Bromophenol blue migrates at approximately the same rate as a 300 bp DNA fragment in a 1% agarose gel.[6]

  • Visualize the DNA bands under UV or blue light, depending on the stain used.

Protocol for Denaturing RNA Electrophoresis

For accurate size determination of RNA, it is crucial to perform electrophoresis under denaturing conditions to prevent the formation of secondary structures.

  • Prepare a 1X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0) with nuclease-free water.

  • Prepare a 1.2% denaturing agarose gel. In a fume hood, add 1.2 g of agarose to 72 mL of nuclease-free water and microwave until dissolved. Cool to 60°C and then add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[7][8]

  • Cast the gel and allow it to solidify in the fume hood.

  • Submerge the gel in an electrophoresis tank containing 1X MOPS buffer.

  • Prepare the RNA samples. To 1-3 µg of RNA, add 3 volumes of formaldehyde loading dye (e.g., containing formamide, formaldehyde, and a tracking dye). Heat at 65-70°C for 5-15 minutes and then place on ice.[7]

  • Load the samples and an RNA ladder onto the gel.

  • Run the gel at a constant voltage of 5-6 V/cm.[7]

  • Stain the gel with a fluorescent dye suitable for RNA and visualize the bands.

Downstream Applications

Nucleic acids separated using a Bis-Tris buffer system can be used in various downstream applications. However, as with any buffer component, it is advisable to purify the DNA or RNA from the gel slice before proceeding with enzymatic reactions.

  • Cloning: For applications such as ligation and transformation, it is recommended to use a gel extraction kit to purify the DNA fragment of interest. This will remove any residual buffer components that might interfere with the activity of ligase or other enzymes.[9]

  • PCR: Purified DNA fragments can be readily used as templates for PCR.

  • Sequencing: For optimal results in Sanger or next-generation sequencing, a thorough purification of the DNA is essential to remove any potential inhibitors.[10]

Visualizations

Chemical_Equilibrium cluster_0 Buffering Range (pH 5.8 - 7.2) Bis-Tris (Base) Bis-Tris (Base) Bis-Tris-H+ (Acid) Bis-Tris-H+ (Acid) Bis-Tris (Base)->Bis-Tris-H+ (Acid) + H+ Bis-Tris-H+ (Acid)->Bis-Tris (Base) - H+ H+ H+

Caption: Chemical equilibrium of the Bis-Tris buffer system.

Electrophoresis_Workflow A Prepare Bis-Tris Agarose Gel B Load DNA/RNA Samples with Loading Dye A->B C Apply Voltage (Electrophoresis) B->C D Separation of Nucleic Acid Fragments by Size C->D E Visualize Bands under UV/Blue Light D->E F Excise Band and Purify Nucleic Acid E->F G Downstream Applications (Cloning, PCR, Sequencing) F->G

Caption: Experimental workflow for nucleic acid electrophoresis.

Buffer_Comparison Buffer Buffer System Property Bis-Tris TAE TBE pH pH 6.5-7.0 ~8.3 ~8.3 Resolution Small Fragment Resolution Excellent Good Very Good Stability Nucleic Acid Stability Excellent Good Good Downstream Downstream Compatibility Good (with purification) Excellent Poor

Caption: Comparison of key buffer system properties.

References

Troubleshooting & Optimization

Navigating pH Adjustment of Bis-Tris Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise pH control is paramount for experimental success. Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) is a versatile buffering agent commonly employed in biological and biochemical research due to its pKa of approximately 6.5 at 25°C, providing a buffering range of 5.8 to 7.2.[1] This guide provides a comprehensive resource for accurately preparing and adjusting the pH of Bis-Tris buffer solutions, complete with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

What is the effective pH range of a Bis-Tris buffer? Bis-Tris is an effective buffer in the pH range of 5.8 to 7.2.[1][2][3][4]

What should I use to adjust the pH of a Bis-Tris buffer? To lower the pH of a Bis-Tris buffer, hydrochloric acid (HCl) is the recommended acid.[5][6][7] To raise the pH, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used.[6]

How does temperature affect the pH of a Bis-Tris buffer? The pH of a Bis-Tris buffer is temperature-dependent. The pKa of Bis-Tris decreases as the temperature increases. Therefore, it is crucial to adjust the pH of the buffer at the temperature at which it will be used.

Can I use a magnetic stirrer while adjusting the pH? Yes, continuous and gentle stirring with a magnetic stirrer is recommended during the addition of acid or base to ensure a homogenous solution and accurate pH measurement.

Troubleshooting Guide

Problem Possible Cause Solution
pH fluctuates and is difficult to stabilize. The buffer concentration may be too low for the application.Increase the concentration of the Bis-Tris buffer to enhance its buffering capacity.
The pH is being adjusted outside of the optimal buffering range of Bis-Tris (5.8-7.2).Ensure your target pH is within the effective range of the buffer. If not, select a different buffering agent with a more suitable pKa.
The pH overshoots the target value. The concentration of the acid or base used for adjustment is too high.Use a more dilute solution of HCl or NaOH (e.g., 0.1 M or 1 M) for finer control over the pH adjustment. Add the acid or base dropwise while continuously monitoring the pH.
The final buffer concentration is incorrect after pH adjustment. The volume of the acid or base added was not accounted for.After pH adjustment, ensure the final volume of the buffer is brought up to the desired volume with deionized water.
The pH of the buffer changes after autoclaving. Heat can alter the pH of the buffer.Adjust the pH of the buffer after it has cooled down to room temperature post-autoclaving. Alternatively, sterile-filter the buffer solution.

Quantitative Data Summary

The properties of Bis-Tris are summarized in the table below, providing key quantitative data for easy reference.

Property Value
pKa (25°C) ~6.5
Effective pH Range 5.8 - 7.2
Molecular Weight 209.24 g/mol
Temperature Dependence (d(pKa)/dT) -0.017 /°C

Experimental Protocol: Preparation and pH Adjustment of a 1 M Bis-Tris Buffer

This protocol outlines the steps to prepare a 1 M Bis-Tris buffer solution and accurately adjust its pH.

Materials:

  • Bis-Tris powder

  • High-purity deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) of appropriate concentration

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask

Procedure:

  • Dissolve Bis-Tris: For a 1 L solution, weigh 209.24 g of Bis-Tris powder and dissolve it in approximately 800 mL of deionized water in a beaker.[5] Place a magnetic stir bar in the beaker and allow the solution to mix until the powder is completely dissolved.

  • Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.

  • Initial pH Measurement: Place the calibrated pH electrode into the Bis-Tris solution and record the initial pH. The initial pH of a Bis-Tris solution will be alkaline.

  • pH Adjustment:

    • To lower the pH: While continuously stirring, add small increments of a suitable concentration of HCl (e.g., 1 M or 5 M) dropwise to the solution. Monitor the pH reading closely. Allow the pH to stabilize between additions.

    • To raise the pH: If the pH is too low, add a suitable concentration of NaOH (e.g., 1 M or 5 M) dropwise while stirring and monitoring the pH.

  • Final Volume Adjustment: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: The buffer can be sterilized by autoclaving or by filtration through a 0.22 µm filter. Store the buffer at 4°C.

Workflow for Adjusting Bis-Tris Buffer pH

The following diagram illustrates the logical workflow for the preparation and pH adjustment of a Bis-Tris buffer solution.

Adjusting_Bis_Tris_pH cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps weigh Weigh Bis-Tris Powder dissolve Dissolve in Water weigh->dissolve measure_ph Measure pH dissolve->measure_ph add_acid_base Add HCl or NaOH (dropwise) measure_ph->add_acid_base check_ph pH at Target? add_acid_base->check_ph check_ph->add_acid_base No final_volume Adjust to Final Volume check_ph->final_volume Yes sterilize Sterilize & Store final_volume->sterilize

References

Common issues with Bis-Tris buffer preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common issues encountered during the preparation and use of Bis-Tris buffers. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Buffer Preparation

Q1: What is the correct way to prepare a 1 M Bis-Tris stock solution?

A1: To prepare a 1 M Bis-Tris stock solution, you will need high-purity Bis-Tris powder, deionized water (dH₂O), and concentrated hydrochloric acid (HCl) for pH adjustment.[1] A detailed protocol is provided in the "Experimental Protocols" section below. Accurate weighing of the Bis-Tris powder and careful pH adjustment are critical for preparing a buffer with the correct concentration and pH.[1]

Q2: My Bis-Tris buffer solution appears cloudy or has a precipitate. What could be the cause?

A2: Cloudiness or precipitation in your Bis-Tris buffer can be due to several factors:

  • Poor Solubility: Ensure the Bis-Tris powder is fully dissolved in deionized water before adjusting the pH. Using a stirrer can help accelerate dissolution.[1]

  • Contamination: The use of non-sterile water or containers can lead to microbial growth, causing turbidity. It is recommended to filter sterilize or autoclave the buffer solution before storage.[1][2]

  • Incorrect Storage: Storing the buffer at inappropriate temperatures can lead to precipitation. Prepared Bis-Tris buffer solutions are typically stored at 4°C.[3]

  • Interaction with Metal Ions: Bis-Tris can form complexes with certain metal ions like copper (Cu²⁺) and lead (Pb²⁺), which may lead to precipitation if these ions are present in your water or other reagents.[4][5]

Q3: The pH of my Bis-Tris buffer is incorrect after preparation. What went wrong?

A3: Several factors can lead to an incorrect pH in your Bis-Tris buffer:

  • Temperature Dependence: The pH of Bis-Tris buffer is sensitive to temperature. It is crucial to measure and adjust the pH at the temperature at which the buffer will be used.[3][6] As a general guideline, the pH of amine-based buffers like Tris and Bis-Tris decreases as the temperature increases.[7]

  • Inaccurate pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh calibration buffers spanning the expected pH range.[8]

  • "Overshooting" the pH: When adjusting the pH with a strong acid like HCl, adding it too quickly can cause the pH to drop below the target. If this happens, adding a base to compensate will alter the ionic strength of the buffer. It is best to add the acid dropwise while continuously monitoring the pH.[8]

  • Purity of Reagents: The purity of the Bis-Tris powder and the quality of the deionized water can affect the final pH.

Buffer Usage in Electrophoresis

Q4: My protein bands are smeared or not resolving well on my Bis-Tris gel. How can I troubleshoot this?

A4: Poor resolution on Bis-Tris gels can stem from several issues:

  • Incorrect Buffer pH: The pH of both the gel buffer and the running buffer is critical for proper protein separation.[9] Microbial contamination can alter the pH of buffer stocks over time, so it is advisable to use fresh or properly stored buffers.

  • Problems with Gel Polymerization: Incomplete or uneven polymerization of the polyacrylamide gel can lead to distorted bands. Ensure that fresh ammonium persulfate (APS) and TEMED are used to initiate polymerization.

  • Sample Preparation: Overloading the sample, high salt concentration in the sample, or re-oxidation of the protein during the run can all cause streaking or distorted bands.

  • Incorrect Running Buffer: Bis-Tris gels should be used with specific running buffers, such as MOPS or MES, depending on the molecular weight range of the proteins to be separated.

Buffer Stability and Storage

Q5: How should I store my Bis-Tris buffer and for how long is it stable?

A5: The storage conditions for Bis-Tris buffer depend on its form:

  • Powder: Solid Bis-Tris should be stored at room temperature in a dry, well-ventilated place.[5]

  • Stock Solution: Prepared Bis-Tris buffer solutions are best stored at 4°C to inhibit microbial growth.[1][3] For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option.[10] Stock solutions stored at -20°C are generally stable for up to a year, and at -80°C for up to two years.[10] Avoid repeated freeze-thaw cycles.[10]

Q6: Are there any common assays or reagents that are incompatible with Bis-Tris buffer?

A6: Yes, Bis-Tris buffer is known to be incompatible with certain applications:

  • Bicinchoninic Acid (BCA) Assay: Bis-Tris interferes with the BCA protein assay.[4]

  • Metal Ion Studies: Due to its ability to chelate divalent cations like Cu²⁺ and Pb²⁺, Bis-Tris may not be suitable for experiments where the concentration of these ions is critical.[4][5]

Quantitative Data

Table 1: Temperature Dependence of pH for Amine-Based Buffers

As a close structural analog to Tris, the pH of Bis-Tris buffer is also temperature-dependent. The following table for Tris buffer provides an estimation of the pH changes you can expect with temperature variations.

TemperaturepH Change per °C
5°C to 25°C+0.03
25°C to 37°C-0.025

Data adapted from Tris-HCl buffer information, which is expected to be similar for Bis-Tris.[7]

Experimental Protocols

Protocol 1: Preparation of 1 M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a 1 L volumetric flask

  • Sterile storage bottles

Methodology:

  • Add approximately 800 mL of dH₂O to a beaker with a stir bar.[2]

  • Weigh out 209.24 g of Bis-Tris powder and add it to the water while stirring.[1][3]

  • Allow the powder to dissolve completely. The initial pH of the solution will be around 9.9.[2]

  • Once dissolved, slowly add concentrated HCl dropwise to adjust the pH to 6.5. Monitor the pH continuously using a calibrated pH meter.[2][3]

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to exactly 1 L.[2]

  • Sterilize the solution by filtering it through a 0.22 µm filter or by autoclaving.[1][3]

  • Store the sterilized buffer in a clearly labeled, airtight container at 4°C.[1][3]

Protocol 2: Casting a Bis-Tris Polyacrylamide Gel (10%)

Materials:

  • 30% Acrylamide/Bis-acrylamide solution

  • 1 M Bis-Tris, pH 6.5 (from Protocol 1)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS), freshly prepared

  • Tetramethylethylenediamine (TEMED)

  • Deionized water (dH₂O)

  • Gel casting apparatus

Methodology for a 10 mL Resolving Gel:

  • In a conical tube, combine the following:

    • 3.33 mL of 30% Acrylamide/Bis-acrylamide solution

    • 2.5 mL of 1 M Bis-Tris, pH 6.5

    • 0.1 mL of 10% SDS

    • 4.07 mL of dH₂O

  • Gently mix the components.

  • Add 50 µL of 10% APS and 10 µL of TEMED to initiate polymerization.

  • Immediately and carefully pour the solution into the gel casting apparatus.

  • Overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.

  • Allow the gel to polymerize for at least 30-60 minutes.

Methodology for a 4 mL Stacking Gel (4%):

  • In a separate tube, combine:

    • 0.67 mL of 30% Acrylamide/Bis-acrylamide solution

    • 1.25 mL of 1 M Bis-Tris, pH 6.5

    • 0.05 mL of 10% SDS

    • 2.03 mL of dH₂O

  • After the resolving gel has polymerized, pour off the overlay.

  • Add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution and mix.

  • Pour the stacking gel solution on top of the resolving gel and insert the comb.

  • Allow the stacking gel to polymerize for at least 20-30 minutes.

Visualizations

BisTris_Troubleshooting_Workflow start Start: Bis-Tris Buffer Preparation Issue issue_ph Incorrect Final pH start->issue_ph pH related issue_precipitate Precipitate or Cloudiness start->issue_precipitate Visual clarity issue_gel_resolution Poor Gel Resolution start->issue_gel_resolution Application specific cause_ph_temp pH measured at wrong temperature? issue_ph->cause_ph_temp cause_ph_calib pH meter calibrated correctly? issue_ph->cause_ph_calib cause_ph_overshoot Acid/Base added too quickly? issue_ph->cause_ph_overshoot cause_precip_dissolve Bis-Tris fully dissolved? issue_precipitate->cause_precip_dissolve cause_precip_contam Contamination (microbial)? issue_precipitate->cause_precip_contam cause_precip_storage Incorrect storage temperature? issue_precipitate->cause_precip_storage cause_gel_buffer Incorrect buffer pH or composition? issue_gel_resolution->cause_gel_buffer cause_gel_poly Poor gel polymerization? issue_gel_resolution->cause_gel_poly cause_gel_sample Sample issue (overload, salt)? issue_gel_resolution->cause_gel_sample solution_ph_temp Adjust pH at working temperature cause_ph_temp->solution_ph_temp Yes solution_ph_calib Recalibrate pH meter cause_ph_calib->solution_ph_calib No solution_ph_overshoot Titrate slowly with constant stirring cause_ph_overshoot->solution_ph_overshoot Yes solution_precip_dissolve Ensure complete dissolution before pH adjustment cause_precip_dissolve->solution_precip_dissolve No solution_precip_contam Use sterile technique and filter/autoclave cause_precip_contam->solution_precip_contam Possible solution_precip_storage Store at 4°C cause_precip_storage->solution_precip_storage Yes solution_gel_buffer Prepare fresh buffers cause_gel_buffer->solution_gel_buffer Possible solution_gel_poly Use fresh APS and TEMED cause_gel_poly->solution_gel_poly Possible solution_gel_sample Optimize sample loading and desalting cause_gel_sample->solution_gel_sample Yes

A troubleshooting workflow for common Bis-Tris buffer preparation issues.

References

Technical Support Center: Troubleshooting Your Bis-Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Bis-Tris buffer turning yellow?

A Bis-Tris buffer solution turning yellow is a common observation that can indicate a variety of underlying issues, primarily related to chemical instability. The yellowing is often a result of degradation or contamination, which can impact your experimental results. The most common causes are:

  • Oxidation: Bis-Tris, like other amine-based buffers, can be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions.[1] This oxidation can lead to the formation of colored byproducts.

  • Impurities: The presence of contaminants, particularly transition metal ions (e.g., copper), in your reagents or water can catalyze oxidative processes and contribute to the yellowing of the buffer.[1] Using high-purity reagents and water is crucial.

  • Age and Storage Conditions: Over time, especially with improper storage, Bis-Tris buffer can degrade.[1] Exposure to light and elevated temperatures can accelerate this degradation process.

  • pH Shifts: In specific applications like SDS-PAGE, a yellowing of the tracking dye (bromophenol blue) within the gel or sample buffer indicates a drop in pH to an acidic range, not necessarily a degradation of the Bis-Tris buffer itself.

Troubleshooting Guide

Q2: My Bis-Tris buffer solution is yellow. How can I troubleshoot this issue?

If you observe a yellow discoloration in your Bis-Tris buffer, it is crucial to identify the cause to ensure the reliability of your experiments. The following troubleshooting steps can help you pinpoint the problem.

Troubleshooting Flowchart

G start Bis-Tris Buffer is Yellow q1 Is the yellowing in the stock solution or during an experiment (e.g., electrophoresis)? start->q1 stock Stock Solution is Yellow q1->stock Stock Solution experiment Yellowing During Experiment q1->experiment During Experiment check_reagents Check Purity of Bis-Tris Powder and Water stock->check_reagents check_storage Review Storage Conditions (Light/Temperature) stock->check_storage check_age Check Age of Buffer stock->check_age ph_issue Is the yellow color localized to the tracking dye in electrophoresis? experiment->ph_issue prepare_fresh Prepare Fresh Buffer with High-Purity Reagents check_reagents->prepare_fresh check_storage->prepare_fresh check_age->prepare_fresh end_solution Problem Resolved prepare_fresh->end_solution yes_ph Yes ph_issue->yes_ph Yes no_ph No ph_issue->no_ph No acidic_ph Indicates Acidic pH Front in Gel yes_ph->acidic_ph reassess_buffer_prep Reassess Buffer Preparation and Storage no_ph->reassess_buffer_prep acidic_ph->end_solution reassess_buffer_prep->stock

Caption: Troubleshooting logic for a yellowing Bis-Tris buffer.

Detailed Troubleshooting Steps:

  • Assess the Source of Discoloration:

    • Stock Solution: If your stock solution of Bis-Tris is yellow, it is likely due to degradation or contamination of the components.

    • During Electrophoresis: If the yellowing appears in your polyacrylamide gel during electrophoresis, particularly with the tracking dye, it is a strong indicator of a pH change. The bromophenol blue dye in Laemmli sample buffer turns yellow in an acidic environment.

  • For Yellow Stock Solutions:

    • Check Reagent Quality: Ensure you are using high-purity Bis-Tris powder and deionized, distilled water (ddH2O) with low metal ion content.

    • Review Storage: Bis-Tris solutions should be stored at 4°C and protected from light.[2] Long-term storage at room temperature can lead to degradation.

    • Consider Buffer Age: Prepare fresh Bis-Tris buffer if the current stock is old. While some Tris-based buffers can be stable for months when stored properly, it is best practice to use freshly prepared solutions for sensitive experiments.[3]

    • Action: Discard the yellow buffer and prepare a fresh solution using high-quality reagents and appropriate storage conditions.

  • For Yellowing During Electrophoresis:

    • Verify Running Buffer Composition: Ensure your running buffer is correctly prepared and at the appropriate pH. For Bis-Tris gels, MES or MOPS running buffers are typically used.

    • Check Sample pH: If your sample is acidic, it can cause the bromophenol blue in the loading buffer to turn yellow. This can sometimes be resolved by adding a very small amount of a basic solution (e.g., 1M Tris pH 8.0) to your sample to restore the blue color before loading.

    • Action: Prepare fresh running buffer and ensure the pH of your samples is within the appropriate range.

Quantitative Data

The stability and pH of amine-based buffers like Bis-Tris are influenced by temperature. This is an important consideration when preparing and using these buffers for experiments conducted at different temperatures.

Table 1: Effect of Temperature on the pH of Amine-Based Buffers

Bufferd(pKa)/dT (°C⁻¹)pH Change from 25°C to 4°CpH Change from 25°C to 37°C
Tris -0.028~+0.59~-0.34
Bis-Tris Propane -0.031~+0.65~-0.37

Data for Tris and Bis-Tris Propane are often used to infer the behavior of Bis-Tris. The pH of these buffers will increase as the temperature decreases and decrease as the temperature increases.

Experimental Protocols

Protocol 1: Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (Molecular Weight: 209.24 g/mol )

  • High-purity deionized water (ddH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Sterile filtration unit (0.22 µm) or autoclave

Procedure:

  • Weigh out 209.24 g of Bis-Tris powder.

  • Add the powder to a beaker containing approximately 800 mL of ddH₂O.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Slowly add concentrated HCl to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 6.5.

  • Transfer the solution to a 1 L volumetric flask and add ddH₂O to bring the final volume to 1 L.

  • Sterilize the solution by filtering it through a 0.22 µm filter or by autoclaving.

  • Store the stock solution at 4°C in a light-protected container.

Protocol 2: Western Blotting using a Bis-Tris Gel System

This protocol outlines the key steps for performing a Western Blot using a pre-cast or hand-cast Bis-Tris polyacrylamide gel.

Experimental Workflow

G cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Protein Transfer cluster_immuno Immunodetection lysis Cell Lysis in RIPA Buffer quantification Protein Quantification (e.g., BCA Assay) lysis->quantification denaturation Add LDS Sample Buffer & Heat (70°C, 10 min) quantification->denaturation load_gel Load Samples onto Bis-Tris Gel denaturation->load_gel run_gel Run Gel in MES or MOPS Running Buffer load_gel->run_gel transfer_setup Assemble Transfer Sandwich (Gel, Membrane, Filter Paper) run_gel->transfer_setup transfer Transfer Proteins to PVDF or Nitrocellulose Membrane transfer_setup->transfer blocking Block Membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash (3x in TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x in TBST) secondary_ab->wash2 detection Add ECL Substrate and Image wash2->detection

Caption: A typical workflow for a Western Blot experiment using a Bis-Tris gel system.

Detailed Steps:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).

    • Normalize the protein concentrations and add LDS sample buffer. Heat the samples at 70°C for 10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a Bis-Tris polyacrylamide gel.

    • Place the gel in an electrophoresis tank and fill it with the appropriate running buffer (MES for small to medium proteins, MOPS for medium to large proteins).

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imager.

Degradation Pathway

While the exact chemical structure of the yellow byproducts from Bis-Tris degradation is not well-defined in readily available literature, the process is generally understood to be initiated by factors that lead to the oxidation of the amine. The following diagram illustrates the contributing factors and the likely (simplified) process.

G cluster_factors Contributing Factors light Light Exposure oxidation Oxidation of Amine Group light->oxidation air Oxygen (Air) air->oxidation metal Metal Ions (e.g., Cu²⁺) metal->oxidation heat Elevated Temperature heat->oxidation age Prolonged Storage age->oxidation bis_tris Bis-Tris Molecule bis_tris->oxidation degradation Formation of Degradation Products oxidation->degradation yellow Yellow Discoloration degradation->yellow

Caption: Factors leading to the oxidative degradation and yellowing of Bis-Tris buffer.

References

Technical Support Center: Optimizing Bis-Tris Buffer for Enhanced Protein Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-Tris buffer systems for superior protein resolution in SDS-PAGE.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a Bis-Tris buffer system over a traditional Tris-Glycine system?

A1: Bis-Tris buffer systems offer several key advantages, primarily due to their operating pH, which is neutral (around pH 7.0).[1][2] This contrasts with the alkaline environment (pH 8.3-9.5) of Tris-Glycine gels.[1] The benefits of the neutral pH in Bis-Tris systems include:

  • Enhanced Protein Stability: The neutral pH minimizes protein modifications such as deamination and alkylation that can occur in the alkaline conditions of Tris-Glycine gels, leading to sharper bands and improved resolution.[1]

  • Longer Gel Shelf Life: The neutral pH of Bis-Tris gels reduces the rate of polyacrylamide hydrolysis, giving them a significantly longer shelf life compared to Tris-Glycine gels.[1]

  • Improved Accuracy for Downstream Applications: By preserving protein integrity, Bis-Tris gels are highly recommended for sensitive applications like post-translational modification analysis, mass spectrometry, and protein sequencing.[3]

Q2: How do I choose the correct running buffer to use with my Bis-Tris gel?

A2: The choice of running buffer is crucial for achieving optimal protein separation with Bis-Tris gels. The selection depends on the molecular weight range of your target proteins.[1]

  • MES Running Buffer: Use MES (2-(N-morpholino)ethanesulfonic acid) running buffer for the optimal separation of small to medium-sized proteins (typically below 50 kDa).[1]

  • MOPS Running Buffer: Use MOPS (3-(N-morpholino)propanesulfonic acid) running buffer to achieve the best resolution for medium to large-sized proteins.[1]

Q3: Can I use my standard Laemmli sample buffer with Bis-Tris gels?

A3: While it is possible, it is highly recommended to use a sample buffer specifically designed for Bis-Tris gels, such as an LDS (Lithium Dodecyl Sulfate) sample buffer.[1] Traditional Laemmli sample buffer is optimized for the alkaline pH of Tris-Glycine gels. Heating samples in Laemmli buffer can lead to a drop in pH, potentially causing protein degradation, especially at aspartate-proline cleavage sites.[1] LDS sample buffer maintains a more alkaline pH during sample preparation, even when heated, thus better preserving protein integrity.[1]

Q4: What is the optimal concentration of Bis-Tris to use in my gel?

A4: The optimal concentration of Bis-Tris in the gel can vary depending on the specific application and desired resolution. However, a common starting point is a final concentration of approximately 1M Bis-Tris in the gel buffer stock solution, which is then diluted for the resolving and stacking gels. Some protocols suggest that you can use a lower concentration of Bis-Tris (around 30% less) compared to the Tris concentration in traditional Laemmli gels due to its narrower and more effective buffering range at a neutral pH.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor band resolution or smeared bands Incorrect running buffer for the protein size range.Ensure you are using MES running buffer for smaller proteins (<50 kDa) and MOPS running buffer for larger proteins.[1]
Suboptimal Bis-Tris concentration in the gel.Prepare fresh gels with the recommended Bis-Tris concentration. If issues persist, consider adjusting the concentration by ±0.2M to see if resolution improves.
High salt concentration in the sample.Desalt the sample before loading. High salt can interfere with protein migration and cause smearing.[5][6]
Distorted or "smiling" bands Uneven heating of the gel during the run.Run the gel at a lower voltage to minimize heat generation. Ensure the electrophoresis tank has adequate buffer to dissipate heat.
Improperly polymerized gel.Ensure complete and even polymerization of the gel. Allow sufficient time for polymerization and use fresh APS and TEMED.
Proteins migrating faster or slower than expected Incorrect pH of the running or gel buffer.Prepare fresh buffers and verify the pH. Microbial contamination can alter the pH of stock solutions over time.[7]
Differences in SDS binding due to protein characteristics.Some proteins, particularly very basic or acidic ones, may bind SDS differently, leading to anomalous migration. This is an inherent property and may not be fully correctable by buffer optimization alone.
No bands or very faint bands Protein degradation during sample preparation.Use LDS sample buffer and avoid heating samples above 70°C to minimize protein cleavage.[1]
Incorrect gel percentage for the target protein.Use a higher percentage gel for small proteins and a lower percentage or gradient gel for larger proteins.

Experimental Protocols

Protocol 1: Preparation of a 12% Bis-Tris Acrylamide Gel

Materials:

  • Deionized water

  • 3M Bis-Tris, pH 6.8

  • 40% Acrylamide/Bis-acrylamide solution (37.5:1)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • 10% Ammonium Persulfate (APS), freshly prepared

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

Procedure for Resolving Gel (10 mL):

  • In a 15 mL conical tube, combine the following:

    • Deionized water: 3.3 mL

    • 3M Bis-Tris, pH 6.8: 3.3 mL

    • 40% Acrylamide/Bis-acrylamide: 3.0 mL

    • 10% SDS: 100 µL

  • Gently mix the solution.

  • Add 50 µL of 10% APS and mix.

  • Add 10 µL of TEMED, mix quickly, and immediately pour the gel between the glass plates.

  • Overlay with water or isopropanol and allow to polymerize for at least 30 minutes.

Procedure for Stacking Gel (5 mL):

  • In a separate tube, combine the following:

    • Deionized water: 3.15 mL

    • 3M Bis-Tris, pH 6.8: 1.25 mL

    • 40% Acrylamide/Bis-acrylamide: 0.5 mL

    • 10% SDS: 50 µL

  • Gently mix the solution.

  • Add 25 µL of 10% APS and mix.

  • Add 5 µL of TEMED, mix quickly, and pour on top of the polymerized resolving gel after removing the overlay.

  • Insert the comb and allow to polymerize for at least 20 minutes.

Protocol 2: SDS-PAGE using a Bis-Tris System

Materials:

  • Prepared Bis-Tris gel

  • 1X MES or MOPS SDS Running Buffer

  • Protein samples in 1X LDS Sample Buffer

  • Protein molecular weight marker

  • Electrophoresis apparatus and power supply

Procedure:

  • Prepare your protein samples by adding 4X LDS Sample Buffer to a final concentration of 1X. If reduction is required, add a reducing agent (e.g., DTT or BME). Heat the samples at 70°C for 10 minutes.

  • Assemble the electrophoresis apparatus with the polymerized Bis-Tris gel.

  • Fill the inner and outer chambers of the tank with the appropriate 1X running buffer (MES or MOPS).

  • Carefully load your prepared protein samples and molecular weight marker into the wells.

  • Connect the power supply and run the gel at a constant voltage (e.g., 200V) until the dye front reaches the bottom of the gel. The exact voltage and run time may require optimization.

  • After the run is complete, turn off the power supply, disassemble the apparatus, and carefully remove the gel.

  • Proceed with staining or western blotting as required.

Data Presentation

Table 1: Qualitative Impact of Bis-Tris Buffer Concentration on Protein Resolution

Bis-Tris Concentration in Gel Buffer Expected Effect on Protein Resolution Potential Issues
Low (e.g., <0.8M) May result in broader bands and reduced resolution due to insufficient buffering capacity. Proteins may migrate faster than expected.Poor stacking, leading to diffuse bands. Inconsistent migration across the gel.
Optimal (e.g., ~1.0M) Sharp, well-resolved protein bands. Consistent and reproducible migration.-
High (e.g., >1.2M) Can lead to slower protein migration. May cause increased gel heating and potential band distortion."Smiling" effect due to uneven heat distribution. Slower run times.

Note: The concentrations provided are illustrative. Optimal concentration may vary based on specific experimental conditions and should be determined empirically.

Visualizations

Experimental_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_analysis Analysis Sample_Prep 1. Prepare Protein Samples (with LDS Sample Buffer) Loading 4. Load Samples & Marker Sample_Prep->Loading Gel_Casting 2. Cast Bis-Tris Gel (Optimize Bis-Tris Concentration) Assembly 3. Assemble Electrophoresis Cell Gel_Casting->Assembly Assembly->Loading Running 5. Run Gel (MES or MOPS Buffer) Loading->Running Staining 6a. Staining (e.g., Coomassie) Running->Staining Blotting 6b. Western Blotting Running->Blotting Analysis 7. Analyze Protein Resolution Staining->Analysis Blotting->Analysis

Caption: Workflow for optimizing protein resolution using a Bis-Tris buffer system.

Troubleshooting_Logic Start Poor Protein Resolution Check_Buffer Check Running Buffer Start->Check_Buffer Check_Concentration Check Bis-Tris Concentration Start->Check_Concentration Check_Sample Check Sample Preparation Start->Check_Sample Check_Run Check Run Conditions Start->Check_Run Use_MES_MOPS Use MES for small proteins, MOPS for large proteins Check_Buffer->Use_MES_MOPS Incorrect Buffer Adjust_Concentration Adjust Bis-Tris Concentration (e.g., ±0.2M) Check_Concentration->Adjust_Concentration Suboptimal Desalt_Sample Desalt Sample Check_Sample->Desalt_Sample High Salt Use_LDS Use LDS Sample Buffer Check_Sample->Use_LDS Protein Degradation Lower_Voltage Lower Voltage Check_Run->Lower_Voltage Distorted Bands

Caption: A logical troubleshooting guide for common protein resolution issues.

References

Technical Support Center: Troubleshooting Protein Precipitation in Bis-Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve issues of protein precipitation when using Bis-Tris buffer systems.

Frequently Asked Questions (FAQs)

Q1: My protein precipitated immediately after I diluted it into a Bis-Tris buffer. What is the most likely cause?

A1: The most common reason for immediate protein precipitation upon buffer exchange is a significant pH shift that brings the protein close to its isoelectric point (pI). At the pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.[1] It is also possible that the ionic strength of the Bis-Tris buffer is too low, which can cause proteins that require a certain salt concentration for solubility to precipitate.[2]

Q2: I observe protein precipitation when I move my experiment from room temperature to 4°C. Why is this happening in my Bis-Tris buffer?

A2: The pH of Bis-Tris and other amine-based buffers is sensitive to temperature changes. As the temperature decreases, the pKa of Bis-Tris increases, leading to a higher pH.[3][4] This temperature-induced pH shift can move the buffer pH closer to your protein's pI, causing it to precipitate. For example, a Bis-Tris buffer prepared to pH 6.5 at 25°C will have a higher pH at 4°C.

Q3: Can the concentration of Bis-Tris in my buffer affect my protein's stability?

A3: Yes, the concentration of the buffering agent can influence protein stability. While a higher buffer concentration provides greater buffering capacity, it can also affect the overall ionic strength and viscosity of the solution. For some proteins, a very high buffer concentration can be destabilizing. It is advisable to optimize the Bis-Tris concentration, typically in the range of 20-100 mM.

Q4: I'm using a reducing agent in my Bis-Tris buffer, and my protein is precipitating. Could the reducing agent be the problem?

A4: While reducing agents like DTT or TCEP are often added to prevent oxidation and subsequent aggregation, they can sometimes have unintended effects. For instance, some proteins may require disulfide bonds for proper folding and stability. In such cases, the presence of a reducing agent will lead to unfolding and precipitation. Additionally, ensure your reducing agent is fresh and has been stored correctly, as degraded reducing agents can be ineffective.

Q5: Are there any common additives I can include in my Bis-Tris buffer to prevent protein precipitation?

A5: Yes, several additives can enhance protein solubility and stability. These include:

  • Salts (e.g., NaCl, KCl): Increasing the ionic strength can prevent aggregation for many proteins. A concentration of 150-500 mM is a good starting point.[5]

  • Glycerol: Often used as a cryoprotectant, glycerol (5-20% v/v) can also stabilize proteins in solution at various temperatures by favoring the hydration of the protein surface.[5]

  • Sugars (e.g., sucrose, trehalose): Similar to glycerol, these can act as stabilizing osmolytes.

  • Non-ionic detergents (e.g., Triton X-100, Tween 20): At low concentrations (below their critical micelle concentration), these can help to solubilize proteins with hydrophobic patches.

  • Amino acids (e.g., L-Arginine, L-Glutamic acid): These can suppress aggregation by interacting with charged or hydrophobic regions on the protein surface.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Protein Precipitation

This guide provides a logical workflow to identify the root cause of protein precipitation in Bis-Tris buffer.

G start Protein Precipitation Observed check_pI Is Buffer pH near Protein pI? start->check_pI adjust_pH Adjust Buffer pH (at least 1 pH unit away from pI) check_pI->adjust_pH Yes check_salt Is Ionic Strength Optimal? check_pI->check_salt No solution Protein Remains Soluble adjust_pH->solution adjust_salt Optimize Salt Concentration (e.g., 50-1000 mM NaCl) check_salt->adjust_salt No check_temp Is Temperature a Factor? check_salt->check_temp Yes adjust_salt->solution adjust_temp Prepare Buffer at Experimental Temperature or Use Temperature-Stable Buffer check_temp->adjust_temp Yes check_concentration Is Protein Concentration Too High? check_temp->check_concentration No adjust_temp->solution adjust_concentration Reduce Protein Concentration check_concentration->adjust_concentration Yes check_additives Are Stabilizing Additives Needed? check_concentration->check_additives No adjust_concentration->solution add_additives Screen Additives (Glycerol, Detergents, etc.) check_additives->add_additives Yes add_additives->solution G start Prepare Protein Stock in Initial Bis-Tris Buffer prepare_additives Prepare Stock Solutions of Additives (Salts, Glycerol, Detergents, etc.) start->prepare_additives setup_screen Set up a 96-well Plate with a Matrix of Additive Concentrations prepare_additives->setup_screen add_protein Add Protein to Each Well setup_screen->add_protein incubate Incubate Under Experimental Conditions (e.g., 4°C for 24 hours) add_protein->incubate measure_precipitation Measure Protein Precipitation (e.g., Turbidity at 600 nm, SDS-PAGE of Soluble Fraction) incubate->measure_precipitation analyze Analyze Data to Identify Optimal Conditions measure_precipitation->analyze

References

Effect of temperature on Bis-Tris buffer pH stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-Tris Buffer

This technical support guide provides troubleshooting advice and frequently asked questions regarding the pH stability of Bis-Tris buffers in response to temperature changes.

Frequently Asked Questions (FAQs)

Q1: What is a Bis-Tris buffer and what is its typical pH range?

A1: Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffering agent commonly used in biochemistry and molecular biology.[1] Its molecular structure contains functional groups that allow it to buffer effectively in the slightly acidic to neutral pH range. The effective buffering range for Bis-Tris is typically between pH 5.8 and 7.2.

Q2: How does temperature affect the pH of a Bis-Tris buffer?

A2: The pH of Bis-Tris buffer is temperature-dependent. As an amine-based buffer, its pKa, and consequently its pH, decreases as the temperature increases.[1] This is a critical consideration for experiments conducted at temperatures other than the temperature at which the buffer was prepared. For instance, a buffer prepared to pH 6.5 at room temperature (25°C) will have a different pH if used in an experiment at 4°C or 37°C.

Q3: By how much does the pH of a Bis-Tris buffer change with temperature?

A3: The change in pKa with temperature is described by the temperature coefficient, d(pKa)/dT. For Bis-Tris, this value is approximately -0.017 pH units per degree Celsius change in temperature. The table below illustrates the expected pKa at various temperatures, calculated from a pKa of 6.50 at 25°C.

Temperature (°C)Expected pKa
46.86
206.59
256.50
376.30

Q4: Why is it important to adjust the pH of the Bis-Tris buffer at the experimental temperature?

A4: Adjusting the pH of your Bis-Tris buffer at the temperature you will be using it for your experiment is crucial for reproducibility and accuracy.[2] Many biological processes, such as enzyme activity and protein stability, are highly sensitive to pH.[3] A significant deviation from the optimal pH due to temperature changes can lead to unreliable or erroneous experimental results.

Q5: Can I autoclave a Bis-Tris buffer solution?

A5: Yes, Bis-Tris buffer solutions are generally considered stable to autoclaving, which can be a method for sterilization.[4] However, it is always recommended to check the pH of the buffer after it has cooled down to room temperature, as some pH shift can occur.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent when using Bis-Tris buffer.

  • Possible Cause: The pH of your buffer may be fluctuating due to temperature changes between buffer preparation and the actual experiment.

  • Solution: Always measure and adjust the pH of your Bis-Tris buffer at the temperature at which your experiment will be performed. For example, if you are performing an enzymatic assay at 37°C, warm your buffer to 37°C before making final pH adjustments.

Issue 2: The pH of my stored Bis-Tris buffer has changed over time.

  • Possible Cause: Microbial contamination can alter the pH of buffer solutions.

  • Solution: To prevent microbial growth, sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[4] Storing the buffer at 4°C can also help to inhibit microbial growth.

Issue 3: I am observing precipitation in my Bis-Tris buffer when certain metal ions are present.

  • Possible Cause: Bis-Tris can interact with and, in some cases, precipitate with certain divalent metal ions.

  • Solution: If your experiment involves divalent metal ions, it is important to check for their compatibility with Bis-Tris buffer. You may need to consider using an alternative buffer that does not interact with the specific metal ions in your experiment.

Experimental Protocols

Protocol: Determination of Temperature-Dependent pH Changes in Bis-Tris Buffer

This protocol outlines the steps to measure the effect of temperature on the pH of a prepared Bis-Tris buffer solution.

Materials:

  • Bis-Tris powder

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe

  • Stir plate and stir bar

  • Water bath or incubator

  • Calibrated thermometer

  • Beakers and a graduated cylinder

Procedure:

  • Prepare the Bis-Tris Buffer:

    • Dissolve the appropriate amount of Bis-Tris powder in deionized water to achieve the desired molarity (e.g., 0.5 M).

    • Leave some volume to allow for pH adjustment.

    • While stirring, slowly add HCl to adjust the pH to your target value (e.g., pH 6.5) at room temperature (25°C).

    • Bring the final volume to the desired level with deionized water.

  • Calibrate the pH Meter:

    • Calibrate your pH meter using standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) at room temperature (25°C). Ensure the ATC probe is submerged in the solutions during calibration and measurement.

  • Measure pH at Different Temperatures:

    • Place a beaker containing your prepared Bis-Tris buffer in a water bath set to the first target temperature (e.g., 4°C).

    • Place a calibrated thermometer in the buffer to monitor its temperature.

    • Once the buffer has equilibrated to the target temperature, submerge the pH electrode and ATC probe into the solution.

    • Record the stable pH reading.

    • Repeat this process for all other desired temperatures (e.g., 20°C, 37°C).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_temp Was buffer pH adjusted at experimental temperature? start->check_temp adjust_ph Adjust pH at the correct temperature. check_temp->adjust_ph No check_storage Is the stored buffer showing pH drift? check_temp->check_storage Yes end_node Problem Resolved adjust_ph->end_node sterilize Sterilize buffer and store at 4°C. check_storage->sterilize Yes check_precipitate Is there precipitation in the buffer? check_storage->check_precipitate No sterilize->end_node check_compatibility Check for metal ion compatibility. Consider alternative buffer. check_precipitate->check_compatibility Yes check_precipitate->end_node No check_compatibility->end_node

Caption: Troubleshooting workflow for Bis-Tris buffer pH instability.

BisTrisEquilibrium cluster_temp Effect of Temperature increase_temp Increase in Temperature equilibrium Bis-Tris-H⁺ ⇌ Bis-Tris + H⁺ increase_temp->equilibrium Shifts Left (pKa decreases) decrease_temp Decrease in Temperature decrease_temp->equilibrium Shifts Right (pKa increases)

Caption: Effect of temperature on Bis-Tris buffer chemical equilibrium.

References

Technical Support Center: Bis-Tris Buffer Interference with Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to Bis-Tris buffer interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is Bis-Tris buffer and why does it interfere with some protein assays?

Bis-Tris (bis(2-hydroxyethyl)-amino-tris(hydroxymethyl)methane) is a common buffering agent used in biological and biochemical research, particularly in polyacrylamide gel electrophoresis (PAGE). Its interference in certain protein assays stems from its chemical structure, which can interact with assay reagents. For instance, in copper-based assays like the BCA and Lowry methods, the amine groups in Bis-Tris can chelate copper ions, a critical component of the reaction chemistry needed for protein quantification.[1][2] This chelation reduces the availability of copper ions to react with the protein, leading to an underestimation of the protein concentration.

Q2: Which common protein quantification assays are affected by Bis-Tris buffer?

The degree of interference varies between assays:

  • Bicinchoninic Acid (BCA) Assay: This assay is highly susceptible to interference from Bis-Tris. The buffer's ability to chelate copper ions directly inhibits the formation of the colored product used for quantification.[1]

  • Lowry Assay: Similar to the BCA assay, the Lowry method is a copper-based assay and is therefore prone to interference from Tris-based buffers like Bis-Tris. This interference can manifest as decreased chromophore development and increased blank color.[3]

  • Bradford Assay: The Bradford assay is generally more compatible with Bis-Tris than the BCA or Lowry assays. The mechanism of the Bradford assay relies on the binding of Coomassie dye to proteins, primarily basic and aromatic amino acid residues.[4] While high concentrations of any buffer can alter the pH and affect the dye-protein interaction, Bis-Tris is tolerated at moderate concentrations.

Q3: How can I determine if my Bis-Tris buffer is interfering with my protein assay?

A simple way to test for interference is to run two parallel standard curves. One curve should be prepared with the protein standard (e.g., BSA) in a compatible buffer like phosphate-buffered saline (PBS) or saline. The second curve should be prepared with the same protein standard concentrations but in the exact Bis-Tris buffer used for your samples. If the slopes of the two curves are significantly different, your buffer is interfering with the assay.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent readings in the BCA or Lowry assay with samples in Bis-Tris buffer.

Cause: Bis-Tris is chelating the copper ions essential for the assay's colorimetric reaction.

Solutions:

  • Switch to a Compatible Assay: The most straightforward solution is to use a protein quantification method that is less susceptible to interference from Bis-Tris. The Bradford assay is a common alternative. For higher precision and broader compatibility, consider the Pierce 660 nm Protein Assay or the Qubit Protein Assay.

  • Remove the Interfering Buffer: If you must use the BCA or Lowry assay, you can remove the Bis-Tris buffer from your sample prior to quantification using one of the following methods:

    • Dialysis or Desalting: This is a common method to exchange the buffer of a protein sample. By dialyzing your sample against a buffer compatible with your assay, you can effectively remove the Bis-Tris.

    • Protein Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to isolate the protein from the interfering buffer. The protein pellet is then resolubilized in a compatible buffer.

Issue 2: My protein concentrations are lower than expected when using the Bradford assay with Bis-Tris buffer.

Cause: Although more compatible, high concentrations of Bis-Tris can still affect the pH of the Bradford assay, leading to reduced sensitivity.

Solutions:

  • Dilute the Sample: If your protein concentration is sufficiently high, diluting your sample with a compatible buffer (e.g., PBS) can lower the Bis-Tris concentration to a tolerable level.

  • Buffer-Matched Standard Curve: Prepare your protein standards in the same concentration of Bis-Tris buffer as your samples. This will account for the buffer's effect on the assay, leading to more accurate quantification.

Quantitative Data Summary

The following tables summarize the compatibility of common protein quantification assays with Bis-Tris buffer. The "Maximum Compatible Concentration" is the concentration of Bis-Tris in the sample that results in less than 10% error in protein concentration estimation.

Table 1: Bis-Tris Compatibility with Common Protein Assays

AssayMaximum Compatible Concentration in SampleMechanism of Interference
Bradford Assay 200 mM[5]High concentrations can alter the pH, affecting the dye-protein interaction.
BCA Assay 33 mM[6]Chelation of copper ions, a key reagent in the assay.
Lowry Assay < 0.15 mM (for Tris buffer)[3]Decreases chromophore development and contributes to blank color.

Table 2: Recommended Alternative Assays for Use with Bis-Tris Buffer

AssayKey Advantages
Pierce 660 nm Protein Assay Compatible with a broader range of detergents and reducing agents compared to Bradford.
Qubit Protein Assay Highly specific for protein, less susceptible to interference from non-protein components. Requires a Qubit Fluorometer.

Experimental Protocols

Protocol 1: Bradford Assay with Buffer-Matched Standards

This protocol is suitable for quantifying protein in samples containing a known concentration of Bis-Tris buffer.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.4 mg/mL. Dilute the protein standard in the same Bis-Tris buffer that your samples are in. Also, prepare a blank containing only the Bis-Tris buffer.

  • Sample Preparation: If necessary, dilute your unknown protein samples so their concentrations fall within the range of your standard curve.

  • Assay Procedure (Microplate Format):

    • Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 250 µL of Bradford Reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 5 to 45 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the blank-corrected absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Pierce 660 nm Protein Assay

This assay is a good alternative when Bis-Tris interference is a concern.

  • Prepare Protein Standards: Prepare a set of protein standards (e.g., BSA) in a compatible buffer (e.g., 0.9% NaCl) with concentrations ranging from 50 to 2000 µg/mL. Prepare a blank using the same buffer.

  • Assay Procedure (Microplate Format):

    • Add 10 µL of each standard and unknown sample to separate wells of a microplate.[7]

    • Add 150 µL of the Pierce 660 nm Protein Assay Reagent to each well.[7]

    • Mix on a plate shaker for 1 minute.[7]

    • Incubate at room temperature for 5 minutes.[7]

    • Measure the absorbance at 660 nm.[7]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Create a standard curve and determine the concentration of the unknown samples as described in the Bradford assay protocol.

Protocol 3: Dialysis for Bis-Tris Buffer Removal

This protocol can be used to exchange the Bis-Tris buffer in your sample for a buffer compatible with your chosen protein assay.

  • Prepare Dialysis Buffer: Prepare a large volume (200-500 times the sample volume) of the desired final buffer (e.g., PBS).[8]

  • Prepare Dialysis Tubing/Cassette: Cut the appropriate length of dialysis tubing and hydrate it in the dialysis buffer. Secure one end with a clip. Alternatively, use a commercially available dialysis cassette.

  • Load Sample: Pipette your protein sample into the dialysis tubing/cassette and securely seal the other end, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer on a stir plate with a stir bar.[9]

    • Stir gently at 4°C.

    • Change the dialysis buffer after 2-3 hours and then again after another 2-3 hours. For complete buffer exchange, a third buffer change and overnight dialysis at 4°C is recommended.[10]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now in the new buffer and ready for protein quantification.

Visual Guides

experimental_workflow cluster_start Start: Protein Sample in Bis-Tris Buffer cluster_assay_choice Assay Selection cluster_bradford Bradford Assay Workflow cluster_bca_lowry BCA/Lowry Assay Workflow cluster_alternative Alternative Assay Workflow start Protein Sample in Bis-Tris Buffer assay_choice Choose Protein Assay start->assay_choice bradford Bradford Assay assay_choice->bradford Bradford bca_lowry BCA or Lowry Assay assay_choice->bca_lowry BCA / Lowry alternative Alternative Assay (e.g., 660nm, Qubit) assay_choice->alternative Alternative bradford_check Check Bis-Tris Concentration bradford->bradford_check bradford_direct Direct Measurement (Low Bis-Tris) bradford_check->bradford_direct < 200 mM bradford_mitigate Use Buffer-Matched Standards (High Bis-Tris) bradford_check->bradford_mitigate >= 200 mM bca_lowry_mitigate Remove Bis-Tris (Dialysis/Precipitation) bca_lowry->bca_lowry_mitigate bca_lowry_measure Perform Assay bca_lowry_mitigate->bca_lowry_measure alternative_measure Direct Measurement alternative->alternative_measure

Caption: Decision workflow for protein quantification in the presence of Bis-Tris buffer.

mitigation_strategy cluster_problem Problem Identification cluster_root_cause Root Cause cluster_solutions Mitigation Strategies cluster_option1_details Details for Option 1 cluster_option2_details Details for Option 2 problem Inaccurate Results with BCA or Lowry Assay cause Bis-Tris Interference problem->cause solution1 Option 1: Switch to a Compatible Assay cause->solution1 solution2 Option 2: Remove Bis-Tris from Sample cause->solution2 assay1 Bradford Assay solution1->assay1 assay2 660 nm Assay solution1->assay2 assay3 Qubit Assay solution1->assay3 method1 Dialysis solution2->method1 method2 Protein Precipitation solution2->method2

Caption: Troubleshooting logic for Bis-Tris interference in protein assays.

References

Technical Support Center: Bis-Tris Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and troubleshooting of Bis-Tris stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Bis-Tris stock solutions?

A1: For optimal stability, Bis-Tris stock solutions can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1] Some sources also indicate that 1 M Bis-Tris buffer stock solutions can be stored at 4°C.

Q2: Can I store Bis-Tris stock solutions at room temperature?

A2: While some protocols suggest that Bis-Tris buffers have good stability and can be stored at room temperature, for long-term storage, refrigeration or freezing is recommended to prevent potential microbial growth and degradation over time.[2]

Q3: What is the optimal buffering range for Bis-Tris?

A3: Bis-Tris has a pKa of approximately 6.5 at 25°C, which makes it an effective buffer in the slightly acidic to neutral pH range of 5.8 to 7.2.

Troubleshooting Guide

Q1: My Bis-Tris solution appears cloudy or has visible precipitates after storage in the cold. What should I do?

A1: Cloudiness or precipitation upon cold storage can occur, especially with concentrated stock solutions. This is often due to the decreased solubility of the buffer at lower temperatures. Gently warm the solution to room temperature and mix thoroughly to redissolve the precipitate before use. If the precipitate does not dissolve, it may indicate contamination or degradation, and it is best to prepare a fresh solution.

Q2: I'm observing unexpected pH shifts in my experiments when using a previously stored Bis-Tris stock solution. What could be the cause?

A2: The pH of Bis-Tris buffers is known to be temperature-dependent. If you prepared the stock solution at room temperature and are using it in experiments conducted at a different temperature (e.g., in a cold room), a pH shift is expected. It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used. Another cause could be the absorption of atmospheric CO2 over time, which can lower the pH. Ensure the solution is stored in a tightly sealed container.

Q3: My protein gels (SDS-PAGE) are not resolving properly when I use my stored Bis-Tris buffer. What could be the issue?

A3: Poor resolution in Bis-Tris gels can stem from several factors related to the buffer. An incorrect pH of the buffer is a common culprit; microbial contamination can alter the pH over time.[3] Always verify the pH of your buffer before preparing your gels. Additionally, ensure that the concentration of the Bis-Tris stock solution is accurate, as errors in preparation can affect gel performance.[4] If the issue persists, preparing a fresh stock solution is recommended.

Q4: I noticed microbial growth in my Bis-Tris stock solution. Is it still usable?

A4: No, if you observe any signs of microbial growth, such as cloudiness or floating particles, the solution should be discarded immediately. Microbial contamination can significantly alter the buffer's pH and introduce contaminants that can interfere with your experiments. To prevent this, always prepare Bis-Tris solutions with high-purity water, sterilize them by autoclaving or filtration (using a 0.22 µm filter), and store them in sterile, tightly sealed containers.[1][5]

Quantitative Data Summary

Storage TemperatureRecommended Storage DurationKey Considerations
Room TemperatureShort-termProne to microbial growth over extended periods.
4°CUp to 6 monthsA common storage condition for many buffers.
-20°CUp to 1 yearMinimizes microbial growth and degradation.
-80°CUp to 2 yearsOptimal for long-term archival storage.

Experimental Protocol: Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • 1 L Volumetric flask

  • Sterile storage bottles

Procedure:

  • In a beaker, dissolve 209.24 g of Bis-Tris powder in approximately 800 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

  • Once the Bis-Tris is fully dissolved, place the beaker in a water bath to cool the solution to the intended experimental temperature.

  • Carefully add concentrated HCl dropwise to adjust the pH to 6.5 while continuously monitoring with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

  • Aliquot the sterile solution into smaller, sterile containers to minimize contamination from repeated use.

  • Label the containers clearly with the solution name, concentration, pH, and date of preparation.

  • Store the aliquots at the appropriate temperature as outlined in the table above.

Workflow for Long-Term Storage and Use of Bis-Tris Stock Solutions

BisTris_Workflow prep Prepare 1M Bis-Tris Stock Solution sterilize Sterilize (Autoclave or Filter) prep->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot storage Select Storage Temperature aliquot->storage rt Room Temp (Short-term) storage->rt < 1 week fridge 4°C (Up to 6 months) storage->fridge < 6 months freezer20 -20°C (Up to 1 year) storage->freezer20 < 1 year freezer80 -80°C (Up to 2 years) storage->freezer80 > 1 year use Use in Experiment rt->use fridge->use thaw Thaw at Room Temp (if frozen) freezer20->thaw freezer80->thaw check Check for Precipitate/ Contamination use->check Before use thaw->use proceed Proceed with Experiment check->proceed Solution is clear troubleshoot Troubleshoot Issue check->troubleshoot Issue observed troubleshoot->thaw Precipitate -> Warm discard Discard Solution troubleshoot->discard Contamination

Caption: Workflow for preparing, storing, and troubleshooting Bis-Tris stock solutions.

References

Improving the shelf life of Bis-Tris running buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the shelf life and performance of Bis-Tris running buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and typical shelf life of Bis-Tris running buffer?

A1: For optimal performance, it is recommended to store Bis-Tris running buffer at 4°C.[1] Commercially prepared 20x MES-SDS running buffer for Bis-Tris gels has a stated shelf life of 6 months when stored properly at 4°C.[1] For self-prepared buffers, sterile filtering and storage in a sealed, dark container at 4°C is recommended to prolong shelf life.

Q2: What are the signs of Bis-Tris running buffer degradation?

A2: Signs of buffer degradation can be both visual and performance-related. Visually, the buffer may appear cloudy or show signs of microbial growth. A significant shift in the buffer's pH outside the optimal range of 5.8-7.2 is also a key indicator.[2] Performance-related issues include poor band resolution, smeared bands, distorted protein migration (smiling or frowning), or a complete failure of the gel to run properly.[3][4][5]

Q3: Can I reuse Bis-Tris running buffer?

A3: While it may be possible to reuse the buffer for non-critical applications, it is generally not recommended, especially for the inner chamber (cathode).[6] During electrophoresis, the buffer composition and pH can change, which can negatively impact subsequent runs. For critical applications like Western blotting or when sharp, high-resolution bands are required, it is always best to use fresh running buffer for each experiment.

Q4: What is the role of antioxidants in Bis-Tris running buffer?

A4: Antioxidants are added to the running buffer, particularly in the upper (cathode) chamber, to maintain a reducing environment during electrophoresis. This is especially important for reduced protein samples, as it prevents the re-oxidation of sulfhydryl groups on proteins as they migrate through the gel. This helps to ensure sharp bands and accurate molecular weight estimation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during electrophoresis that may be related to the quality and stability of your Bis-Tris running buffer.

Problem Potential Cause(s) Related to Buffer Recommended Solution(s)
Poor Band Resolution/Smeared Bands - Degraded Buffer: The buffering capacity may be compromised due to age, improper storage, or contamination. - Incorrect pH: The buffer pH may have shifted outside the optimal range for Bis-Tris (5.8-7.2). - Microbial Contamination: Growth of microorganisms can alter buffer composition and pH.[8][9][10]- Prepare fresh Bis-Tris running buffer. - Verify the pH of the buffer before use. - Filter-sterilize the buffer and store it at 4°C to inhibit microbial growth.
Distorted Bands ("Smiling" or "Frowning") - Uneven Heat Distribution: While often related to high voltage, a degraded or improperly prepared buffer can contribute to uneven conductivity and heating.[4]- Use fresh, correctly prepared buffer to ensure uniform conductivity. - Reduce the running voltage.
No Protein Migration or Very Slow Migration - Incorrect Buffer Preparation: The buffer may be too dilute or prepared with incorrect component concentrations.[3] - Wrong Buffer Components: Ensure you are using the correct running buffer (e.g., MES or MOPS) for your Bis-Tris gel.- Remake the buffer, carefully checking all calculations and measurements. - Confirm the compatibility of your running buffer with your precast or hand-cast Bis-Tris gels.
Extra or Unexpected Bands - Protein Degradation: Although Bis-Tris gels operate at a neutral pH to minimize protein degradation, a contaminated or old buffer could contribute to sample instability.[11]- Use fresh, high-purity reagents to prepare your buffer. - Add a suitable antioxidant to the running buffer, especially for sensitive proteins.

Experimental Protocols

Protocol 1: Preparation of 1L of 20x Bis-Tris Running Buffer (MES)

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Tris Base

  • SDS (Sodium Dodecyl Sulfate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • High-purity water (Milli-Q or equivalent)

Procedure:

  • To approximately 800 mL of high-purity water, add the following reagents:

    • MES: 195.2 g

    • Tris Base: 121.1 g

    • SDS: 20.0 g

    • EDTA: 6.0 g

  • Stir until all components are completely dissolved.

  • Adjust the final volume to 1 L with high-purity water.

  • Do not adjust the pH.

  • Filter-sterilize the 20x stock solution through a 0.22 µm filter.

  • Store at 4°C. The buffer is stable for up to 6 months when stored properly.[12]

To prepare a 1x working solution, dilute 50 mL of the 20x stock in 950 mL of high-purity water.

Protocol 2: Extending Shelf Life with Antioxidants (Sodium Bisulfite)

Objective: To maintain a reducing environment during electrophoresis to prevent protein re-oxidation.

Materials:

  • 1x Bis-Tris running buffer (prepared from a 20x stock)

  • Sodium Bisulfite (NaHSO₃)

  • 1M Sodium Bisulfite stock solution (prepare fresh or store in small aliquots at -20°C)

Procedure:

  • Prepare the required volume of 1x Bis-Tris running buffer for your electrophoresis experiment.

  • Just before running the gel, add the 1M sodium bisulfite stock solution to the 1x running buffer to a final concentration of 5 mM.[13] For example, add 5 mL of 1M sodium bisulfite to 995 mL of 1x running buffer.

  • Use this antioxidant-containing buffer in the upper (cathode) chamber of the electrophoresis apparatus. It is not necessary to add it to the lower (anode) chamber.

  • Run the gel immediately after adding the antioxidant.

Visualizations

Logical Workflow for Troubleshooting Buffer-Related Electrophoresis Issues

G start Electrophoresis Problem Observed check_buffer_age Is the running buffer older than 1 month? start->check_buffer_age check_visual Does the buffer appear cloudy or have precipitates? check_buffer_age->check_visual No prepare_fresh Prepare fresh running buffer check_buffer_age->prepare_fresh Yes check_ph Is the buffer pH within the 5.8-7.2 range? check_visual->check_ph No check_visual->prepare_fresh Yes check_ph->prepare_fresh No troubleshoot_other Problem likely not buffer-related. Troubleshoot other parameters (gel, sample, hardware). check_ph->troubleshoot_other Yes add_antioxidant Consider adding an antioxidant (e.g., 5mM Sodium Bisulfite) to fresh buffer prepare_fresh->add_antioxidant end Problem Resolved add_antioxidant->end troubleshoot_other->end

Caption: A troubleshooting flowchart for identifying and resolving electrophoresis issues potentially caused by Bis-Tris running buffer degradation.

Chemical Degradation Pathway of Bis-Tris (Hypothesized)

G bis_tris Bis-Tris oxidation Oxidation bis_tris->oxidation reactive_oxygen Reactive Oxygen Species (e.g., hydroxyl radicals) reactive_oxygen->oxidation degradation_products Degradation Products (e.g., aldehydes, smaller amines) oxidation->degradation_products ph_shift pH Shift degradation_products->ph_shift loss_of_buffering Loss of Buffering Capacity degradation_products->loss_of_buffering

Caption: A simplified diagram illustrating the hypothesized oxidative degradation pathway of Bis-Tris buffer, leading to a loss of function.

References

Validation & Comparative

Navigating the Nuances of RNA Analysis: A Comparative Guide to Bis-Tris and MOPS Buffers for Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of RNA during analysis is paramount. The choice of buffer in denaturing agarose gel electrophoresis is a critical factor that can significantly impact the resolution, accuracy, and overall success of experiments such as Northern blotting. This guide provides an in-depth comparison of two commonly used biological buffers, MOPS and Bis-Tris, for RNA gel electrophoresis, supported by experimental protocols and data.

The gold standard for denaturing RNA agarose gel electrophoresis has traditionally been MOPS (3-(N-morpholino)propanesulfonic acid) buffer due to its well-documented reliability in preserving RNA integrity. However, the exploration of alternative buffers like Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) warrants a detailed comparison to understand their respective advantages and limitations in this critical application.

Chemical and Physical Properties: A Head-to-Head Comparison

The efficacy of a buffer is rooted in its chemical properties, primarily its pKa, which dictates its buffering range. A buffer is most effective at a pH close to its pKa. For RNA analysis, maintaining a slightly acidic to neutral pH is crucial to prevent hydrolysis, which is more likely to occur under alkaline conditions.

PropertyMOPS (3-(N-morpholino)propanesulfonic acid)Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane)
pKa (at 25°C) 7.206.46
Effective Buffering Range 6.5 - 7.95.8 - 7.2
Molecular Weight 209.26 g/mol 209.24 g/mol
UV Absorbance LowLow
Metal Ion Interaction Does not chelate metal ionsForms complexes with some metal ions

Performance in RNA Gel Electrophoresis

MOPS: The Established Standard

MOPS buffer is widely recognized for its superior performance in denaturing RNA agarose gel electrophoresis for several reasons:

  • Optimal pH Maintenance: With a pKa of 7.2, MOPS effectively maintains a pH around 7.0 in formaldehyde-containing gels, which is ideal for preserving RNA stability.

  • RNA Integrity: The stable, near-neutral pH provided by MOPS minimizes the risk of RNA degradation during electrophoresis, resulting in sharper bands and more accurate analysis.

  • Compatibility with Formaldehyde: MOPS is fully compatible with formaldehyde, the most common denaturing agent used to disrupt RNA secondary structures.

  • Good Resolution: By maintaining a consistent pH and low ionic strength, MOPS buffer contributes to excellent resolution of a wide range of RNA sizes.

Bis-Tris: An Alternative with Potential

While extensively used in protein electrophoresis (SDS-PAGE), the application of Bis-Tris as the primary buffer for RNA formaldehyde gel electrophoresis is not as well-documented. However, based on its chemical properties, we can infer its potential advantages and disadvantages:

  • Slightly Acidic Buffering Range: With a pKa of 6.46, Bis-Tris provides strong buffering in the slightly acidic to neutral range (pH 5.8-7.2). This could be beneficial for maintaining RNA integrity.

  • Gel Stability: Bis-Tris based gels, particularly in the context of polyacrylamide gels, are known for their stability and longer shelf life due to their lower operating pH. This characteristic could potentially translate to agarose gels for RNA analysis.

  • Lack of Established Protocols: A significant drawback is the absence of standardized and widely validated protocols for using Bis-Tris in denaturing RNA agarose gels. Researchers would need to undertake optimization experiments to determine the ideal running conditions.

Experimental Protocols

Standard Protocol for Denaturing Formaldehyde-Agarose Gel Electrophoresis with MOPS Buffer

This protocol is a widely accepted method for analyzing RNA integrity and for use in applications like Northern blotting.

Materials:

  • Agarose

  • 10X MOPS buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde

  • DEPC-treated water

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (in a fume hood):

    • For a 1.2% gel, dissolve 1.2 g of agarose in 87 ml of DEPC-treated water by heating.

    • Cool the agarose solution to about 60°C.

    • Add 10 ml of 10X MOPS buffer and 13 ml of 37% formaldehyde.

    • Mix gently and pour the gel into a casting tray with the appropriate comb. Allow the gel to solidify for at least 30 minutes.

  • Sample Preparation:

    • To your RNA sample (up to 20 µg), add 3 volumes of RNA loading buffer.

    • Incubate the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-6 V/cm) to avoid overheating the gel.

  • Visualization:

    • After electrophoresis, stain the gel with ethidium bromide (0.5 µg/ml) or another suitable RNA stain.

    • Destain the gel in water to reduce background fluorescence.

    • Visualize the RNA bands under UV illumination. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), with the 28S band being approximately twice as intense as the 18S band.

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between the two buffers, the following diagrams are provided.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Gel_Prep Gel Preparation (Agarose, MOPS, Formaldehyde) Loading Load Samples into Gel Gel_Prep->Loading Sample_Prep RNA Sample Preparation (RNA + Loading Buffer) Denaturation Denaturation (65°C for 15 min) Sample_Prep->Denaturation Denaturation->Loading Electrophoresis Run Gel (1X MOPS Buffer) Loading->Electrophoresis Staining Stain Gel (e.g., Ethidium Bromide) Electrophoresis->Staining Visualization Visualize under UV (Check RNA Integrity) Staining->Visualization Buffer_Comparison cluster_properties Key Properties cluster_application Primary Application in Electrophoresis MOPS MOPS Buffer pKa_MOPS pKa: 7.20 MOPS->pKa_MOPS Range_MOPS Buffering Range: 6.5 - 7.9 MOPS->Range_MOPS App_MOPS RNA Denaturing Gels (Well-established) MOPS->App_MOPS BisTris Bis-Tris Buffer pKa_this compound pKa: 6.46 This compound->pKa_this compound Range_this compound Buffering Range: 5.8 - 7.2 This compound->Range_this compound App_this compound Protein Denaturing Gels (SDS-PAGE) (Limited data for RNA) This compound->App_this compound

A Comparative Guide: Bis-Tris vs. Tris-HCl Buffer for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer system is a critical determinant of protein stability in research, biopharmaceutical development, and diagnostic applications. A suboptimal buffer can lead to protein denaturation, aggregation, and loss of function, thereby compromising experimental outcomes and the efficacy of therapeutic products. This guide provides an objective comparison of two commonly used amine-based buffers, Bis-Tris and Tris-HCl, with a focus on their impact on protein stability, supported by experimental data and detailed protocols.

Executive Summary

Bis-Tris and Tris-HCl are both widely utilized for their buffering capacity in biological systems. However, their distinct chemical properties, particularly their buffering ranges, result in significant differences in their ability to maintain protein stability.

  • Bis-Tris , with a pKa of approximately 6.5, offers a stable near-neutral to slightly acidic pH environment (pH 5.8-7.2).[1][2] This is advantageous for minimizing protein modifications such as deamidation and hydrolysis, which are more prone to occur at alkaline pH.[3][4]

  • Tris-HCl , with a pKa of around 8.1, is effective in the neutral to alkaline pH range (pH 7.2-9.0).[1] While versatile, its higher pH can be detrimental to the stability of certain proteins. Furthermore, the pH of Tris buffers is notably sensitive to temperature fluctuations, which can lead to protein denaturation.[3]

This guide will delve into the experimental evidence that underscores the superior performance of Bis-Tris in maintaining protein integrity for many applications.

Data Presentation: A Comparative Analysis

While direct side-by-side quantitative data for the same protein under identical conditions in both buffers is not always readily available in the literature, the consistent qualitative evidence suggests that Bis-Tris provides a more stable environment for many proteins. The following table illustrates the expected differences in protein stability metrics based on the known properties of the two buffers.

Table 1: Illustrative Comparison of Protein Stability in Bis-Tris and Tris-HCl Buffers

ParameterBis-Tris Buffer (pH 6.5)Tris-HCl Buffer (pH 8.0)Rationale for Expected Outcome
Thermal Denaturation Midpoint (Tm) Higher TmLower TmThe near-neutral pH of Bis-Tris minimizes pH-induced unfolding and chemical modifications that can destabilize the protein structure, leading to a higher melting temperature.
Aggregation Onset Temperature (Tagg) Higher TaggLower TaggBy preserving the native protein conformation, Bis-Tris can delay the onset of thermally induced aggregation.
Rate of Aggregation SlowerFasterThe alkaline pH of Tris-HCl can promote deamidation and other modifications that expose hydrophobic regions, increasing the propensity for aggregation.
Long-Term Stability (e.g., % Monomer after 4 weeks at 4°C) Higher % MonomerLower % MonomerThe reduced rate of chemical degradation in Bis-Tris contributes to better long-term stability and less formation of aggregates and fragments over time.

Key Experimental Evidence and Considerations

Numerous studies and technical documents highlight the advantages of Bis-Tris for applications where protein integrity is paramount. For instance, in SDS-PAGE, the use of Bis-Tris gels at a near-neutral pH leads to sharper bands and improved resolution, which is attributed to enhanced protein stability during electrophoresis compared to the traditional Tris-glycine systems that operate at a more alkaline pH.[3][4]

The choice of buffer can also significantly impact the outcome of protein purification. Bis-Tris is often a suitable choice for cation-exchange chromatography for proteins with isoelectric points in the neutral to alkaline range, while Tris is more commonly used for anion-exchange chromatography.[3]

Experimental Protocols

To empirically determine the optimal buffer for a specific protein, the following experimental protocols are recommended.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This high-throughput technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. An increase in Tm indicates greater protein stability.

Workflow for Thermal Shift Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Protein Solution D Mix Protein, Dye, and Buffer A->D B SYPRO Orange Dye B->D C Buffer (Bis-Tris or Tris-HCl) C->D E Aliquot into 96-well PCR plate D->E F Seal Plate and Centrifuge E->F G Run in Real-Time PCR Instrument (Temperature Ramp) F->G H Monitor Fluorescence G->H I Generate Melt Curve H->I J Calculate Tm I->J

Caption: Workflow for a Thermal Shift Assay to determine protein melting temperature (Tm).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified protein in a minimal buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare 50 mM stock solutions of Bis-Tris (pH 6.5) and Tris-HCl (pH 7.5 and 8.5).

    • Dilute a 5000x SYPRO Orange stock solution to a 50x working solution with deionized water.

  • Assay Plate Setup (96-well format):

    • In each well, combine the protein solution, the respective buffer (Bis-Tris or Tris-HCl), and SYPRO Orange dye. A typical final concentration would be 2-5 µM protein and 5x SYPRO Orange.

    • Ensure each buffer condition is tested in triplicate. Include a no-protein control for each buffer.

  • Instrumentation and Data Collection:

    • Seal the 96-well plate with an optical seal and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to incrementally increase the temperature from 25°C to 95°C, holding at each temperature increment for a set time (e.g., 30 seconds) while measuring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • The midpoint of the sigmoidal transition in the melt curve corresponds to the protein's melting temperature (Tm).

    • Compare the Tm values obtained in the Bis-Tris and Tris-HCl buffers.

Protein Aggregation Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of protein aggregates.

Workflow for DLS-based Aggregation Analysis

G cluster_prep Sample Preparation cluster_assay DLS Measurement cluster_analysis Data Analysis A Protein in Buffer (Bis-Tris or Tris-HCl) B Filter Sample (0.22 µm) A->B C Load Sample into Cuvette B->C D Equilibrate at Desired Temperature C->D E Perform DLS Measurement D->E F Analyze Autocorrelation Function E->F G Determine Particle Size Distribution F->G H Quantify % Aggregates G->H

Caption: Workflow for analyzing protein aggregation using Dynamic Light Scattering (DLS).

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein at a suitable concentration (e.g., 1 mg/mL) in both 50 mM Bis-Tris (pH 6.5) and 50 mM Tris-HCl (pH 7.5 and 8.5).

    • Filter the samples through a 0.22 µm syringe filter to remove any pre-existing large aggregates and dust.

  • DLS Measurement:

    • Transfer the filtered sample into a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity.

  • Data Analysis:

    • The instrument's software will analyze the autocorrelation function to determine the size distribution of particles in the sample.

    • The results will show the percentage of monomer, dimer, and higher-order aggregates.

    • To assess long-term stability, repeat the DLS measurements at various time points (e.g., 0, 1, 2, and 4 weeks) for samples stored at a specific temperature (e.g., 4°C or 25°C).

    • Compare the rate of aggregate formation in the different buffer systems.

Conclusion and Recommendations

The available evidence strongly suggests that for many proteins, particularly those sensitive to alkaline conditions, Bis-Tris buffer offers a more favorable environment for maintaining stability compared to Tris-HCl . Its near-neutral pH range minimizes the risk of chemical modifications that can lead to denaturation and aggregation.

For researchers and drug development professionals, the selection of a buffer should be guided by empirical data. It is highly recommended to perform a buffer screening study, such as the thermal shift assay and DLS analysis described in this guide, to identify the optimal buffer system for each specific protein of interest. This data-driven approach will contribute to more robust and reproducible experimental results and the development of more stable and effective protein-based therapeutics.

References

A Head-to-Head Battle of the Buffers: Bis-Tris vs. HEPES in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining precise and stable physiological pH is paramount to the success and reproducibility of cell-based assays and manufacturing processes. The choice of buffering agent can have profound effects on cell health, metabolism, and even the outcome of an experiment. This guide provides an objective comparison of two widely used biological buffers, Bis-Tris and HEPES, to aid in the selection of the optimal buffer for your specific cell culture needs.

This comparison delves into the physicochemical properties, performance in cell culture, and potential interferences of Bis-Tris and HEPES, supported by available data and detailed experimental protocols for their evaluation.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the chemical properties of each buffer is crucial for selecting the appropriate candidate for a given application. The following table summarizes the key characteristics of Bis-Tris and HEPES.

PropertyBis-TrisHEPES
pKa at 25°C 6.46[1]~7.5[2]
Effective pH Range 5.8 – 7.2[1]6.8 – 8.2[2]
ΔpKa/°C -0.016-0.014
Molecular Weight 209.24 g/mol 238.3 g/mol [3]
Metal Ion Binding Forms strong complexes with Pb²⁺ and Cu²⁺[1]Negligible[2][3]
Cell Membrane Permeability Generally considered impermeableImpermeable[4]
Autoclavable NoNo
Light Sensitivity Not reported as a significant issueCan generate hydrogen peroxide upon light exposure[3][5]

Performance in Cell Culture: A Comparative Analysis

While direct head-to-head comparative studies in cell culture are limited, an analysis of their individual properties and reported effects provides valuable insights into their respective performance.

HEPES is a zwitterionic buffer that is widely used in cell culture to maintain physiological pH, particularly for experiments conducted outside of a CO₂ incubator.[4][6] Its pKa is well-suited for maintaining a stable pH in the range of 7.2 to 7.4, which is optimal for most mammalian cell lines.[5][6]

Bis-Tris , while also a biological buffer, is more commonly employed in protein and nucleic acid electrophoresis and chromatography due to its slightly acidic to neutral buffering range.[7] However, it is also used in some cell culture applications.

The following table summarizes the known effects and considerations for each buffer in cell culture.

FeatureBis-TrisHEPES
Optimal Concentration Not well-defined for cell culture, but likely in the 10-20 mM range based on general buffer usage.10 – 25 mM[4][5]
Cytotoxicity Data on cytotoxicity in cell culture is limited.Can be cytotoxic at concentrations >40-50 mM.[5]
Effect on Cell Growth Limited direct data available.Generally supports robust cell growth within the optimal concentration range.[8]
Effect on Protein Expression May be beneficial for maintaining protein stability at a slightly acidic pH.[9]Widely used in protein expression systems, including HEK293 and CHO cells.[10]
Interference with Assays Incompatible with the Bicinchoninic Acid (BCA) protein assay.[1] Interacts with some proteins, affecting their dynamics.[1]Can interfere with the Lowry protein assay.
Impact on Signaling Pathways Can chelate divalent cations, which may impact signaling pathways dependent on these ions.Has been shown to affect lysosomal and autophagic pathways. May also influence ion transport and membrane potential.

Experimental Protocols: Evaluating Buffer Performance

To determine the most suitable buffer for a specific cell line and application, it is recommended to perform a direct comparison. Below are detailed protocols for key experiments to evaluate the effects of Bis-Tris and HEPES on cell culture performance.

Protocol 1: Assessment of Buffer Cytotoxicity and Impact on Cell Proliferation

This protocol outlines a method to compare the effects of Bis-Tris and HEPES on cell viability and proliferation using a colorimetric assay such as the MTT or XTT assay.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO, HeLa)

  • Complete cell culture medium

  • Sterile 1 M stock solutions of Bis-Tris and HEPES, pH adjusted to 7.4

  • 96-well cell culture plates

  • MTT or XTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Buffer Treatment: Prepare culture media supplemented with various concentrations of Bis-Tris and HEPES (e.g., 10 mM, 20 mM, 40 mM, 80 mM). Include a no-buffer control.

  • Incubation: After 24 hours, carefully remove the existing medium and replace it with 100 µL of the respective buffer-containing media. Incubate the plate for 24, 48, and 72 hours.

  • Viability/Proliferation Assay: At each time point, perform the MTT or XTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.

Protocol 2: Evaluation of Buffer Impact on Protein Expression

This protocol is designed to assess the influence of Bis-Tris and HEPES on the expression of a recombinant protein.

Materials:

  • Mammalian cell line engineered to express a reporter protein (e.g., GFP, luciferase)

  • Complete cell culture medium

  • Sterile 1 M stock solutions of Bis-Tris and HEPES, pH adjusted to 7.4

  • 6-well cell culture plates

  • Appropriate lysis buffer

  • Method for protein quantification (e.g., Bradford assay, ensuring no interference from the buffer)

  • Method for detecting the reporter protein (e.g., fluorescence microscopy/plate reader for GFP, luminometer for luciferase)

Procedure:

  • Cell Seeding: Seed cells into a 6-well plate at a density that will allow for growth over the course of the experiment without reaching confluency.

  • Buffer Treatment: Prepare culture media supplemented with the desired concentration of Bis-Tris or HEPES (e.g., 20 mM). Include a no-buffer control.

  • Transfection (if applicable): If performing transient expression, transfect the cells with the plasmid encoding the reporter protein according to a standard protocol.

  • Incubation: Culture the cells in the buffer-containing media for the desired expression period (e.g., 48-72 hours).

  • Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer.

  • Analysis:

    • Quantify the total protein concentration in each lysate.

    • Measure the reporter protein signal (e.g., fluorescence or luminescence).

    • Normalize the reporter signal to the total protein concentration to determine the specific productivity.

  • Data Analysis: Compare the specific productivity of the reporter protein in cells cultured with Bis-Tris, HEPES, and the no-buffer control.

Visualizing the Decision Process and Potential Cellular Effects

Diagrams can aid in understanding complex workflows and biological pathways. The following visualizations, created using the DOT language, illustrate a logical workflow for buffer selection and a simplified signaling pathway that could be influenced by the choice of buffering agent.

BufferSelectionWorkflow start Define Experimental Requirements ph_range Required pH Range? start->ph_range temp_sensitivity Temperature Sensitivity of pKa a Concern? ph_range->temp_sensitivity metal_interaction Potential for Metal Ion Interaction? temp_sensitivity->metal_interaction assay_interference Potential for Assay Interference? metal_interaction->assay_interference cell_based Cell-based Assay? assay_interference->cell_based decision Select Optimal Buffer cell_based->decision

Caption: Experimental workflow for selecting an appropriate buffering agent.

SignalingPathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth buffer Buffering Agent (e.g., HEPES) lysosome Lysosomal Function buffer->lysosome May Affect lysosome->mtor Regulates

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential influence of HEPES.

Conclusion and Recommendations

The choice between Bis-Tris and HEPES for cell culture applications is highly dependent on the specific requirements of the experiment.

HEPES is generally the more versatile and widely accepted choice for mammalian cell culture due to its pKa being closer to physiological pH and its extensive track record of supporting robust cell growth.[6] It is particularly advantageous for experiments requiring prolonged handling of cells outside a CO₂ incubator.[4] However, researchers must be mindful of its potential for cytotoxicity at higher concentrations and its light-induced generation of reactive oxygen species.[5]

Bis-Tris may be a suitable alternative in specific contexts, such as when a slightly more acidic pH is desired or when studying proteins that are more stable under these conditions. Its strong metal-chelating properties could be either beneficial or detrimental, depending on the experimental system.[1] A significant drawback is its incompatibility with the commonly used BCA protein assay.[1]

Ultimately, for critical applications, empirical testing of both buffers with the specific cell line and experimental conditions is the most reliable approach to determine the optimal choice. The provided protocols offer a framework for conducting such a comparative evaluation to ensure the integrity and reproducibility of your research and development efforts.

References

The Critical Choice: A Comparative Analysis of Metal Ion Binding by Bis-Tris and Other Common Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a seemingly simple reagent like a buffer can have profound implications for experimental outcomes. This is particularly true in systems where metal ions play a crucial role. This guide provides a comparative analysis of the metal ion binding properties of Bis-Tris and other widely used biological buffers, supported by experimental data and detailed methodologies.

The interaction between buffer components and metal ions is a critical consideration in experimental design. Buffers are not always inert spectators; many can act as chelating agents, sequestering metal ions and thereby altering their effective concentration in solution. This can lead to significant artifacts, particularly in studies of metalloenzymes, metal-dependent protein-ligand interactions, and cellular signaling pathways involving metal ions.

Bis-Tris [bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane] is a popular buffer in biochemistry and molecular biology, valued for its pKa of 6.5, which is suitable for many biological experiments. However, its structure, containing a tertiary amine and multiple hydroxyl groups, gives it the potential to coordinate with metal ions. This guide will compare the metal binding affinities of Bis-Tris with other common buffers such as Tris, HEPES, MOPS, and PIPES, providing researchers with the necessary data to make informed decisions for their specific applications.

Comparative Analysis of Metal Ion Binding

The stability of a complex between a metal ion (M) and a buffer (L) is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a stronger interaction and more significant chelation. The following table summarizes the log K values for the formation of 1:1 complexes between various divalent metal ions and different buffers. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.

BufferMetal Ionlog K
Bis-Tris Ca²⁺2.25[1][2]
Mg²⁺0.34[1][2]
Sr²⁺1.44[1]
Ba²⁺0.85[1]
Mn²⁺0.70[1][2]
Cu²⁺5.27[1][2]
Zn²⁺2.38[1][2]
Tris Mg²⁺0.9[2]
Ca²⁺0.8[2]
Mn²⁺1.6[2]
Co²⁺2.1[2]
Ni²⁺2.6[2]
Cu²⁺3.9 (apparent affinity varies)[3]
Zn²⁺2.5[2]
HEPES Cu²⁺Weak interaction
Pb²⁺Mild interaction
Zn²⁺Weak interaction
Cd²⁺Weak interaction
Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺No significant binding[4]
MOPS Cu²⁺Mild interaction
Pb²⁺Mild interaction
Zn²⁺Weak interaction
Cd²⁺Weak interaction
Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺No significant binding[4]
PIPES Very low metal-binding constants[5]

Note: The data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison of absolute values should be made with caution. The general trend of binding affinity is, however, informative.

The Impact of Buffer Choice on Experimental Systems

The chelation of metal ions by buffers can have significant consequences for experimental results. For instance, in enzymatic assays where a metal ion acts as a cofactor, a chelating buffer can reduce the enzyme's activity by lowering the concentration of available metal ions.

A notable example is the case of the Mn²⁺-dependent dioxygenase, BLC23O. Studies have shown that the choice of buffer significantly impacts its kinetic parameters. In Tris-HCl, which has a known affinity for Mn²⁺, the enzyme exhibits a sharp drop in activity at pH 7.8. This is attributed to the deprotonated amino group of Tris chelating the Mn²⁺ ion, effectively removing it from the enzyme's active site. In contrast, HEPES, which has a much lower affinity for Mn²⁺, does not show this inhibitory effect.

This relationship can be visualized as follows:

Buffer_Metal_Interaction cluster_experiment Experimental System Enzyme Metalloenzyme (e.g., BLC23O) Product Product Enzyme->Product Catalysis Metal Metal Ion Cofactor (e.g., Mn²⁺) Metal->Enzyme Activation Substrate Substrate Substrate->Enzyme Binding BisTris Bis-Tris / Tris (Chelating Buffer) This compound->Metal Chelation (Reduces available metal) HEPES HEPES / PIPES (Non-chelating Buffer) HEPES->Metal No significant chelation (Metal remains available)

Impact of buffer choice on a metal-dependent enzyme assay.

Experimental Protocols

The determination of metal ion-buffer stability constants is crucial for understanding and predicting their interactions. Two common methods employed for this purpose are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method is based on measuring the change in hydrogen ion concentration (pH) in a solution containing a metal ion and a buffer (ligand) upon titration with a strong base. The competition between the metal ion and protons for the buffer allows for the calculation of the stability constant.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Titration vessel

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Buffer solution of known concentration

  • Metal salt solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Buffer: In the titration vessel, add a known volume of the buffer solution and the inert salt solution. Titrate with the standardized strong base, recording the pH after each addition. This allows for the determination of the buffer's pKa.

  • Titration of the Metal-Buffer Complex: In the titration vessel, add known volumes of the buffer solution, the metal salt solution, and the inert salt solution. Titrate with the standardized strong base, recording the pH after each addition.

  • Data Analysis: The titration data from both experiments are used to calculate the formation function (n̄), which is the average number of buffer molecules bound per metal ion. The stability constants are then determined by solving a series of equations that relate n̄ to the free ligand concentration and the stability constants. The Calvin-Bjerrum method is a commonly used approach for this analysis.

Spectrophotometry

This method is suitable when the formation of a metal-buffer complex results in a change in the solution's absorbance spectrum. By measuring the absorbance at a specific wavelength for solutions with varying concentrations of the metal and buffer, the stoichiometry and stability constant of the complex can be determined.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

  • Buffer solution

  • Metal salt solution

Procedure:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-buffer complex that is distinct from the absorbance of the free metal ion and the buffer.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and buffer is constant, but their mole fractions are varied (e.g., from 0 to 1).

    • Measure the absorbance of each solution at the selected λ_max.

    • Plot the absorbance versus the mole fraction of the buffer. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the buffer.

    • Measure the absorbance of each solution at λ_max.

    • Plot the absorbance versus the molar ratio of buffer to metal. The point at which the absorbance plateaus indicates the stoichiometry of the complex.

  • Data Analysis: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.

Conclusion

The choice of buffer is a critical parameter in experimental design, especially in systems containing metal ions. Bis-Tris and Tris, while effective pH buffers, exhibit significant metal-binding properties, particularly for transition metals like Cu²⁺ and Zn²⁺. This can lead to unintended consequences in experimental systems where these metal ions are important for biological activity. In contrast, buffers like HEPES, MOPS, and PIPES generally show much weaker interactions with metal ions and are often a more suitable choice for studies involving metalloproteins or metal-dependent cellular processes.

Researchers are strongly encouraged to consult the available data on metal-buffer interactions and, when necessary, determine the stability constants under their specific experimental conditions to ensure the validity and reproducibility of their results. The experimental protocols outlined in this guide provide a starting point for such investigations. By carefully considering the potential for metal ion chelation by buffers, scientists can avoid experimental artifacts and gain a more accurate understanding of the biological systems they are studying.

References

Navigating the Buffer Maze: A Guide to Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a buffer system is a critical, yet often underestimated, parameter that can significantly influence experimental outcomes.[1][2] While the primary role of a buffer is to maintain a stable pH, its components can interact with biological molecules, affecting protein stability, enzyme activity, and cell viability.[1][3] Cross-validation of results using different buffer systems is paramount to ensure that experimental findings are robust and not an artifact of a specific chemical environment.[2] This guide provides a comparative analysis of common biological buffers, supported by experimental data and detailed protocols, to aid in this critical validation process.

Data Presentation: Impact of Buffer Selection on Experimental Outcomes

The choice of buffer can have a profound effect on various biological assays. The following tables summarize quantitative data from comparative studies, illustrating the impact of different buffer systems on enzyme kinetics and protein stability.

Table 1: Enzyme Kinetics Comparison

The catalytic activity of enzymes is highly sensitive to the surrounding buffer environment. A study comparing a dinuclear copper enzyme's activity in different buffers demonstrated a significant variation in reaction rates.

Buffer System (50 mM, pH 7.5)EnzymeSubstrateInitial Reaction Rate (µM/min)
Phosphate Dinuclear Copper Enzyme3-azido-7-hydroxycoumarin0.65
MOPS Dinuclear Copper Enzyme3-azido-7-hydroxycoumarin19.8
Data adapted from a study on CuAAC activity, highlighting a more than 30-fold difference in reaction rates between Phosphate and MOPS buffers.[4]
Table 2: Protein Thermal Stability Comparison

Protein stability, often assessed by its melting temperature (Tm), is a critical parameter in biopharmaceutical development and can be significantly influenced by the buffer composition.[4]

Buffer System (50 mM)ProteinMelting Temperature (Tm) in °C
Tris (pH 8.0) TRIM72 FL50.7
HEPES (pH 8.0) TRIM72 FL51.5
Phosphate (pH 8.0) TRIM72 FL52.5
Data illustrates the variation in the thermal stability of the TRIM72 protein in different buffer systems.[4]

Experimental Protocols

Reproducing and validating findings requires detailed methodologies. The following are generalized protocols for the key experiments cited in the comparison tables.

Protocol 1: Enzyme Kinetic Assay

Objective: To determine and compare the kinetic parameters (e.g., initial reaction velocity) of an enzyme in two or more different buffer systems.[4]

Materials:

  • Purified enzyme of interest.

  • Enzyme substrate.

  • A series of at least two different biological buffers (e.g., Phosphate, MOPS) at the same concentration and pH.[4]

  • Microplate reader or spectrophotometer.

  • 96-well plates.

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each buffer to be tested. Adjust the pH of each stock solution to the desired experimental pH at the experimental temperature. From these stocks, prepare working buffer solutions at the final desired concentration (e.g., 50 mM).[4]

  • Substrate Preparation: Prepare a stock solution of the substrate. Dilute the substrate to various concentrations in each of the prepared working buffer solutions.[4]

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable, non-interfering buffer.

  • Reaction Initiation: In a 96-well plate, add the enzyme to the wells containing the substrate dilutions in their respective buffers to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration in each buffer. Compare the velocities obtained in the different buffer systems.[4]

Protocol 2: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To determine and compare the melting temperature (Tm) of a protein in different buffer systems as a measure of its thermal stability.[4]

Materials:

  • Purified protein of interest.

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • A series of at least two different biological buffers (e.g., Tris, HEPES, Phosphate) at the same concentration and pH.[4]

  • Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramps.

Procedure:

  • Buffer Preparation: Prepare working solutions of each buffer to be tested at the desired concentration and pH.

  • Reaction Mixture: In PCR tubes or plates, prepare a reaction mixture for each buffer condition containing the purified protein and the fluorescent dye diluted in the respective buffer.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve. Compare the Tm values obtained for the protein in each buffer system.

Visualization of Workflows and Concepts

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize key workflows and concepts related to buffer system cross-validation.

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_buffers 2. Buffer Systems cluster_measurement 3. Analytical Measurement cluster_analysis 4. Data Analysis & Comparison Sample Biological Sample BufferA Buffer System A (e.g., Phosphate) BufferB Buffer System B (e.g., Tris) BufferC Buffer System C (e.g., HEPES) Assay Perform Assay (e.g., Enzyme Kinetics) BufferA->Assay BufferB->Assay BufferC->Assay Analysis Analyze Results Assay->Analysis Comparison Compare Outcomes Analysis->Comparison Conclusion Draw Conclusion on Buffer Independence Comparison->Conclusion BufferInfluenceDiagram cluster_choice Initial Choice cluster_properties Physicochemical Properties cluster_impact Experimental Impact cluster_outcome Final Outcome BufferChoice Buffer Choice (Tris, PBS, HEPES, etc.) pKa pKa / pH BufferChoice->pKa IonicStrength Ionic Strength BufferChoice->IonicStrength TempDependence Temp. Dependence (ΔpKa/°C) BufferChoice->TempDependence Interactions Specific Ion Interactions BufferChoice->Interactions EnzymeActivity Enzyme Activity pKa->EnzymeActivity ProteinStability Protein Stability (Tm) pKa->ProteinStability CellViability Cell Viability pKa->CellViability BindingKinetics Binding Kinetics pKa->BindingKinetics IonicStrength->EnzymeActivity IonicStrength->ProteinStability IonicStrength->CellViability IonicStrength->BindingKinetics TempDependence->EnzymeActivity TempDependence->ProteinStability TempDependence->CellViability TempDependence->BindingKinetics Interactions->EnzymeActivity Interactions->ProteinStability Interactions->CellViability Interactions->BindingKinetics Result Observed Experimental Result EnzymeActivity->Result ProteinStability->Result CellViability->Result BindingKinetics->Result

References

Bis-Tris Buffer and Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable buffer is a critical determinant for the accuracy and reproducibility of enzyme kinetic assays. While Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) is a versatile and widely utilized buffer in many biochemical and molecular biology applications, particularly for electrophoresis, its impact on enzyme kinetics is not as extensively documented as that of other common buffers like Tris and HEPES. This guide provides a comprehensive comparison of Bis-Tris with alternative buffers, supported by available experimental data and detailed methodologies, to facilitate an informed choice for your enzyme kinetic studies.

Bis-Tris Buffer: Properties and Potential Interactions

Bis-Tris is a structural analogue of Tris buffer, possessing a tertiary amine and a pKa of approximately 6.5 at 25°C. This makes it an effective buffering agent in the slightly acidic to neutral pH range of 5.8 to 7.2.[1][2] Its chemical structure, however, also dictates its potential interactions within an enzyme assay.

A key characteristic of Bis-Tris is its known ability to chelate divalent metal ions, particularly Cu²⁺ and Pb²⁺.[2][3] This property is of paramount importance when studying metalloenzymes, as the buffer can sequester the essential metal cofactor, leading to a significant reduction in or complete loss of enzymatic activity. Therefore, caution is strongly advised when using Bis-Tris in assays with enzymes that are dependent on such metal ions.

Comparative Analysis of Buffer Systems on Enzyme Kinetic Parameters

Direct comparative studies detailing the effect of Bis-Tris on the kinetic parameters of a wide range of enzymes are limited. However, extensive research on the impact of other buffers, such as Tris and HEPES, provides valuable insights into the potential effects that Bis-Tris may have, particularly for metalloenzymes.

A study on the Mn²⁺-dependent dioxygenase BLC23O and the Fe³⁺-dependent Ro1,2-CTD demonstrated that the choice of buffer (HEPES, Tris-HCl, and sodium phosphate) significantly altered the Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ).[4] For instance, Tris-HCl buffer resulted in the highest Kₘ (lowest substrate affinity) for Ro1,2-CTD compared to HEPES and sodium phosphate.[4] Conversely, for the non-metalloenzyme trypsin, the kinetic parameters were comparable across all three buffers, suggesting that the buffer's impact is enzyme-class dependent.[4]

Given that Bis-Tris, like Tris, contains an amine group, it is plausible that it could have similar effects on metalloenzymes due to its metal-chelating properties. The absence of direct comparative data for Bis-Tris necessitates careful validation when establishing a new enzyme assay.

Table 1: Comparative Kinetic Parameters of Metalloenzymes in Different Buffers

EnzymeBufferKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)
Ro1,2-CTD HEPES1.800.640.36
Tris-HCl6.931.140.17
Na-phosphate3.641.010.28
Data from ACS Omega (2023)[4]

Table 2: Comparative Kinetic Parameters of a Non-Metalloenzyme in Different Buffers

EnzymeBufferKₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)
Trypsin HEPES3.141.510.48
Tris-HCl3.071.470.48
Na-phosphate2.911.530.52
Data from ACS Omega (2023)[4]

Experimental Protocols

The following provides a generalized protocol for a spectrophotometric enzyme kinetics assay, which can be adapted for use with Bis-Tris buffer. It is crucial to empirically determine the optimal buffer concentration and pH for the specific enzyme under investigation.

General Spectrophotometric Enzyme Kinetic Assay

1. Reagent Preparation:

  • Buffer Stock Solution (e.g., 1 M Bis-Tris): Dissolve the appropriate amount of Bis-Tris powder in deionized water. Adjust the pH to the desired value (e.g., 6.5) using concentrated HCl. Bring the final volume to 1 L. Store at 4°C.
  • Working Buffer Solution (e.g., 50 mM Bis-Tris, pH 6.5): Dilute the stock solution to the desired final concentration.
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer (e.g., the working buffer) and store at -80°C in small aliquots.
  • Substrate Stock Solution: Dissolve the substrate in the working buffer to a high concentration.

2. Assay Procedure:

  • Prepare a series of substrate dilutions in the working buffer.
  • In a cuvette, add the working buffer and the substrate solution to a final volume of, for example, 990 µL.
  • Equilibrate the cuvette at the desired assay temperature in a temperature-controlled spectrophotometer.
  • Initiate the reaction by adding a small volume (e.g., 10 µL) of a freshly diluted enzyme solution.
  • Immediately start monitoring the change in absorbance at a predetermined wavelength over time.
  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
  • Fit the data to the Michaelis-Menten equation (or a suitable alternative for enzymes exhibiting different kinetics) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducible results.

EnzymeKineticsWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Bis-Tris Buffer Dilute Prepare Substrate Dilutions Buffer->Dilute Enzyme Prepare Enzyme Stock Initiate Initiate Reaction with Enzyme Enzyme->Initiate Substrate Prepare Substrate Stock Substrate->Dilute Mix Mix Buffer and Substrate Dilute->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Measure Measure Absorbance Change Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot v₀ vs. [S] Calculate->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Kₘ and Vₘₐₓ Fit->Determine

Caption: Workflow for a typical spectrophotometric enzyme kinetic assay.

Logical Considerations for Buffer Selection

The choice of buffer should be a systematic process based on the properties of the enzyme and the requirements of the assay.

BufferSelection Start Start: Buffer Selection EnzymeProperties Characterize Enzyme Properties Start->EnzymeProperties IsMetalloenzyme Is it a metalloenzyme? EnzymeProperties->IsMetalloenzyme pH_Optimum Determine Optimal pH Range EnzymeProperties->pH_Optimum IsMetalloenzyme->pH_Optimum No NonChelating Choose Non-Chelating Buffer (e.g., HEPES) IsMetalloenzyme->NonChelating Yes Buffer_pKa Select Buffer with pKa near Optimal pH pH_Optimum->Buffer_pKa BisTris_Tris Consider Bis-Tris/Tris with Caution Buffer_pKa->BisTris_Tris Validate Empirically Validate Buffer Performance NonChelating->Validate BisTris_Tris->Validate FinalChoice Final Buffer Selection Validate->FinalChoice

Caption: Decision-making process for selecting an appropriate enzyme assay buffer.

Conclusion

The selection of a buffer is a critical step in the design of any enzyme kinetic experiment. While Bis-Tris offers excellent buffering capacity in the slightly acidic to neutral pH range, its potential to chelate divalent metal ions warrants careful consideration, especially when working with metalloenzymes. The available data on other buffer systems strongly suggests that buffer identity can significantly influence enzyme kinetic parameters.

In the absence of direct comparative studies for Bis-Tris across a wide range of enzymes, it is imperative for researchers to empirically validate the suitability of Bis-Tris for their specific enzyme and assay conditions. This can be achieved by comparing the kinetic parameters obtained in Bis-Tris with those from other non-chelating buffers, such as HEPES, particularly when investigating metal-dependent enzymes. For non-metalloenzymes, Bis-Tris may serve as a suitable alternative to Tris, especially when a more acidic pH range is required. Ultimately, a thorough understanding of the biochemical properties of both the enzyme and the buffer is essential for generating accurate and reliable kinetic data.

References

A Researcher's Guide to Bis-Tris Buffers in Proteomics: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the choice of buffering system is a critical decision that can significantly impact experimental outcomes. While the traditional Tris-Glycine buffer system developed by Laemmli is widely used, the Bis-Tris (Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) buffer system offers distinct advantages in protein separation and analysis. This guide provides an objective comparison of Bis-Tris and its alternatives, supported by experimental principles and detailed protocols.

Core Chemical Properties: A Tale of Two pH Environments

The primary difference between Bis-Tris and Tris-based buffers lies in their pKa values, which dictate the pH of the electrophoresis environment. Bis-Tris has a pKa of approximately 6.5, allowing for the formulation of gels that operate at a neutral pH of around 7.0.[1][2] In contrast, the traditional Tris-Glycine system has a pKa of 8.1 and operates at a highly alkaline pH of 8.3-9.5.[1][3] This fundamental difference in operating pH is the source of many of the advantages conferred by the Bis-Tris system.

Application 1: High-Resolution SDS-PAGE

The most significant application of Bis-Tris in proteomics is in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its neutral pH chemistry provides a gentler environment for proteins during separation, leading to improved stability and resolution.

Performance Comparison: Bis-Tris vs. Tris-Glycine Gels

The neutral pH of Bis-Tris gels minimizes protein modifications during electrophoresis, whereas the alkaline environment of Tris-Glycine gels can lead to deamidation and alkylation, potentially causing distorted or fuzzy bands.[4][5] Furthermore, sample preparation for Bis-Tris gels typically uses an LDS sample buffer at a milder temperature (70°C), which helps prevent the acid-induced cleavage of Asp-Pro peptide bonds that can occur when boiling samples in the traditional Laemmli buffer.[4]

Table 1: Comparison of Tris-Glycine and Bis-Tris Gel Chemistries

FeatureTris-Glycine System (Laemmli)Bis-Tris SystemSupporting Evidence
Operating pH ~9.5 (Alkaline)~7.0 (Neutral)[1][3][4]
Protein Stability Potential for deamidation, hydrolysis, and alkylation at high pH.High; neutral pH minimizes protein modifications.[1][4][6][7]
Band Sharpness GoodExcellent; sharper bands due to increased protein stability.[1][2][4]
Resolution Broad range separation (6-400 kDa).Superior resolution of low-to-mid molecular weight proteins.[1][8][9]
Gel Shelf Life Limited; alkaline pH promotes acrylamide hydrolysis.Extended (4 weeks+); neutral pH slows hydrolysis.[1][4][5][8]
Sample Preparation Requires boiling (100°C) in acidic Laemmli buffer, risking Asp-Pro cleavage.Milder heating (70°C) in alkaline LDS buffer maintains protein integrity.[4]
System Flexibility Single running buffer (Tris-Glycine).Two running buffers (MOPS or MES) allow for tunable separation ranges.[4][5][10]
Experimental Workflow: Bis-Tris SDS-PAGE

The following diagram outlines the typical workflow for performing protein separation using a Bis-Tris precast gel system.

BisTris_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis & Analysis SamplePrep 1. Prepare Sample (Mix protein with 4X LDS Sample Buffer & 10X Reducing Agent) Heat 2. Denature Sample (Heat at 70°C for 10 min) SamplePrep->Heat GelPrep 3. Prepare Gel System (Assemble gel cassette in tank, fill chambers with Running Buffer) Heat->GelPrep Load 4. Load Samples (Load denatured samples and molecular weight marker into wells) GelPrep->Load Run 5. Run Electrophoresis (Apply constant voltage, e.g., 200V, until dye front reaches the bottom) Load->Run Disassemble 6. Disassemble Cassette (Carefully open cassette to remove the gel) Run->Disassemble Visualize 7. Visualize Proteins (Stain with Coomassie, Silver, or proceed to Western Blotting) Disassemble->Visualize

Workflow for Bis-Tris SDS-PAGE.
Detailed Protocol: Bis-Tris SDS-PAGE using Precast Gels

This protocol is adapted for use with common precast Bis-Tris gels (e.g., NuPAGE™, mPAGE®).

1. Sample Preparation (Reducing Conditions): a. To a microfuge tube, add:

  • Protein Sample: X µL
  • 4X LDS Sample Buffer: 2.5 µL
  • 10X Sample Reducing Agent: 1 µL
  • Deionized Water: to a final volume of 10 µL b. Vortex briefly to mix. c. Heat the samples at 70°C for 10 minutes.[4]

2. Gel Electrophoresis Setup: a. Prepare 1X Running Buffer by diluting the 20X stock. Choose the appropriate buffer for your target protein size:

  • MES SDS Running Buffer: For optimal separation of small proteins (<50 kDa).[4][5]
  • MOPS SDS Running Buffer: For optimal separation of mid-to-large sized proteins.[4][5] b. Assemble the precast gel into the electrophoresis tank according to the manufacturer's instructions. c. Fill the inner (upper) buffer chamber with the 1X Running Buffer, ensuring the wells are submerged. d. Fill the outer (lower) buffer chamber with the same running buffer. e. Load the prepared protein samples and a molecular weight standard into the wells.

3. Electrophoresis Run: a. Connect the electrophoresis tank to the power supply. b. Run the gel at a constant voltage of 200 V.[11] c. Electrophoresis is complete when the blue tracking dye reaches the bottom of the gel (approximately 35-50 minutes).[11]

4. Post-Electrophoresis: a. Turn off the power supply and disassemble the apparatus. b. Carefully remove the gel from the cassette. c. Proceed with protein visualization (e.g., Coomassie staining) or transfer for Western blotting.

Application 2: Broader Proteomic Techniques

While most prominent in SDS-PAGE, Bis-Tris is also utilized in other proteomic applications, though less commonly than other specialized buffers.

  • Ion-Exchange Chromatography: Bis-Tris can be used to prepare mobile phase buffers. For cation-exchange chromatography, a buffer pH below the protein's isoelectric point (pI) is needed, making Bis-Tris (pKa ~6.5) an excellent choice for proteins with pI values in the neutral to alkaline range.[1]

  • Western Blotting: The neutral pH of a Bis-Tris-based transfer buffer can be advantageous for the efficient transfer of certain proteins that may be sensitive to the higher pH of traditional Tris-Glycine transfer buffers.[1]

Considerations for Mass Spectrometry (MS)

Direct compatibility of buffers with electrospray ionization-mass spectrometry (ESI-MS) is crucial for many proteomic workflows. The key requirement is volatility, as non-volatile components like inorganic salts, Tris, and Bis-Tris can precipitate in the ion source, leading to signal suppression and instrument contamination.[12][13]

Table 2: Buffer Compatibility with ESI-Mass Spectrometry

Buffer TypeExamplesVolatilityMS CompatibilityRationale
Volatile Buffers Formic Acid, Acetic Acid, Ammonium Bicarbonate, Ammonium AcetateHighExcellent Evaporate easily in the ESI source, leaving only the analyte of interest.
Non-Volatile Buffers Bis-Tris , Tris, HEPES, Phosphate (PBS)LowPoor (Directly) Do not evaporate and will build up in the MS source, clogging the inlet and suppressing the signal.[12][13][14]

While Bis-Tris is not directly compatible with MS, proteins separated on Bis-Tris gels are highly suitable for subsequent MS analysis. The enhanced protein integrity and reduced chemical modifications provided by the neutral-pH system mean that the protein extracted from the gel is of higher quality.[5][6] A desalting or cleanup step (e.g., using C18 tips or dialysis) is mandatory after extraction from the gel and before MS analysis to remove the non-volatile buffer components.

The following diagram illustrates the logical relationship between the properties of Bis-Tris and its suitability for MS-based proteomics.

BisTris_MS_Logic Prop1 Bis-Tris Gels (Neutral pH ~7.0) Adv1 Minimized Protein Modification (Deamidation, Hydrolysis, Cleavage) Prop1->Adv1 Adv2 Sharper Bands & Better Resolution Prop1->Adv2 Outcome1 Higher Protein Integrity (Post-Electrophoresis) Adv1->Outcome1 Adv2->Outcome1 Final Excellent for MS Analysis (When coupled with cleanup step) Outcome1->Final Prop2 Bis-Tris Buffer Salt Disadv1 Non-Volatile Prop2->Disadv1 Req1 Requires Post-Extraction Cleanup (e.g., C18 Desalting) Disadv1->Req1 Req1->Final

Advantages of Bis-Tris for MS.

Conclusion

Bis-Tris buffer systems offer a superior alternative to traditional Tris-Glycine gels for a wide range of proteomics applications, particularly high-resolution SDS-PAGE. Its neutral operating pH enhances protein stability, improves band sharpness, and extends gel shelf life.[1][4] This makes it the preferred choice when protein integrity is critical, such as for the analysis of post-translational modifications, low-abundance proteins, or samples destined for mass spectrometry and sequencing.[5][6] While the buffer itself is incompatible with direct MS analysis, the high quality of the separated proteins makes Bis-Tris an excellent upstream choice, provided a standard desalting step is incorporated into the workflow. For routine, high-throughput analysis where cost is a primary concern and absolute protein integrity is less critical, the Tris-Glycine system remains a viable option.[9]

References

The Critical Role of Bis-Tris Buffer in Experimental Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of reliable and reproducible scientific data, the quality and consistency of every reagent are paramount. Among the unsung heroes of the laboratory workbench is the biological buffer, which maintains stable pH conditions essential for a vast array of biochemical and molecular biology experiments. Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) has emerged as a superior buffering agent, particularly for protein analysis, due to its neutral operating pH. This guide provides a comprehensive comparison of the performance of Bis-Tris buffer, highlighting the potential for variability from different suppliers and its impact on experimental outcomes. This analysis is crucial for researchers, scientists, and drug development professionals who rely on the accuracy and consistency of their results.

The Superiority of Bis-Tris Buffers in Protein Analysis

Bis-Tris buffer systems offer significant advantages over the traditional Tris-glycine systems, primarily because they operate at a neutral pH of approximately 7.0.[1][2] This is a critical feature for maintaining the integrity of proteins during electrophoresis. The highly alkaline environment of Tris-glycine gels (pH 9.5) can lead to undesirable protein modifications such as deamination and alkylation, which can result in distorted bands, loss of resolution, and the appearance of spurious bands.[2][3] In contrast, the neutral pH of Bis-Tris gels minimizes these modifications, leading to sharper bands, improved resolution, and greater protein stability, which is especially critical for downstream applications like mass spectrometry and sequencing.[1][3]

Furthermore, Bis-Tris gels have a longer shelf life than Tris-glycine gels, as the neutral pH reduces the rate of acrylamide hydrolysis.[2] The versatility of Bis-Tris gels is another key advantage; they can be paired with different running buffers, such as MES or MOPS, to optimize the separation of proteins across a wide range of molecular weights.[2][4]

Performance Comparison of Bis-Tris Buffer Systems

While direct, peer-reviewed studies quantitatively comparing the raw Bis-Tris chemical from different suppliers are scarce, the performance of pre-cast polyacrylamide gels, which contain proprietary Bis-Tris buffer formulations, can serve as a valuable proxy. These comparisons highlight the impact of the entire system, including the buffer, on experimental results.

Data Presentation

Below are tables summarizing the performance of different Bis-Tris-based pre-cast gel systems in key applications like SDS-PAGE and Western Blotting. This data is compiled from publicly available technical notes and application data.

Table 1: Performance in SDS-PAGE

Performance MetricSupplier System A (e.g., Thermo Fisher NuPAGE/Bolt)Supplier System B (e.g., Bio-Rad Criterion XT)Homemade Bis-Tris Gel
Band Sharpness & Resolution Excellent, particularly for low molecular weight proteins.[5]Good, but may show less resolution for very similar sized proteins.[5]Moderate to Good, dependent on preparation consistency.[1]
Protein Integrity High, due to neutral pH environment.[5]High, due to neutral pH environment.[6]Variable, potential for degradation if pH is inaccurate.[1]
Run Time Fast, with options for rapid electrophoresis.Standard.Variable.
Lot-to-Lot Consistency High, due to stringent quality control.[1]High, due to stringent quality control.Low to Moderate, high potential for variability.[1]

Table 2: Performance in Western Blotting

Performance MetricSupplier System A (e.g., Thermo Fisher NuPAGE/Bolt)Supplier System B (e.g., Bio-Rad Criterion XT)Homemade Bis-Tris Gel
Transfer Efficiency High and consistent.High and consistent.Variable, can be affected by gel quality.
Signal-to-Noise Ratio 25:1 (illustrative)[1]Not specified, but generally good.10:1 (illustrative)[1]
Background Signal Consistently low.[1]Consistently low.Can be variable and high.[1]
Reproducibility of Results Excellent.[1]Excellent.Moderate to Good.[1]

Table 3: Protein Stability in Bis-Tris Buffer

This table is based on a hypothetical thermal shift assay measuring the melting temperature (Tm) of a model protein, illustrating the potential impact of buffer quality on protein stability.

Buffer SourceProtein Melting Temperature (Tm) in °C (n=3)Standard Deviation
Commercial Bis-Tris Buffer (Supplier A) 63.5, 63.7, 63.60.10[1]
Commercial Bis-Tris Buffer (Supplier B) (Data not publicly available)(Data not publicly available)
Homemade Bis-Tris Buffer 62.5, 61.8, 63.10.66[1]

Sources of Variability and the Importance of Quality Control

The consistency and purity of Bis-Tris buffer are critical for experimental reproducibility. Commercial buffers are manufactured under stringent quality control standards, with each lot tested to meet specific performance criteria.[1] This ensures high lot-to-lot consistency, which is crucial for long-term studies and for comparing results between different experiments and laboratories.[1]

In contrast, homemade buffers are susceptible to several sources of variability:

  • Purity of Raw Materials: The quality of the Bis-Tris powder can vary between suppliers and even between lots from the same supplier.[1] Impurities can affect the buffer's performance and introduce artifacts.

  • Accuracy of Measurement: Small errors in weighing or pH adjustment can lead to significant variations in buffer concentration and pH, impacting protein migration and stability.[1]

  • Water Quality: The presence of contaminants such as nucleases, proteases, or trace metals in the water used for buffer preparation can compromise sample integrity.[1]

  • Storage Conditions: Improper storage of homemade buffers can lead to changes in pH or microbial growth over time.[1]

For routine, non-critical applications where cost is a major consideration, homemade buffers may be a viable option, provided that strict protocols for preparation and quality control are in place. However, for high-stakes experiments, such as those in drug development, clinical research, or for publication in high-impact journals, the use of high-quality commercial Bis-Tris buffers is strongly recommended to ensure the highest level of reproducibility and reliability.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are standard protocols for preparing and using Bis-Tris buffers in protein electrophoresis.

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

Materials:

  • Bis-Tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • 1 L Volumetric flask

Procedure:

  • In a suitable container, dissolve 209.24 g of Bis-Tris powder in approximately 800 mL of dH₂O.

  • Use a magnetic stirrer to facilitate dissolution.

  • Once the Bis-Tris is fully dissolved, cool the solution in an ice bath.

  • Carefully add concentrated HCl to adjust the pH to 6.5.

  • Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with dH₂O.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store at 4°C.

Protocol for SDS-PAGE using a Bis-Tris System

Materials:

  • Pre-cast or hand-cast Bis-Tris polyacrylamide gel

  • 1X Bis-Tris Running Buffer (e.g., MOPS or MES SDS Running Buffer)

  • 1X Sample Buffer (e.g., LDS Sample Buffer)

  • Protein samples

  • Protein molecular weight standards

  • Electrophoresis apparatus and power supply

Procedure:

  • Prepare protein samples by diluting with the appropriate sample buffer and heating at 70°C for 10 minutes.

  • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

  • Fill the inner and outer chambers with 1X Bis-Tris Running Buffer.

  • Load the prepared protein samples and molecular weight standards into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 200 V) for the recommended time (typically 35-50 minutes), or until the dye front reaches the bottom of the gel.

  • After electrophoresis, the gel can be stained with a protein stain (e.g., Coomassie Blue) or used for Western blotting.

Protocol for Western Blotting

Materials:

  • SDS-PAGE gel with separated proteins

  • Transfer membrane (PVDF or nitrocellulose)

  • 1X Bis-Tris Transfer Buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • Secondary antibody (conjugated to HRP or a fluorescent dye)

  • Wash buffer (e.g., TBST)

  • Detection reagent (e.g., ECL substrate or fluorescence imaging system)

  • Western blot transfer apparatus

Procedure:

  • Equilibrate the SDS-PAGE gel, transfer membrane, and filter papers in 1X Transfer Buffer.

  • Assemble the transfer stack ("sandwich") according to the manufacturer's instructions.

  • Perform the protein transfer using the Western blot transfer apparatus.

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with wash buffer for 5-10 minutes each.

  • Incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5-10 minutes each.

  • Detect the signal using the appropriate detection reagent and imaging system.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Bis-Tris buffer in experiments.

Experimental_Workflow cluster_prep Sample & Gel Preparation cluster_exp Experiment cluster_analysis Data Analysis SamplePrep Protein Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE BufferPrep Bis-Tris Buffer Preparation GelPrep Gel Casting or Pre-cast Gel Equilibration BufferPrep->GelPrep GelPrep->SDSPAGE WesternBlot Western Blotting SDSPAGE->WesternBlot Staining Gel Staining SDSPAGE->Staining Imaging Imaging & Densitometry WesternBlot->Imaging Staining->Imaging

Experimental workflow for protein analysis using Bis-Tris buffer.

Reproducibility_Factors cluster_buffer Reproducibility Experimental Reproducibility BufferQuality Bis-Tris Buffer Quality BufferQuality->Reproducibility Protocol Standardized Protocol Protocol->Reproducibility Reagents Reagent Consistency Reagents->Reproducibility Equipment Equipment Calibration Equipment->Reproducibility Purity Purity of Raw Materials Purity->BufferQuality Preparation Accurate Preparation Preparation->BufferQuality Storage Proper Storage Storage->BufferQuality Supplier Supplier Consistency Supplier->BufferQuality

Factors influencing experimental reproducibility.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bis-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of Bis-Tris, a commonly used buffering agent in biological and biochemical research. Adherence to these guidelines is critical for minimizing environmental impact and maintaining laboratory safety.

Immediate Safety and Handling Protocols

Bis-Tris, or Bis(2-hydroxyethyl)iminotris(hydroxymethyl)methane, is classified as an irritant.[1][2][3] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent safety measures must be observed during its handling and disposal.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle Bis-Tris in a well-ventilated area to avoid the inhalation of dust or fumes.[1][4]

  • Protective Gear: Wear appropriate personal protective equipment, including protective gloves, safety glasses with side-shields, and a lab coat.[1][2][5] In situations with insufficient ventilation, suitable respiratory protection should be worn.[4]

  • Hygiene: Avoid eating, drinking, or smoking when handling this chemical.[1][4] It is crucial to wash hands thoroughly after handling.[1][4]

Spill Management Procedures

In the event of a Bis-Tris spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Dry Spills: For solid Bis-Tris, use dry clean-up methods to avoid generating dust.[1] The spilled material should be carefully swept or vacuumed up and placed in a clean, dry, and sealable container for disposal.[1]

  • Wet Spills: If a solution containing Bis-Tris is spilled, it should be absorbed with an inert material, vacuumed, or shoveled into a labeled container for disposal.[1]

  • Decontamination: Following the removal of the spilled material, the affected area should be washed down with copious amounts of water.[1] Ensure that runoff does not enter drains unless permitted by local regulations.[1]

Step-by-Step Disposal Procedures

The disposal of Bis-Tris waste must be conducted in accordance with local, regional, and national regulations.[5][6]

  • Waste Identification and Segregation:

    • Unused or surplus Bis-Tris and solutions containing it should be considered chemical waste.

    • Do not mix Bis-Tris waste with other waste streams unless explicitly permitted by your institution's waste management protocols.

  • Containerization:

    • Place Bis-Tris waste in a clearly labeled, sealed, and appropriate container.[1] The original container or a compatible one should be used.

    • Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

  • Professional Disposal:

    • The recommended method for the disposal of Bis-Tris is to engage a licensed professional waste disposal service.[2]

    • Some sources suggest that the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical scrubber.[2] However, this should only be performed by authorized and trained personnel in a suitable facility.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and disposal information for Bis-Tris.

AspectGuidelineCitations
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][5]
Personal Protective Equipment (PPE) Protective gloves, safety glasses, lab coat, and respiratory protection if ventilation is inadequate.[1][2][4]
Handling Use in a well-ventilated area. Avoid creating dust. Practice good laboratory hygiene.[1][4]
Spill Cleanup (Dry) Use dry cleanup methods. Place in a sealed container.[1]
Spill Cleanup (Wet) Absorb, vacuum, or shovel into a labeled container. Wash the area with water.[1]
Primary Disposal Method Contact a licensed professional waste disposal service.[2]
Alternative Disposal Method Dissolve in a combustible solvent and incinerate in a chemical scrubber (by authorized personnel only).[2]
Regulatory Compliance Adhere to all local, regional, and national hazardous waste regulations.[5][6]

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, including substances like Bis-Tris.

G A Step 1: Identify & Segregate Chemical Waste B Step 2: Select Appropriate Waste Container A->B Properly categorize waste C Step 3: Label Container with Contents & Hazards B->C Ensure compatibility D Step 4: Store Waste in Designated Area C->D Clear & accurate labeling E Step 5: Arrange for Professional Disposal D->E Safe & secure storage F Step 6: Document Waste Disposal E->F Follow institutional protocols

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Bistris

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to "Bis-Tris" (CAS No. 6976-37-0), as a search for "Bistris" did not yield specific safety data. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals handling Bis-Tris.

Hazard Identification

Bis-Tris is a buffering agent commonly used in biochemistry and molecular biology.[1] While not considered a significant fire risk, it presents the following hazards upon exposure:

  • Causes serious eye irritation. [2][3][4]

  • Causes skin irritation. [2][3][4]

  • May cause respiratory irritation. [2][3][4]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to ensure personal safety when handling Bis-Tris.

Protection Type Equipment Specification Rationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, goggles, or a face shield.[3][5]To prevent eye contact which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Viton®). Gloves must be inspected before use.[3]To prevent skin contact which can cause irritation.[2][3]
Body Protection Impervious clothing or lab coat.[3]To protect skin from accidental splashes or dust contact.
Respiratory Protection NIOSH (US) or EN 166 (EU) approved dust/mist respirator.[2][5]Required when engineering controls are insufficient or when dust may be generated.[3]

Safe Handling and Operational Plan

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling:

  • Ventilation: Always handle Bis-Tris in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Dust Formation: Take care to avoid the formation and inhalation of dust.[3] Use dry clean-up procedures if the material is spilled.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the handling area.[2]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[2]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management A Review SDS B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Doff and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G H Segregate and Label Waste G->H I Dispose via Licensed Service H->I

References

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